molecular formula C8H5ClN2O2 B1519177 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid CAS No. 800401-54-1

6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid

Cat. No.: B1519177
CAS No.: 800401-54-1
M. Wt: 196.59 g/mol
InChI Key: IZFVERBPAPUYEK-UHFFFAOYSA-N
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Description

6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C8H5ClN2O2 and its molecular weight is 196.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-7-2-5-4(3-10-7)1-6(11-5)8(12)13/h1-3,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFVERBPAPUYEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1Cl)C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40653337
Record name 6-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID40653337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

800401-54-1
Record name 6-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthesis and characterization of 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrrolo[3,2-c]pyridine scaffold is a key structural motif in a variety of biologically active molecules, exhibiting a broad spectrum of pharmacological properties including anticancer and anti-inflammatory activities.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed protocol and the scientific rationale behind the experimental choices.

Introduction: The Significance of the Pyrrolo[3,2-c]pyridine Core

The fusion of a pyrrole ring with a pyridine nucleus gives rise to a class of compounds known as pyrrolopyridines or azaindoles. These bicyclic heteroaromatic systems are of great interest due to their presence in numerous natural products and their versatile biological activities.[4] The specific isomer, pyrrolo[3,2-c]pyridine, has been identified as a privileged scaffold in the design of kinase inhibitors and other therapeutic agents. The introduction of a chlorine atom at the 6-position and a carboxylic acid at the 2-position of this core structure can significantly influence the molecule's physicochemical properties and its interaction with biological targets. Carboxylic acid groups, for instance, are known to be important for binding to autoinhibited forms of receptors.[5][6]

Part 1: Strategic Synthesis of this compound

The synthesis of this compound requires a multi-step approach, beginning with a suitably substituted pyridine precursor. The following proposed synthetic pathway is designed for efficiency and control over the final product's structure.

Proposed Synthetic Pathway

A plausible synthetic route, adapted from methodologies for similar pyrrolopyridine derivatives, is outlined below.[7] This strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine core.

Synthesis_Pathway A 2,6-dichloro-4-methylpyridine B 2,6-dichloro-4-methylpyridine-N-oxide A->B m-CPBA C 2,6-dichloro-4-nitropyridine-N-oxide B->C H₂SO₄/HNO₃ D Intermediate Enamine C->D DMF-DMA E 6-chloro-1H-pyrrolo[3,2-c]pyridine D->E Fe/AcOH F Ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate E->F Ethyl oxalyl chloride, AlCl₃ G This compound F->G NaOH, H₂O/EtOH

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: N-Oxidation of 2,6-dichloro-4-methylpyridine

  • Rationale: The N-oxidation of the pyridine ring is a crucial activation step. It enhances the electrophilicity of the pyridine ring, facilitating the subsequent nitration at the 4-position.

  • Procedure:

    • Dissolve 2,6-dichloro-4-methylpyridine in a suitable solvent such as dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,6-dichloro-4-methylpyridine-N-oxide.

Step 2: Nitration of 2,6-dichloro-4-methylpyridine-N-oxide

  • Rationale: The nitro group is introduced to serve as a precursor for the formation of the pyrrole ring. The N-oxide directs the nitration to the 4-position.

  • Procedure:

    • Carefully add 2,6-dichloro-4-methylpyridine-N-oxide to a mixture of fuming nitric acid and concentrated sulfuric acid at 0 °C.

    • Slowly warm the reaction mixture to 90 °C and maintain for 4-6 hours.

    • Cool the mixture to room temperature and pour it onto crushed ice.

    • Neutralize with a saturated aqueous solution of sodium hydroxide.

    • Filter the resulting precipitate, wash with cold water, and dry to obtain 2,6-dichloro-4-nitropyridine-N-oxide.

Step 3: Formation of the Enamine Intermediate

  • Rationale: The reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) forms a key enamine intermediate which is essential for the subsequent cyclization to form the pyrrole ring.

  • Procedure:

    • Dissolve 2,6-dichloro-4-nitropyridine-N-oxide in N,N-dimethylformamide (DMF).

    • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and heat the mixture at 100-110 °C for 8-12 hours.

    • Cool the reaction mixture and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and dry to afford the enamine intermediate.

Step 4: Reductive Cyclization to form the Pyrrolo[3,2-c]pyridine Core

  • Rationale: The reduction of the nitro group and subsequent cyclization leads to the formation of the desired bicyclic pyrrolo[3,2-c]pyridine ring system. Iron in acetic acid is a classic and effective reagent for this transformation.

  • Procedure:

    • Suspend the enamine intermediate in a mixture of acetic acid and ethanol.

    • Add iron powder and heat the mixture to reflux for 2-4 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture and filter through a pad of celite.

    • Concentrate the filtrate under reduced pressure, and partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

    • Dry the organic layer and concentrate to give crude 6-chloro-1H-pyrrolo[3,2-c]pyridine. Purify by column chromatography.

Step 5: Acylation of the Pyrrole Ring

  • Rationale: A Friedel-Crafts acylation reaction is employed to introduce the ethyl carboxylate group at the 2-position of the pyrrole ring. The pyrrole ring is electron-rich and readily undergoes electrophilic substitution.

  • Procedure:

    • Dissolve 6-chloro-1H-pyrrolo[3,2-c]pyridine in a suitable solvent like dichloromethane.

    • Add aluminum chloride (AlCl₃) at 0 °C.

    • Add ethyl oxalyl chloride dropwise and stir the reaction mixture at room temperature for 3-5 hours.

    • Quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to obtain ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate.

Step 6: Saponification to the Carboxylic Acid

  • Rationale: The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is typically achieved by saponification using a base.

  • Procedure:

    • Dissolve ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide and heat the mixture to reflux for 2-3 hours.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Acidify the aqueous solution with dilute hydrochloric acid to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

Part 2: Comprehensive Characterization

A thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended.

Analytical Workflow

Characterization_Workflow Start Synthesized Product TLC TLC Analysis Start->TLC HPLC HPLC Analysis Start->HPLC Purity Purity Assessment TLC->Purity HPLC->Purity MS Mass Spectrometry Purity->MS NMR NMR Spectroscopy (¹H and ¹³C) Purity->NMR IR IR Spectroscopy Purity->IR Structure Structural Elucidation MS->Structure NMR->Structure IR->Structure Final Characterized Compound Structure->Final

Caption: Workflow for the analytical characterization of the target compound.

Spectroscopic and Chromatographic Data

Table 1: Expected Analytical Data

TechniqueExpected Observations
¹H NMR Aromatic protons on the pyridine and pyrrole rings, a downfield signal for the carboxylic acid proton (typically broad, around 10-12 ppm), and a signal for the NH proton of the pyrrole ring.[8][9] The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atom and the carboxylic acid group.[10]
¹³C NMR Signals for the carbon atoms of the bicyclic core and a characteristic downfield signal for the carboxylic acid carbonyl carbon (typically in the range of 160-180 ppm).[9]
Mass Spec. The molecular ion peak corresponding to the exact mass of C₈H₅ClN₂O₂ (196.00 g/mol ).[11] The isotopic pattern for chlorine (M and M+2 peaks in an approximate 3:1 ratio) should be observed.
IR Spec. A broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretching band for the carboxylic acid (around 1700-1725 cm⁻¹), and N-H stretching for the pyrrole ring (around 3200-3500 cm⁻¹).[8]
HPLC A single sharp peak indicating the purity of the compound.

Expected ¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz):

  • δ 12.5-13.5 (s, 1H, COOH)

  • δ 11.5-12.5 (s, 1H, NH)

  • δ 8.0-8.5 (m, 2H, Ar-H)

  • δ 7.0-7.5 (m, 1H, Ar-H)

Expected ¹³C NMR Chemical Shifts (DMSO-d₆, 100 MHz):

  • δ 160-165 (C=O)

  • δ 140-150 (Ar-C)

  • δ 120-135 (Ar-C)

  • δ 100-115 (Ar-C)

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The proposed multi-step synthesis is based on established chemical principles for the construction of related heterocyclic systems. The detailed analytical workflow ensures the unambiguous identification and purity assessment of the final compound. This molecule represents a valuable building block for the development of novel therapeutic agents, and the methodologies described herein offer a solid foundation for its preparation and further investigation.

References

A Technical Guide to 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid, a heterocyclic compound of significant interest in modern medicinal chemistry and drug discovery. The document delineates its core chemical and physical properties, molecular structure, and spectroscopic data. Furthermore, it presents a representative synthetic protocol and explores its primary application as a versatile chemical building block, particularly for the development of novel therapeutics such as kinase inhibitors and protein degraders. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this valuable scaffold.

Molecular Structure and Chemical Identifiers

This compound (CAS No: 800401-54-1) is a chlorinated derivative of the azaindole class of bicyclic heterocycles.[1][2] The fusion of a pyrrole ring to a pyridine core creates a rigid scaffold that is frequently utilized in the design of biologically active molecules. The chlorine substituent at the 6-position and the carboxylic acid at the 2-position serve as key functional handles for synthetic elaboration, enabling the construction of diverse chemical libraries.

The canonical SMILES representation for the structure is C1=C2C(=CN=C1Cl)C=C(N2)C(=O)O.[3] Its unique arrangement of hydrogen bond donors (the pyrrole N-H and carboxylic acid O-H) and acceptors (the pyridine nitrogen and carbonyl oxygen) dictates its potential molecular interactions with biological targets.

Key Identifiers:

  • IUPAC Name: this compound

  • CAS Number: 800401-54-1[1][2][4]

  • Molecular Formula: C₈H₅ClN₂O₂[2][3]

  • Molecular Weight: 196.59 g/mol [2]

  • InChI Key: IZFVERBPAPUYEK-UHFFFAOYSA-N[3]

Physicochemical and Spectroscopic Properties

The compound is typically supplied as a solid powder with a purity of 97% or higher.[2][5] Understanding its physicochemical properties is crucial for its appropriate handling, storage, and application in synthetic chemistry.

Data Summary Table
PropertyValueSource / Note
Molecular Formula C₈H₅ClN₂O₂[2][3]
Molecular Weight 196.59 g/mol [2]
Appearance White to off-white powderBased on related compounds[5]
Purity Typically ≥97%[2]
Density (Predicted) 1.644 ± 0.06 g/cm³For a related isomer[5][6]
pKa (Predicted) 3.88 ± 0.30For a related isomer[5]
Boiling Point (Predicted) 500.9 ± 45.0 °CFor a related isomer[6]
Storage Conditions Inert atmosphere (Argon or N₂), 2-8°CRecommended for related compounds[5]
Spectroscopic Characterization

Structural confirmation of this compound relies on standard analytical techniques. Commercial suppliers often provide access to key spectral data.[1][4]

  • Nuclear Magnetic Resonance (¹H NMR): The ¹H NMR spectrum is essential for confirming the proton environment of the bicyclic core and is a primary method for identity verification.[4]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺ and [M-H]⁻, have been calculated to aid in advanced MS-based analysis.[3]

  • Infrared Spectroscopy (IR): The IR spectrum would be expected to show characteristic peaks for the O-H and N-H stretches, as well as a strong carbonyl (C=O) stretch from the carboxylic acid group.

Synthesis and Purification

While multiple proprietary synthetic routes may exist, this compound is commonly prepared via the hydrolysis of its corresponding ester precursor (e.g., the ethyl or methyl ester). This transformation is a standard and reliable method for unmasking a carboxylic acid.

The underlying chemical principle is a saponification reaction, where a base, such as sodium hydroxide, nucleophilically attacks the ester's carbonyl carbon. This is followed by an acidification step to protonate the resulting carboxylate salt, causing the final product to precipitate from the aqueous solution.

Experimental Protocol: Ester Hydrolysis

This protocol is a representative method adapted from the synthesis of structurally similar azaindole carboxylic acids.[7]

  • Reaction Setup: To a stirred solution of the starting ester (e.g., ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate) (1.0 equivalent) in a mixture of ethanol and water (e.g., 3:1 ratio), add a 2M aqueous solution of sodium hydroxide (NaOH) (1.5-2.0 equivalents).

  • Heating: Heat the reaction mixture to reflux (approximately 80-90°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-3 hours).

  • Solvent Removal: Upon completion, allow the mixture to cool to room temperature. Remove the organic solvent (ethanol) under reduced pressure using a rotary evaporator.

  • Acidification and Precipitation: Dilute the remaining aqueous residue with water. While stirring vigorously, slowly add an acid (e.g., 1M hydrochloric acid or acetic acid) to adjust the pH to approximately 4.0.[7] This step is critical as it protonates the sodium carboxylate salt, rendering the carboxylic acid product insoluble.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water to remove any residual salts.

  • Drying: Dry the isolated solid product under vacuum or in a desiccator to yield the final this compound. The purity can be confirmed by NMR and LC-MS analysis.

G start Ethyl 6-chloro-1H-pyrrolo[3,2-c] pyridine-2-carboxylate reagents 1. NaOH (aq), EtOH Heat to Reflux 2. Acetic Acid (aq) Adjust to pH 4 start->reagents product 6-chloro-1H-pyrrolo[3,2-c] pyridine-2-carboxylic acid reagents->product

Caption: Synthetic workflow for the hydrolysis of an ester precursor.

Applications in Drug Discovery and Medicinal Chemistry

The primary value of this compound lies in its role as a versatile heterocyclic building block.[2] The pyrrolopyridine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[8][9]

Scaffold for Kinase Inhibitors

The pyrrolo[3,2-c]pyridine core is a bioisostere of indole and other heterocycles used in the design of kinase inhibitors. Derivatives of this scaffold have shown inhibitory effects against targets like FMS kinase, making them promising candidates for developing anticancer and anti-inflammatory agents.[8] The carboxylic acid group serves as a prime attachment point for coupling with various amines via amide bond formation, a cornerstone reaction in drug synthesis.

Protein Degrader Building Block

The compound is also classified as a "Protein Degrader Building Block".[10] This signifies its utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and molecular glues. In this context, the carboxylic acid can be used to attach a linker, which in turn is connected to a ligand for an E3 ubiquitin ligase. This application places the compound at the forefront of modern therapeutic strategies aimed at targeted protein degradation rather than simple inhibition.

G cluster_0 Core Scaffold cluster_1 Synthetic Elaboration cluster_2 Final Bioactive Molecules scaffold 6-chloro-1H-pyrrolo[3,2-c] pyridine-2-carboxylic acid coupling Amide Coupling (R-NH₂) scaffold:f0->coupling linker Linker Attachment (e.g., PEG linker) scaffold:f0->linker kinase_inhibitor Kinase Inhibitor coupling->kinase_inhibitor protac PROTAC / Protein Degrader linker->protac

Caption: Role as a versatile scaffold for generating diverse bioactive molecules.

Safety and Handling

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[11]

  • Irritation: May cause skin, eye, and respiratory tract irritation.[11]

Directive: All personnel must consult the material-specific Safety Data Sheet (SDS) provided by the supplier before handling this compound. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a high-value chemical intermediate with significant potential in the field of drug discovery. Its defined structure, coupled with versatile functional handles, makes it an ideal starting point for the synthesis of complex molecular architectures targeting a range of diseases. Its relevance as a building block for both traditional inhibitors and next-generation protein degraders ensures its continued importance in academic and industrial research laboratories.

References

An In-Depth Technical Guide to the Biological Activity of 6-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[3,2-c]pyridine, or 6-azaindole, scaffold represents a privileged structure in modern medicinal chemistry. As a bioisostere of the natural indole nucleus, its strategic incorporation of a nitrogen atom into the six-membered ring modulates critical physicochemical properties, such as solubility and hydrogen bonding capacity, enhancing its drug-like characteristics.[1] This guide focuses on derivatives originating from a key synthetic intermediate, 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid , exploring their synthesis, diverse biological activities, and mechanisms of action. We will delve into their significant potential as anticancer agents, specifically as kinase and tubulin polymerization inhibitors, and their role as modulators of other key biological targets. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising class of compounds.

The 6-Azaindole Scaffold: A Bioisosteric Advantage

The indole ring is a ubiquitous feature in a vast number of biologically active molecules. The strategic replacement of the C-6 carbon with a nitrogen atom to form the 6-azaindole (1H-pyrrolo[3,2-c]pyridine) core offers several distinct advantages in drug design:[1]

  • Modulated Physicochemical Properties: The additional nitrogen atom can alter the molecule's polarity, pKa, and solubility (LogS), often leading to improved pharmacokinetic profiles compared to direct indole analogues.[1]

  • Enhanced Target Binding: The pyridine nitrogen acts as a hydrogen bond acceptor, providing an additional interaction point with biological targets, which can translate to higher binding affinity and potency.

  • Novel Intellectual Property: As a distinct chemical entity, it allows for the exploration of new and patentable chemical space.

The derivative this compound serves as a versatile starting material. The carboxylic acid at the 2-position is an ideal handle for derivatization, primarily through amide bond formation, while the chloro-substituent at the 6-position can be modified via cross-coupling reactions, allowing for extensive structure-activity relationship (SAR) exploration.

General Synthetic Strategy

The generation of diverse libraries from the core intermediate typically involves two key transformations: amide coupling and cross-coupling. The carboxylic acid is activated and coupled with a wide range of amines to produce amide derivatives. Concurrently, the chlorine atom can be substituted, for instance, via a Suzuki cross-coupling reaction with various arylboronic acids to introduce diverse functionalities.

G cluster_0 Amide Coupling cluster_1 Suzuki Cross-Coupling Core 6-Chloro-1H-pyrrolo[3,2-c]pyridine- 2-carboxylic acid Amide Amide Derivatives Core->Amide Amine (R-NH2) DMTMM or T3P Aryl 6-Aryl Derivatives Core->Aryl Arylboronic Acid Pd(PPh3)4, K2CO3 Urea Diarylurea/Diarylamide Derivatives Amide->Urea Further Modification

Caption: General synthetic pathways from the core scaffold.

Anticancer Activity: A Primary Therapeutic Frontier

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated significant potential as anticancer agents, acting through multiple, distinct mechanisms of action.

Mechanism 1: Kinase Inhibition

Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[2] The azaindole scaffold is particularly effective at targeting the ATP-binding site of various kinases.[2]

The Colony-Stimulating Factor-1 Receptor (CSF-1R), or FMS kinase, is a receptor tyrosine kinase whose overexpression is linked to cancers of the ovary, prostate, and breast, as well as inflammatory conditions like rheumatoid arthritis.[3] A series of diarylamide and diarylurea derivatives based on the pyrrolo[3,2-c]pyridine scaffold were evaluated for their inhibitory effect against FMS kinase.[3]

Key findings from these studies showed that several compounds were potent FMS kinase inhibitors. Notably, compound 1r emerged as a highly potent and selective inhibitor, demonstrating superior activity compared to the lead compound, KIST101029.[3]

Table 1: FMS Kinase Inhibitory Activity

Compound FMS Kinase IC₅₀ (nM) Potency vs. Lead (KIST101029)
KIST101029 96 -
1e 60 1.6x more potent
1r 30 3.2x more potent

(Data sourced from reference[3])

Compound 1r also exhibited strong antiproliferative activity against a panel of ovarian, prostate, and breast cancer cell lines, with IC₅₀ values in the sub-micromolar range (0.15 to 1.78 µM), and showed a favorable selectivity index towards cancer cells over normal fibroblasts.[3]

G cluster_0 FMS_Inhibitor Pyrrolo[3,2-c]pyridine Derivative (e.g., 1r) FMS_Kinase FMS Kinase (CSF-1R) FMS_Inhibitor->FMS_Kinase Binds to ATP pocket FMS_Inhibitor->Block Substrate Substrate Protein Phospho_Substrate Phosphorylated Substrate FMS_Kinase->Phospho_Substrate Phosphorylates ATP ATP ATP->FMS_Kinase Binds Substrate->Phospho_Substrate Signal Signal Transduction (Proliferation, Survival) Phospho_Substrate->Signal

Caption: Mechanism of FMS Kinase Inhibition.

Other studies have identified 2,5-disubstituted-4-azaindoles (a related isomer) as potent anti-proliferative agents that act through the selective inhibition of Aurora A kinase, a key regulator of mitosis.[1] This highlights the versatility of the broader azaindole framework in targeting different kinase families.

Mechanism 2: Tubulin Polymerization Inhibition

Microtubules are essential components of the cytoskeleton involved in cell division, making them a validated target for anticancer drugs.[4] A novel series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed as colchicine-binding site inhibitors to disrupt microtubule dynamics.[4]

These compounds act by binding to β-tubulin, preventing its polymerization into microtubules. This disruption leads to mitotic arrest in the G2/M phase of the cell cycle and ultimately triggers apoptosis (programmed cell death).

One of the most potent compounds identified, 10t , exhibited excellent antiproliferative activity against HeLa, SGC-7901, and MCF-7 cancer cell lines with IC₅₀ values in the low nanomolar range.[4]

Table 2: Antiproliferative Activity of Tubulin Inhibitor 10t

Cell Line Cancer Type IC₅₀ (µM)
HeLa Cervical Cancer 0.12
SGC-7901 Gastric Cancer 0.15
MCF-7 Breast Cancer 0.21

(Data sourced from reference[4])

Molecular modeling studies confirmed that compound 10t fits into the colchicine-binding site on tubulin, forming key hydrogen bonds that stabilize the interaction and drive its potent biological effect.[4]

Broad Antiproliferative Activity Against Melanoma

In addition to specific mechanistic studies, new series of diarylureas and diarylamides featuring the 1H-pyrrolo[3,2-c]pyridine scaffold have been synthesized and tested for broad antiproliferative activity. Many of these compounds demonstrated potencies against the A375P human melanoma cell line that were superior to the approved drug Sorafenib.[5] Several compounds also showed higher potency than Vemurafenib, a targeted therapy for BRAF-mutated melanoma.[5] The most active bisamide derivatives displayed potent, two-digit nanomolar IC₅₀ values across a panel of nine different melanoma cell lines, indicating a broad spectrum of activity.[5]

Modulation of Cannabinoid Receptors

Beyond cancer, derivatives of the closely related 6-azaindole-2-carboxamide scaffold have been investigated as allosteric modulators of the cannabinoid receptor 1 (CB₁).[6] The CB₁ receptor is a key component of the endocannabinoid system and a target for various neurological and metabolic disorders.

In a comparative study, 6-azaindole-2-carboxamides were synthesized and evaluated alongside their 7-azaindole counterparts. The findings revealed that:

  • 7-azaindole-2-carboxamides completely lost the ability to bind to the CB₁ receptor.[6]

  • 6-azaindole-2-carboxamides showed markedly reduced binding affinities for the CB₁ receptor compared to their direct indole-2-carboxamide analogues.[6]

This research underscores the critical role of the nitrogen atom's position within the azaindole ring, demonstrating that subtle structural changes can dramatically impact biological activity and target engagement.

Key Experimental Protocols

To facilitate further research in this area, we provide standardized protocols for key biological assays.

Protocol: In Vitro Kinase Inhibition Assay (FMS Kinase)

This protocol describes a method to determine the IC₅₀ of a test compound against FMS kinase.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Dilute recombinant human FMS kinase to the desired concentration in kinase buffer.

    • Prepare a solution of a suitable substrate (e.g., poly(Glu, Tyr) 4:1) in kinase buffer.

    • Prepare a solution of ATP (at or near its Km for FMS kinase) in kinase buffer.

    • Prepare serial dilutions of the test compound (e.g., 10-point, 3-fold dilutions) in 100% DMSO, followed by a final dilution in kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the diluted test compound or DMSO vehicle (control) to the appropriate wells.

    • Add 10 µL of the FMS kinase solution to all wells and incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the ATP/substrate mixture.

    • Incubate the plate for 60 minutes at room temperature.

    • Stop the reaction by adding 25 µL of a detection reagent (e.g., ADP-Glo™ Kinase Assay reagent).

    • Incubate as per the detection reagent manufacturer's instructions.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the high (DMSO) and low (no enzyme) controls.

    • Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cell-Based Antiproliferative Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding:

    • Culture cancer cells (e.g., A375P melanoma) to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.

    • Incubate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot viability versus log[compound concentration] and determine the IC₅₀ value.

G start Seed cells in 96-well plate incubate1 Incubate 24h (Cell Attachment) start->incubate1 treat Treat with Test Compound incubate1->treat incubate2 Incubate 72h (Proliferation) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize Solubilize Crystals (Add DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow for a cell-based antiproliferative assay.

Conclusion and Future Perspectives

Derivatives of this compound have emerged as a highly versatile and potent class of biologically active compounds. The scaffold's unique properties make it an excellent starting point for developing inhibitors against a range of therapeutic targets, with anticancer applications being the most prominent. Research has successfully identified potent FMS kinase inhibitors and novel tubulin polymerization inhibitors with low nanomolar efficacy.[3][4]

The future for this chemical class is promising. Key areas for continued research include:

  • Lead Optimization: Further refinement of the most potent hits (e.g., compounds 1r and 10t ) to improve pharmacokinetic and safety profiles for in vivo studies.

  • Target Expansion: Screening of existing libraries against a broader panel of kinases and other oncology-relevant targets to uncover new activities.

  • In Vivo Efficacy: Advancing optimized lead compounds into relevant animal models of cancer and inflammatory disease to validate their therapeutic potential.

The compelling data generated to date strongly supports the continued investigation of this compound derivatives as a rich source for the discovery of next-generation therapeutics.

References

An In-depth Technical Guide to the Discovery and History of Pyrrolo[3,2-c]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[3,2-c]pyridine core, a notable isomer of the six recognized pyrrolopyridines, has carved a significant niche in medicinal chemistry. This guide provides a comprehensive exploration of the discovery and historical evolution of this privileged heterocyclic scaffold. We will delve into the initial synthetic challenges, the development of sophisticated methodologies for its construction, and its emergence as a cornerstone for the design of targeted therapeutics. This document serves as a technical resource, offering insights into the strategic considerations that have propelled pyrrolo[3,2-c]pyridines to the forefront of modern drug discovery.

Introduction: The Pyrrolo[3,2-c]pyridine Scaffold

Pyrrolopyridines, also known as azaindoles, are bicyclic aromatic heterocycles composed of a fused pyrrole and pyridine ring. Their structural similarity to indole, a ubiquitous motif in biologically active molecules, has made them a focal point of chemical and pharmaceutical research. The positioning of the nitrogen atom within the pyridine ring gives rise to six distinct isomers, each with unique electronic and steric properties that influence its molecular interactions.

The pyrrolo[3,2-c]pyridine isomer, in particular, has demonstrated significant potential as a versatile scaffold in the development of therapeutic agents. Its unique arrangement of nitrogen atoms and hydrogen bond donors and acceptors allows for specific and high-affinity interactions with a variety of biological targets. This has led to its classification as a "privileged scaffold," a molecular framework that is capable of providing useful ligands for more than one type of receptor or enzyme target.

Early Synthetic Endeavors and Historical Context

The initial forays into the synthesis of the pyrrolo[3,2-c]pyridine core were extensions of classical indole synthesis methodologies. However, the presence of the pyridine nitrogen atom introduced significant challenges, often leading to low yields, lack of regioselectivity, and harsh reaction conditions. Early methods frequently involved multi-step sequences that were not amenable to the generation of diverse compound libraries, a critical requirement for modern drug discovery campaigns.

One of the key historical challenges was the inherent reactivity of the pyridine ring, which could interfere with the desired pyrrole ring formation. Overcoming this required the development of novel synthetic strategies that could selectively construct the bicyclic system. A significant breakthrough in the synthesis of pyrrolo[3,2-c]pyridines involved a ring rearrangement strategy. This approach starts with the more accessible pyrrolo[2,3-b]pyridine (7-azaindole) scaffold. Treatment of 7-azaindole with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) followed by reaction with phosphorus oxychloride (POCl3) generates a 4-chloro-7-azaindole intermediate. Subsequent fusion with an appropriate aniline derivative leads to a ring rearrangement, yielding the desired 1-aryl-4-aminopyrrolo[3,2-c]pyridine core.[1] This method represented a pivotal moment, providing a more reliable and versatile route to this important heterocyclic system.

The Evolution of Synthetic Methodologies

The demand for efficient and flexible access to diverse pyrrolo[3,2-c]pyridine derivatives has driven the development of a wide array of synthetic strategies. These can be broadly categorized into methods that construct the pyrrole ring onto a pre-existing pyridine and those that build the pyridine ring onto a pyrrole precursor.

Annulation of the Pyrrole Ring

Modern approaches to pyrrole ring formation often leverage the power of transition-metal-catalyzed cross-coupling reactions. These methods offer high efficiency, functional group tolerance, and predictable regioselectivity.

  • Palladium-Catalyzed Cyclization: A prominent strategy involves the palladium-catalyzed intramolecular cyclization of appropriately substituted aminopyridines. For instance, a 3-amino-4-alkynylpyridine derivative can undergo a palladium-catalyzed intramolecular cyclization to afford the corresponding pyrrolo[3,2-c]pyridine. This approach benefits from the wide availability of substituted pyridines and terminal alkynes.

Annulation of the Pyridine Ring

Building the pyridine ring onto a pyrrole template offers an alternative and equally powerful approach.

  • Electrocyclization Reactions: More recent innovations include the use of electrocyclization reactions to construct the pyridine ring. This can involve the thermal or photochemical rearrangement of aza-hexatriene systems, where a portion of the hexatriene is incorporated into a pyrrole ring. This elegant strategy allows for the rapid assembly of the bicyclic core from acyclic or monocyclic precursors.

The following diagram illustrates a generalized synthetic workflow for the construction of a pyrrolo[3,2-c]pyridine core, highlighting key intermediate stages.

G cluster_0 Pyrrole Ring Annulation cluster_1 Pyridine Ring Annulation Substituted_Pyridine Substituted Pyridine (e.g., 3-amino-4-halopyridine) Alkynylated_Pyridine Alkynylated Pyridine Intermediate Substituted_Pyridine->Alkynylated_Pyridine Sonogashira Coupling Pyrrolo_Pyridine_A Pyrrolo[3,2-c]pyridine Core Alkynylated_Pyridine->Pyrrolo_Pyridine_A Intramolecular Cyclization Functionalized_Pyrrole Functionalized Pyrrole Acyclic_Precursor Acyclic Precursor (e.g., aza-hexatriene system) Functionalized_Pyrrole->Acyclic_Precursor Side-chain Elaboration Pyrrolo_Pyridine_B Pyrrolo[3,2-c]pyridine Core Acyclic_Precursor->Pyrrolo_Pyridine_B Electrocyclization G start Start: Pyrrolo[2,3-b]pyridine step1 Step 1: N-Oxidation (m-CPBA) start->step1 step2 Step 2: Chlorination (POCl3) step1->step2 step3 Step 3: Ring Rearrangement (Fusion with Nitroaniline) step2->step3 end_product Product: 1-Aryl-4-aminopyrrolo[3,2-c]pyridine step3->end_product

References

A Technical Guide to the Preliminary Cytotoxicity Assessment of 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The evaluation of cytotoxic potential is a foundational step in the discovery of novel therapeutic agents. This guide provides a comprehensive framework for conducting preliminary cytotoxicity studies on 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid, a heterocyclic compound of interest. Recognizing that compounds from the pyrrolopyridine family have demonstrated significant biological activity, including potent anticancer effects, a rigorous and well-designed initial screening process is paramount.[1][2] This document details the rationale behind experimental design, offers step-by-step protocols for key in vitro assays, and provides a structured approach to data analysis and interpretation, empowering research teams to generate reliable and meaningful preliminary toxicity profiles.

Introduction: The Rationale for Cytotoxicity Screening

The journey of a novel chemical entity from synthesis to a potential clinical candidate begins with a series of critical preclinical evaluations. Preliminary cytotoxicity testing serves as an essential gatekeeper in this process.[3] Its primary objective is to determine a compound's intrinsic ability to damage or kill cells, thereby providing an early indication of its therapeutic window and potential safety liabilities.[4] For a compound like this compound, which belongs to a class of molecules known for diverse biological activities including kinase inhibition and disruption of microtubule dynamics, understanding its cytotoxic profile is fundamental.[5][6]

An early assessment of cytotoxicity allows researchers to:

  • Establish a Dose-Response Relationship: Quantify the concentration at which the compound elicits a toxic effect.

  • Identify Potential Therapeutic Utility: Determine if the compound has cell-killing capabilities, a desired outcome for anticancer agents.[7]

  • Guide Further Development: Inform decisions on whether to proceed with more complex and resource-intensive studies.[8]

  • Distinguish Desired vs. Undesired Effects: In contexts like antiviral research, it's crucial to differentiate between true therapeutic action and effects stemming from host cell damage.[4][9]

This guide focuses on two complementary workhorse assays—the MTT assay for metabolic viability and the LDH assay for membrane integrity—as the cornerstone of a preliminary screening campaign.

Strategic Experimental Design

A robust preliminary study is built on a foundation of careful planning. The choices made at this stage dictate the quality and interpretability of the resulting data.

The Critical Choice: Cell Line Selection

The selection of appropriate cell lines is arguably the most critical decision in the experimental design. The goal is to choose models that are relevant to the compound's potential application and are well-characterized.[10][11]

Causality Behind the Choice:

  • Relevance to Disease: If the compound is intended as an anticancer agent, a panel of cancer cell lines from different tissues of origin (e.g., lung, breast, colon, liver) should be used.[12] Recent studies have shown that derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold exhibit potent antiproliferative activity against melanoma and other cancer cell lines.[1][5] Therefore, including lines like A375 (melanoma), MCF-7 (breast), and HepG2 (liver) would be a logical starting point.

  • Inclusion of a Non-Cancerous Control: To assess selectivity, it is crucial to include a non-cancerous cell line, such as a fibroblast line (e.g., NIH3T3) or an immortalized normal cell line (e.g., HEK293).[10] This helps determine if the compound's toxicity is specific to cancer cells or represents general cytotoxicity.

  • Operational Characteristics: Factors like growth rate, culture conditions, and morphology influence the practical execution of assays.[13] Choosing well-established, readily available lines from reputable cell banks (e.g., ATCC) ensures reproducibility and minimizes the risk of using misidentified or contaminated cells.[12]

Assay Selection: A Two-Pronged Approach

No single assay can provide a complete picture of cytotoxicity. Therefore, employing assays that measure different cellular endpoints is essential for a comprehensive and validated assessment.[14]

  • Metabolic Viability Assay (MTT): This colorimetric assay measures the activity of mitochondrial dehydrogenases, which is proportional to the number of living, metabolically active cells.[15][16] A reduction in the signal indicates either cell death or a cytostatic effect (inhibition of proliferation).

  • Membrane Integrity Assay (LDH): This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[17][18] An increase in LDH activity in the supernatant is a direct marker of cytotoxic events leading to cell lysis.[19]

By using both, we can distinguish between different mechanisms. For example, a compound that is highly potent in the MTT assay but shows low LDH release may be cytostatic rather than cytotoxic.

Workflow for Preliminary Cytotoxicity Screening

The overall process follows a logical sequence from cell preparation to data interpretation.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_assay Phase 3: Assay cluster_analysis Phase 4: Analysis A Select & Culture Cell Lines C Determine Optimal Seeding Density A->C B Prepare Compound Stock (e.g., 10 mM in DMSO) E Prepare Serial Dilutions & Treat Cells B->E D Seed Cells in 96-Well Plates C->D D->E F Incubate (e.g., 48-72 hours) E->F G1 Perform MTT Assay F->G1 G2 Perform LDH Assay F->G2 H1 Measure Absorbance (570 nm) G1->H1 H2 Measure Absorbance (490 nm) G2->H2 I Calculate % Viability / % Cytotoxicity H1->I H2->I J Plot Dose-Response Curves I->J K Calculate IC50 Values J->K L Interpret & Compare Results K->L

Caption: High-level workflow for in vitro cytotoxicity assessment.

Detailed Experimental Protocols

Adherence to a detailed, validated protocol is essential for generating trustworthy and reproducible results.

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard methodologies for assessing metabolic activity as a proxy for cell viability.[20]

Principle: Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals.[15] The amount of formazan produced, which is dissolved and measured spectrophotometrically, is proportional to the number of viable cells.[9][16]

Step-by-Step Methodology:

  • Cell Seeding: Culture selected cell lines to ~80% confluency. Harvest the cells and perform a cell count (e.g., using a hemocytometer). Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000–10,000 cells/well) in 100 µL of complete culture medium.[20]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment and recovery.[20]

  • Compound Preparation and Treatment: Prepare a 10 mM stock solution of this compound in sterile DMSO. Create a series of 2-fold or 10-fold serial dilutions in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

  • Controls (Critical for Validation):

    • Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment (e.g., 0.1%). This represents 100% viability.

    • Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin or Staurosporine) to confirm assay performance.

    • Media Blank: Wells containing only culture medium to provide a background reading.

  • Treatment Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 10-20 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[3] During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[3] Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

Protocol 2: LDH Cytotoxicity Assay

This protocol measures the loss of membrane integrity, a hallmark of cytotoxicity.[17]

Principle: The loss of plasma membrane integrity in dead or dying cells leads to the release of the stable cytosolic enzyme lactate dehydrogenase (LDH) into the surrounding culture medium.[17] The released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt to a colored formazan product. The intensity of the color is proportional to the number of lysed cells.[18]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-5 from the MTT protocol in a separate 96-well plate.

  • Controls (Critical for Validation):

    • Spontaneous LDH Release: Vehicle-treated cells. This measures the baseline level of cell death.

    • Maximum LDH Release: Cells treated with a lysis buffer (provided in commercial kits) for ~45 minutes before the assay. This represents 100% cytotoxicity.[17]

    • Media Blank: Wells with medium only for background correction.

  • Sample Collection: After the treatment incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 4 minutes) to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a substrate mix and a catalyst/dye solution). Add 50 µL of this mixture to each well of the new plate containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.

  • Stop Reaction (if applicable): Some kits require adding a stop solution.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis and Interpretation

Raw absorbance data must be transformed into meaningful biological results.

Calculating Percentage Viability and Cytotoxicity

The first step is to normalize the data against the controls.

  • For the MTT Assay (% Viability): % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100

  • For the LDH Assay (% Cytotoxicity): % Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100

Determining the IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is the most common metric for quantifying a compound's potency. It represents the concentration required to inhibit a biological process (in this case, cell growth or viability) by 50%.[20]

  • Data Transformation: Plot the calculated % Viability (or % Inhibition, which is 100 - % Viability) on the Y-axis against the logarithm of the compound concentration on the X-axis.[21][22]

  • Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response curve (variable slope), also known as a four-parameter logistic function.[21][23]

  • IC₅₀ Calculation: The software will calculate the IC₅₀ value as the concentration that corresponds to the 50% point on the fitted curve.[24]

Data Presentation and Interpretation

Summarizing the quantitative data in a clear, structured table is crucial for comparison and decision-making.

Table 1: Hypothetical Preliminary Cytotoxicity Data for this compound

Cell LineTissue of OriginTypeMTT Assay IC₅₀ (µM)LDH Assay EC₅₀ (µM)
A375 SkinMelanoma8.515.2
MCF-7 BreastAdenocarcinoma12.328.9
HepG2 LiverHepatocellular Carcinoma25.1> 100
HEK293 KidneyEmbryonic (Normal)78.6> 100

Interpreting the Results:

  • Potency and Selectivity: In this hypothetical example, the compound shows higher potency (lower IC₅₀) against melanoma and breast cancer cell lines compared to the liver cancer line and the non-cancerous HEK293 line. This suggests a degree of selective toxicity towards certain cancer types.

  • Mechanism Clues: The IC₅₀ values from the MTT assay are consistently lower than those from the LDH assay. This could indicate that at lower concentrations, the compound is cytostatic (inhibiting metabolic activity and proliferation) rather than acutely cytotoxic (causing membrane rupture).[25] The high EC₅₀ values in the LDH assay for HepG2 and HEK293 suggest that the compound does not cause significant membrane damage in these cells within the tested concentration range.

Future Directions: From Preliminary Data to Mechanistic Insights

Positive results from a preliminary screen are not an endpoint but a starting point. The data generated should guide the design of subsequent experiments to elucidate the compound's mechanism of action (MoA).

G cluster_MoA Mechanism of Action (MoA) Studies A Preliminary Cytotoxicity (IC50 Determined) B Is the compound potent and selective? A->B C STOP or Redesign Compound B->C No D Proceed to MoA Studies B->D Yes E Apoptosis Assays (Annexin V, Caspase) D->E F Cell Cycle Analysis (Flow Cytometry) D->F G Target Engagement Assays (e.g., Kinase Profiling) D->G H In Vivo Xenograft Models E->H F->H G->H

Caption: Decision tree for advancing from cytotoxicity to MoA studies.

Based on the initial findings, follow-up studies could include:

  • Apoptosis Assays: Using methods like Annexin V staining or caspase activity assays to determine if cell death is occurring via programmed apoptosis.[7]

  • Cell Cycle Analysis: Investigating whether the compound causes arrest at a specific phase of the cell cycle (e.g., G2/M), which is a common mechanism for anticancer drugs.[2]

  • Target Identification: Given the pyrrolopyrimidine scaffold's association with kinase inhibition, profiling the compound against a panel of kinases could reveal specific molecular targets.[26]

Conclusion

The preliminary cytotoxicity assessment of a novel compound like this compound is a multi-faceted process that requires careful experimental design, precise execution, and thoughtful interpretation. By employing a dual-assay strategy that evaluates both metabolic viability and membrane integrity across a strategically selected cell line panel, researchers can build a robust and reliable initial toxicity profile. This foundational data is indispensable for making informed decisions, de-risking the drug discovery process, and paving the way for in-depth mechanistic studies and further preclinical development.

References

The Strategic Intermediate: A Technical Guide to 6-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic Acid (CAS 800401-54-1) for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Pyrrolo[3,2-c]pyridine Scaffold in Oncology

The landscape of modern oncology is increasingly dominated by targeted therapies, with kinase inhibitors at the forefront of this revolution. Within this space, the privileged pyrrolo[3,2-c]pyridine scaffold has emerged as a cornerstone for the design of potent and selective inhibitors of various protein kinases implicated in cancer progression. This bicyclic heteroaromatic system serves as a versatile template that can be strategically modified to achieve high-affinity binding to the ATP-binding sites of target kinases. Its structural rigidity and defined vectoral exits for substitution allow for the precise orientation of pharmacophoric elements, making it an invaluable asset in medicinal chemistry.

This in-depth technical guide focuses on a key building block for the synthesis of such advanced therapeutics: 6-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid (CAS 800401-54-1) . We will delve into its physicochemical properties, provide a detailed synthetic methodology, and explore its application in the development of next-generation kinase inhibitors, supported by recent scientific literature.

Physicochemical Properties of this compound

Understanding the fundamental properties of this intermediate is crucial for its effective utilization in synthetic campaigns.

PropertyValueSource
CAS Number 800401-54-1[1][2]
Molecular Formula C₈H₅ClN₂O₂[1]
Molecular Weight 196.59 g/mol [1]
Appearance Powder or liquid[1]
Boiling Point 500.9 ± 45.0 °C[1]
Density 1.644 g/cm³[1]
Flash Point 236.255 °C[1]
Storage Conditions Inert atmosphere, 2-8°C[1]

Synthetic Protocol: A Proposed Route to this compound

Experimental Workflow Diagram

G cluster_0 Step 1: Nitration cluster_1 Step 2: Vinylation cluster_2 Step 3: Reductive Cyclization cluster_3 Step 4: Carboxylation (Proposed) A 2-Chloro-5-methylpyridine B 2-Chloro-5-methyl-4-nitropyridine 1-oxide A->B Fuming HNO₃, H₂SO₄ C (E)-2-Chloro-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide B->C DMF-DMA, DMF D 6-Chloro-1H-pyrrolo[3,2-c]pyridine C->D Fe, Acetic Acid E This compound D->E 1. n-BuLi, THF 2. CO₂ (s) 3. H₃O⁺

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology

Step 1: Synthesis of 2-Chloro-5-methyl-4-nitropyridine 1-oxide

  • To a stirred solution of sulfuric acid, add 2-chloro-5-methylpyridine at a controlled temperature (typically 0-5°C).

  • Slowly add fuming nitric acid dropwise, maintaining the low temperature.

  • Allow the reaction to warm to room temperature and then heat as necessary (e.g., 60-80°C) for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield 2-chloro-5-methyl-4-nitropyridine 1-oxide.

Step 2: Synthesis of (E)-2-Chloro-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide

  • Dissolve 2-chloro-5-methyl-4-nitropyridine 1-oxide in N,N-dimethylformamide (DMF).

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Heat the mixture (e.g., 100-120°C) for several hours.

  • Cool the reaction mixture and pour into water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the vinyl intermediate.

Step 3: Synthesis of 6-Chloro-1H-pyrrolo[3,2-c]pyridine

  • Suspend (E)-2-chloro-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide in acetic acid.

  • Add iron powder portion-wise.

  • Heat the mixture to reflux (around 100-110°C) for several hours. This step involves the reduction of the nitro group and subsequent intramolecular cyclization.

  • Cool the reaction, filter off the iron residues, and concentrate the filtrate in vacuo.

  • Adjust the pH of the residue to basic (pH 8-9) with an aqueous solution of sodium carbonate and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 6-chloro-1H-pyrrolo[3,2-c]pyridine.

Step 4: Synthesis of this compound (Proposed)

  • Dissolve 6-chloro-1H-pyrrolo[3,2-c]pyridine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cool to -78°C.

  • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise. The pyrrole proton is acidic and will be deprotonated. A second equivalent may be necessary for lithiation at the 2-position.

  • Stir the reaction at low temperature for a period to ensure complete lithiation.

  • Add an excess of solid carbon dioxide (dry ice) to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with water and acidify with a dilute acid (e.g., 1M HCl) to a pH of 3-4 to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum to afford the final product, this compound.

Application in Drug Discovery: A Gateway to Potent Kinase Inhibitors

The strategic placement of the chloro and carboxylic acid functionalities on the pyrrolo[3,2-c]pyridine scaffold makes CAS 800401-54-1 a highly valuable intermediate for the synthesis of targeted therapeutics.

The Role of the Pyrrolo[3,2-c]pyridine Core

The pyrrolo[3,2-c]pyridine nucleus is considered a "hinge-binding" motif, mimicking the purine ring of ATP.[4] This allows it to form key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.

Significance of the 6-Chloro Substituent

The chlorine atom at the 6-position serves multiple purposes:

  • Modulation of Physicochemical Properties: It increases lipophilicity, which can influence cell permeability and oral bioavailability.

  • Electronic Effects: The electron-withdrawing nature of chlorine can modulate the pKa of the pyrrole nitrogen and influence the overall electronic distribution of the ring system, potentially fine-tuning binding interactions.

  • Metabolic Stability: A halogen at this position can block potential sites of metabolic oxidation, thereby improving the pharmacokinetic profile of the final drug candidate.

The 2-Carboxylic Acid as a Synthetic Handle

The carboxylic acid at the 2-position is a versatile functional group for further elaboration through amide bond formation. This allows for the introduction of a wide array of side chains that can extend into other pockets of the kinase active site, enhancing both potency and selectivity.

Case Study: Pyrrolo[3,2-c]pyridine Derivatives as FMS Kinase and Colchicine-Binding Site Inhibitors

Recent research has underscored the potential of the pyrrolo[3,2-c]pyridine scaffold in developing novel anticancer agents.

  • FMS Kinase Inhibitors: A series of pyrrolo[3,2-c]pyridine derivatives have been investigated as inhibitors of FMS kinase (also known as CSF-1R).[1][2][5][6] Overexpression of FMS kinase is implicated in various cancers and inflammatory diseases. Certain derivatives demonstrated potent inhibitory activity with IC₅₀ values in the nanomolar range, highlighting the promise of this scaffold for developing treatments for these conditions.[2]

  • Colchicine-Binding Site Inhibitors: In a recent study, novel 1H-pyrrolo[3,2-c]pyridine derivatives were designed and synthesized as inhibitors that bind to the colchicine site on tubulin.[3] These compounds exhibited potent antitumor activities against several cancer cell lines, with some showing IC₅₀ values in the low micromolar range.[3] The study demonstrated that these compounds effectively disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]

Conclusion

This compound (CAS 800401-54-1) is a strategically important intermediate in the synthesis of a promising class of kinase inhibitors. Its inherent structural features, combined with the versatility of its chloro and carboxylic acid functionalities, provide medicinal chemists with a powerful tool for developing targeted therapies for cancer and other diseases. The synthetic route outlined in this guide, based on established chemical principles, offers a practical approach for accessing this valuable building block. As research into the therapeutic potential of the pyrrolo[3,2-c]pyridine scaffold continues to expand, the importance of intermediates like CAS 800401-54-1 in driving innovation in drug discovery will undoubtedly grow.

References

The Architectural Nuances of Pyrrolopyridine-Based Compounds: A Technical Guide to Their Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrrolopyridine Scaffold - A Privileged Structure in Modern Drug Discovery

The pyrrolopyridine framework, a bicyclic heterocycle fusing a pyrrole and a pyridine ring, represents a cornerstone of contemporary medicinal chemistry. Its inherent structural and electronic properties, particularly its ability to mimic the purine ring of adenosine triphosphate (ATP), have positioned it as a "privileged scaffold" in the design of targeted therapeutics.[1][2] This guide provides an in-depth exploration of the molecular mechanisms underpinning the diverse biological activities of pyrrolopyridine-based compounds, with a primary focus on their well-established role as kinase inhibitors in oncology. We will dissect the specific binding interactions, the downstream signaling consequences of target engagement, and the validated experimental workflows used to elucidate these mechanisms. Beyond oncology, we will also touch upon their functions as topoisomerase inhibitors and their emerging roles in combating inflammatory and viral diseases.

Core Mechanism: Competitive Inhibition at the Kinase ATP-Binding Site

The predominant mechanism of action for the majority of clinically relevant pyrrolopyridine compounds is their function as ATP-competitive kinase inhibitors.[1] Kinases, a family of over 500 enzymes, are central regulators of cellular signaling, catalyzing the transfer of a phosphate group from ATP to substrate proteins.[3] This phosphorylation event acts as a molecular switch, modulating protein function and propagating signals that control cell growth, proliferation, differentiation, and survival. In many cancers, aberrant kinase activity, often due to mutation or overexpression, drives uncontrolled cell proliferation.[3][4]

Pyrrolopyridine derivatives are exquisitely designed to exploit this dependency. The pyrrolopyridine core acts as a bioisostere for the adenine base of ATP, enabling it to dock into the hydrophobic ATP-binding pocket located in the cleft between the N- and C-lobes of the kinase domain.[5][6][7] The specificity and potency of these inhibitors are then dictated by the various substituents appended to this core scaffold. These side chains form additional, highly specific interactions with amino acid residues in and around the active site, including the hinge region, the DFG motif, and the activation loop, thereby preventing ATP from binding and halting the phosphorylation cascade.[8]

Structural Insights into Kinase Binding: A Tale of Precise Interactions

The efficacy of a pyrrolopyridine inhibitor is fundamentally governed by the precise network of non-covalent interactions it forms within the kinase active site. X-ray crystallography and molecular docking studies have been instrumental in revealing these interactions at an atomic level.

  • Hydrogen Bonding: A critical interaction is the formation of one or more hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-terminal lobes. This interaction mimics the hydrogen bonds formed by the adenine of ATP and serves to anchor the inhibitor in the active site.[9]

  • Hydrophobic Interactions: The planar pyrrolopyridine ring system and associated aromatic substituents fit snugly into hydrophobic pockets within the ATP-binding site.

  • Van der Waals Forces and Electrostatic Interactions: Additional specificity is achieved through interactions with residues unique to the target kinase, such as charged residues at the entrance of the pocket or within the ribose-binding pocket.

For instance, the crystal structure of a pyrrolo[3,2-c]pyridine inhibitor bound to the mitotic kinase MPS1 (PDB ID: 4C4H, 4C4I) reveals how the inhibitor stabilizes an inactive conformation of the kinase, with the activation loop ordered in a way that is incompatible with ATP and substrate binding.[7][10] Similarly, the structure of a pyrrolopyridine inhibitor in complex with PI3K-gamma (PDB ID: 4FJZ) provides a blueprint for the rational design of isoform-selective inhibitors.[6] Another example is the crystal structure of PKA bound to a pyrrolopyridine inhibitor (PDB ID: 5UZK), which further illustrates the conserved binding mode.[5][11]

Impact on Cellular Signaling Pathways: A Cascade of Consequences

By inhibiting specific kinases, pyrrolopyridine compounds can effectively shut down entire signaling cascades that are critical for tumor growth and survival. Below, we explore the impact on several key oncogenic pathways.

The MAPK/ERK Pathway: The Case of Vemurafenib

The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that relays extracellular signals to the nucleus to control gene expression and cell proliferation.[12] A frequent mutation in melanoma is an activating V600E substitution in the BRAF kinase.[4]

Vemurafenib, a pyrrolo[2,3-b]pyridine derivative, is a potent and selective inhibitor of BRAFV600E.[13] It acts as an ATP-competitive inhibitor, blocking the constitutive signaling from the mutated BRAF protein.[3][13] This inhibition prevents the downstream phosphorylation and activation of MEK and ERK, leading to a halt in the signaling cascade.[12][14] The ultimate cellular consequences are G1 cell-cycle arrest and the induction of apoptosis in melanoma cells harboring the BRAFV600E mutation.[10]

BRAF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF_V600E BRAF V600E (Mutated) RAS->BRAF_V600E Constitutive Activation MEK MEK BRAF_V600E->MEK Proliferation Cell Proliferation & Survival Vemurafenib Vemurafenib (Pyrrolopyridine) Vemurafenib->BRAF_V600E Inhibition ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Transcription->Proliferation Apoptosis Apoptosis cMET_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMET c-MET Receptor HGF->cMET Binds GRB2 GRB2/SOS cMET->GRB2 PI3K PI3K cMET->PI3K STAT3 STAT3 cMET->STAT3 Inhibitor Pyrrolopyridine c-MET Inhibitor Inhibitor->cMET Inhibition RAS RAS GRB2->RAS AKT AKT PI3K->AKT Proliferation Proliferation, Survival, Invasion, Angiogenesis STAT3->Proliferation MAPK MAPK Pathway RAS->MAPK AKT->Proliferation MAPK->Proliferation FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 PLCg PLCγ FGFR->PLCg Inhibitor Pyrrolopyridine FGFR Inhibitor Inhibitor->FGFR Inhibition RAS_MAPK RAS-MAPK Pathway FRS2->RAS_MAPK PI3K_AKT PI3K-AKT Pathway FRS2->PI3K_AKT CellResponse Proliferation, Differentiation, Angiogenesis PLCg->CellResponse RAS_MAPK->CellResponse PI3K_AKT->CellResponse Experimental_Workflow cluster_biochem cluster_cellular Biochem Biochemical Assays (Target Engagement) Cellular Cell-Based Assays (Cellular Phenotype) Biochem->Cellular Confirm Cellular Activity KinaseAssay Kinase Inhibition Assay (e.g., TR-FRET, Radiometric) Determine IC50 Selectivity Kinase Selectivity Panel (>100 kinases) InVivo In Vivo Models (Efficacy) Cellular->InVivo Test in Organism Viability Cell Viability Assay (e.g., MTT) Determine GI50 Apoptosis Apoptosis Assay (Annexin V / PI) CellCycle Cell Cycle Analysis (Propidium Iodide) WesternBlot Western Blot (Target Phosphorylation)

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry, frequently utilized in the development of novel therapeutic agents. Its rigid bicyclic core, comprised of a fused pyrrole and pyridine ring system, provides a valuable scaffold for the design of kinase inhibitors, anti-cancer agents, and other biologically active molecules. The strategic placement of the chloro and carboxylic acid functionalities allows for diverse downstream modifications, making it a versatile intermediate in drug discovery programs.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic methodologies for preparing this compound. We will explore established synthetic routes, delve into the mechanistic underpinnings of key transformations, and provide detailed, actionable protocols.

Comparative Overview of Synthetic Strategies

Several synthetic strategies can be envisioned for the construction of the this compound core. The choice of a particular route will depend on factors such as the availability of starting materials, desired scale of synthesis, and tolerance to specific reaction conditions. Below is a comparative table of plausible synthetic approaches.

Synthetic StrategyStarting MaterialsKey ReactionsAdvantagesDisadvantages
Route 1: Modified Reissert Indole Synthesis Substituted ChloronitropyridineCondensation with diethyl oxalate, Reductive cyclizationConvergent, allows for early introduction of the C2-carboxylic acid precursor.Requires a specific and potentially multi-step synthesis of the starting nitropyridine. Harsh reduction conditions may be necessary.
Route 2: Fischer Indole Synthesis Substituted Chloropyridylhydrazine and a pyruvate derivativeHydrazone formation, Acid-catalyzed indolizationWell-established and versatile method for indole synthesis.Preparation of the required substituted hydrazine can be challenging. Strong acidic conditions may not be suitable for all substrates.
Route 3: Functionalization of a Pre-formed Pyrrolo[3,2-c]pyridine Core 6-chloro-1H-pyrrolo[3,2-c]pyridineVilsmeier-Haack formylation, OxidationAllows for late-stage introduction of the carboxylic acid group.Requires the initial synthesis of the core heterocycle. Formylation may lack regioselectivity in some cases.

Detailed Synthetic Protocol: A Modified Reissert Approach (Route 1)

This section details a plausible and robust synthetic route for the preparation of this compound, adapted from the principles of the Reissert indole synthesis. This approach offers a convergent pathway to the target molecule.

Overall Synthetic Scheme

Synthetic_Scheme A 2,4-dichloro-3-nitropyridine B Diethyl 2-((2-chloro-3-nitropyridin-4-yl)methyl)malonate A->B Diethyl malonate, NaH, THF C Ethyl 2-(2-chloro-3-nitropyridin-4-yl)acetate B->C LiCl, DMSO, H2O, 150 °C D Ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate C->D Fe, AcOH, 110 °C E This compound D->E 1. NaOH, EtOH/H2O 2. HCl (aq)

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Diethyl 2-((2-chloro-3-nitropyridin-4-yl)methyl)malonate

  • Rationale: This step introduces the two-carbon unit that will ultimately form the pyrrole ring and the carboxylic acid functionality. The use of a strong base like sodium hydride is necessary to deprotonate diethyl malonate, forming the nucleophilic enolate.

  • Procedure:

    • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add diethyl malonate (1.1 eq.) dropwise.

    • Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.

    • Cool the reaction mixture back to 0 °C and add a solution of 2,4-dichloro-3-nitropyridine (1.0 eq.) in anhydrous THF dropwise.

    • Stir the reaction at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the title compound.

Step 2: Synthesis of Ethyl 2-(2-chloro-3-nitropyridin-4-yl)acetate

  • Rationale: This is a Krapcho decarboxylation reaction to remove one of the ester groups from the malonate derivative. The use of lithium chloride in a high-boiling polar aprotic solvent like DMSO facilitates the decarboxylation process.

  • Procedure:

    • In a round-bottom flask, dissolve diethyl 2-((2-chloro-3-nitropyridin-4-yl)methyl)malonate (1.0 eq.) in a mixture of dimethyl sulfoxide (DMSO) and water (e.g., 95:5 v/v).

    • Add lithium chloride (2.0 eq.) to the solution.

    • Heat the reaction mixture to 150 °C and stir for 4-6 hours, monitoring the reaction by TLC.

    • Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

    • Separate the layers and extract the aqueous phase with ethyl acetate (2 x).

    • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of Ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

  • Rationale: This is the key reductive cyclization step. Iron in acetic acid is a classic and effective reagent for the reduction of a nitro group to an amine, which then undergoes spontaneous intramolecular condensation with the adjacent ester to form the pyrrole ring.

  • Procedure:

    • To a solution of ethyl 2-(2-chloro-3-nitropyridin-4-yl)acetate (1.0 eq.) in glacial acetic acid, add iron powder (5.0 eq.).

    • Heat the reaction mixture to 110 °C and stir vigorously for 2-4 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the excess iron and iron salts.

    • Wash the Celite pad with ethyl acetate.

    • Concentrate the filtrate under reduced pressure to remove the acetic acid.

    • Neutralize the residue with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 4: Synthesis of this compound

  • Rationale: The final step is a standard saponification of the ethyl ester to the corresponding carboxylic acid using a base, followed by acidification to protonate the carboxylate.

  • Procedure:

    • Dissolve ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (1.0 eq.) in a mixture of ethanol and water.

    • Add sodium hydroxide (3.0 eq.) and stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to 0 °C and acidify to pH 2-3 with 1M hydrochloric acid.

    • The product will precipitate out of the solution. Collect the solid by filtration.

    • Wash the solid with cold water and dry under vacuum to obtain the final product.

Alternative Synthetic Approaches and Considerations

While the modified Reissert approach is a viable option, other classical indole syntheses can also be adapted for the synthesis of the target molecule.

Fischer Indole Synthesis

The Fischer indole synthesis is a powerful method for constructing the indole nucleus from a phenylhydrazine and a carbonyl compound.[1][2] For the synthesis of this compound, a possible disconnection is shown below.

Fischer_Indole_Synthesis cluster_0 Fischer Indole Synthesis A Ethyl pyruvate C Ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate A->C B (6-chloro-3-pyridinyl)hydrazine B->C

Caption: Retrosynthetic analysis for the Fischer indole synthesis approach.

The key challenge in this approach lies in the synthesis of the requisite (6-chloro-3-pyridinyl)hydrazine, which may require a multi-step sequence from commercially available chloropyridines. The cyclization step typically requires strong acidic conditions (e.g., polyphosphoric acid, Eaton's reagent) and elevated temperatures, which might not be compatible with all functional groups.[3]

Conclusion

The synthesis of this compound can be achieved through several strategic approaches. The modified Reissert synthesis presented here offers a logical and practical pathway for laboratory-scale preparation. Researchers should carefully consider the availability of starting materials and the specific requirements of their research program when selecting a synthetic route. The protocols and insights provided in these application notes are intended to serve as a valuable resource for the successful synthesis of this important heterocyclic building block.

References

Application Note & Protocol: High-Purity Isolation of 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed protocol for the purification of 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid, a key heterocyclic intermediate in pharmaceutical research. The protocol outlines a robust procedure involving a preliminary acid-base extraction followed by a final recrystallization step. This methodology is designed to yield a high-purity product suitable for downstream applications, including sensitive catalytic coupling reactions and biological screening. This document also provides essential safety information, characterization parameters, and troubleshooting guidance.

Introduction

This compound is a member of the azaindole family, a class of bicyclic heteroaromatic compounds of significant interest in medicinal chemistry.[1][2][3] The unique arrangement of nitrogen atoms and the presence of a carboxylic acid moiety make it a versatile scaffold for the synthesis of kinase inhibitors, antivirals, and other therapeutic agents. The purity of this intermediate is paramount, as impurities can lead to side reactions, decreased yields, and complications in the interpretation of biological data.

This application note details a purification protocol that leverages the physicochemical properties of the target molecule. The procedure is divided into two main stages: a liquid-liquid extraction to remove non-acidic impurities and a final recrystallization to eliminate closely related polar impurities and afford the product in a crystalline form.

Health and Safety

This compound and its precursors may be hazardous.[4][5][6] Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[7]

Hazard Summary:

  • Causes skin irritation.[4][7]

  • Causes serious eye irritation.[4][7]

  • May cause respiratory irritation.[6][7]

  • Harmful if swallowed, in contact with skin, or if inhaled.[4]

Refer to the Safety Data Sheet (SDS) for comprehensive safety information.[5][6]

Purification Workflow

The purification process is a two-stage procedure designed to efficiently remove a broad range of potential impurities.

Purification_Workflow Crude_Product Crude Product (in organic solvent) Aqueous_Extraction Aqueous Extraction (1M NaOH) Crude_Product->Aqueous_Extraction Acidification Acidification (conc. HCl to pH 2-3) Aqueous_Extraction->Acidification Aqueous Layer Filtration_1 Filtration & Washing (cold water, diethyl ether) Acidification->Filtration_1 Drying_1 Drying (vacuum oven) Filtration_1->Drying_1 Recrystallization Recrystallization (e.g., Ethanol/Water) Drying_1->Recrystallization Filtration_2 Filtration & Washing (cold solvent) Recrystallization->Filtration_2 Drying_2 Final Drying (vacuum oven) Filtration_2->Drying_2 Pure_Product Pure Product (>98% Purity) Drying_2->Pure_Product

Caption: Purification workflow for this compound.

Detailed Purification Protocol

This protocol assumes a starting batch of approximately 5 grams of crude product. Adjust volumes accordingly for different batch sizes.

4.1. Materials and Reagents

Reagent/MaterialGradeSupplier
Crude this compoundSynthesis GradeN/A
Ethyl Acetate (EtOAc)ACS GradeStandard Supplier
1 M Sodium Hydroxide (NaOH)Reagent GradeStandard Supplier
Concentrated Hydrochloric Acid (HCl)Reagent GradeStandard Supplier
Deionized WaterHigh PurityIn-house
Ethanol (EtOH)AnhydrousStandard Supplier
Diethyl EtherACS GradeStandard Supplier
Celite®N/AStandard Supplier
pH paper (range 1-14)N/AStandard Supplier

4.2. Step-by-Step Procedure

Part A: Acid-Base Extraction

  • Dissolution: Dissolve the crude product (approx. 5 g) in ethyl acetate (100 mL). If insoluble material is present, filter the solution through a pad of Celite®.

  • Basification: Transfer the ethyl acetate solution to a separatory funnel. Add 1 M NaOH (50 mL) and shake vigorously for 1-2 minutes. Allow the layers to separate. The deprotonated product will move into the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask. Extract the organic layer with another portion of 1 M NaOH (25 mL).

  • Combine Aqueous Layers: Combine the two aqueous extracts. The organic layer, containing non-acidic impurities, can be discarded.

  • Acidification and Precipitation: Cool the combined aqueous solution in an ice bath. Slowly add concentrated HCl dropwise with stirring until the pH of the solution is between 2 and 3 (verify with pH paper). A precipitate of the purified product should form.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake sequentially with cold deionized water (2 x 20 mL) and cold diethyl ether (2 x 20 mL) to remove residual salts and non-polar impurities.

  • Drying: Dry the solid under vacuum at 40-50 °C to a constant weight.

Part B: Recrystallization

  • Solvent Selection: The choice of recrystallization solvent is crucial.[8] A solvent screen may be necessary, but a mixture of ethanol and water is a good starting point for many indole and pyridine carboxylic acids.[9]

  • Dissolution: Place the dried solid from Part A into an appropriately sized flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If any insoluble impurities remain, perform a hot filtration through a pre-warmed funnel with fluted filter paper.

  • Crystal Formation: Slowly add hot deionized water dropwise to the hot ethanol solution until the solution becomes slightly turbid. Add a few more drops of hot ethanol to redissolve the turbidity.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Final Isolation: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold ethanol/water (1:1) mixture. Dry the final product under vacuum at 50 °C to a constant weight.

Characterization of the Purified Product

The purity and identity of the final product should be confirmed by appropriate analytical techniques.

ParameterExpected ValueMethod
Appearance White to off-white solidVisual Inspection
Purity >98%HPLC, ¹H NMR
¹H NMR Spectrum consistent with structure¹H NMR Spectroscopy[10]
Mass Spectrum [M+H]⁺ = 197.01LC-MS
Molecular Formula C₈H₅ClN₂O₂-
Molecular Weight 196.59 g/mol -

Troubleshooting

ProblemPossible CauseSolution
Oiling out during recrystallization Solution is too concentrated or cooling too rapidly.[8]Add more hot solvent to dissolve the oil, then allow to cool more slowly. Consider a different solvent system.[8]
No crystal formation Solution is not supersaturated.Slowly evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to induce nucleation.[8]
Low Recovery Product is partially soluble in the wash solvent.Ensure the wash solvent is ice-cold to minimize solubility losses. Use minimal amounts of wash solvent.
Product is colored Presence of colored impurities.Consider a charcoal treatment during the recrystallization step.

Conclusion

The protocol described in this application note provides a reliable method for obtaining high-purity this compound. The combination of an acid-base extraction and a final recrystallization step is effective at removing a wide range of impurities. Adherence to this protocol will ensure the quality and consistency of this important synthetic intermediate for applications in drug discovery and development.

References

Application Notes and Protocols for 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the utilization of 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid as a potential kinase inhibitor. While direct extensive research on this specific compound is emerging, its core pyrrolo[3,2-c]pyridine scaffold is a well-established pharmacophore in the development of inhibitors for various protein kinases. This guide synthesizes information from structurally related compounds to propose likely kinase targets, mechanisms of action, and detailed protocols for its characterization. The primary focus will be on its potential as an inhibitor of FMS kinase (CSF-1R) and c-MET, with protocols adaptable for broader kinase profiling.

Introduction: The Pyrrolo[3,2-c]pyridine Scaffold in Kinase Inhibition

The pyrrolo[3,2-c]pyridine core is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic the adenine ring of ATP and thereby competitively inhibit the activity of a wide range of protein kinases.[1] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[2] Derivatives of the pyrrolopyridine class have demonstrated potent inhibitory activity against several important kinase targets, making this compound a compound of significant interest for further investigation.[3]

Based on the analysis of structurally similar compounds, this compound is hypothesized to primarily target receptor tyrosine kinases (RTKs) involved in cell proliferation, differentiation, and survival.

Potential Kinase Targets and Mechanism of Action

Extensive research on pyrrolo[3,2-c]pyridine derivatives points towards FMS kinase (Colony-Stimulating Factor 1 Receptor, CSF-1R) as a primary target.[4][5] FMS kinase is a key regulator of macrophage and monocyte function and is implicated in various inflammatory diseases and cancers.[4] Additionally, off-target activity against other RTKs such as c-MET and FLT3 has been observed in related compounds, suggesting a broader inhibitory profile for this chemical class.[4][6]

The proposed mechanism of action for this compound is competitive inhibition at the ATP-binding site of the kinase domain. The pyrrolopyridine core likely forms hydrogen bonds with the hinge region of the kinase, a common interaction for this class of inhibitors. The chloro and carboxylic acid substitutions on the scaffold will influence the binding affinity, selectivity, and pharmacokinetic properties of the molecule.

Diagram: Proposed Kinase Inhibition and Downstream Signaling

G cluster_membrane Cell Membrane FMS_cMET FMS / c-MET Receptor Phosphorylation Receptor Dimerization & Autophosphorylation FMS_cMET->Phosphorylation Activates Ligand Ligand (CSF-1 / HGF) Ligand->FMS_cMET Binds Inhibitor 6-chloro-1H-pyrrolo[3,2-c]pyridine- 2-carboxylic acid Inhibitor->FMS_cMET Competes with ATP Inhibits ATP ATP ATP->Phosphorylation Provides phosphate ADP ADP Phosphorylation->ADP Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Phosphorylation->Downstream Activates Response Cellular Response (Proliferation, Survival, Migration) Downstream->Response

Caption: Proposed mechanism of action for this compound.

Physicochemical Properties and Handling

A summary of the known properties of this compound is provided below.

PropertyValueSource
CAS Number 800401-54-1[7]
Molecular Formula C₈H₅ClN₂O₂[8]
Molecular Weight 196.59 g/mol [8]
Appearance White to off-white powder-
Solubility Soluble in DMSO and DMFGeneral knowledge for this class of compounds
Storage Store at 2-8°C under an inert atmosphereGeneral recommendation for similar compounds

Safety Precautions: Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes.

Experimental Protocols

The following protocols provide a framework for the characterization of this compound as a kinase inhibitor.

In Vitro Kinase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the compound against purified kinases.

Workflow: In Vitro Kinase Assay

G Start Start Prepare_Reagents Prepare Reagents: - Kinase (FMS, c-MET) - Substrate - ATP - Inhibitor Dilutions Start->Prepare_Reagents Incubate Incubate Reagents (e.g., 30 min at 30°C) Prepare_Reagents->Incubate Detect Detect Kinase Activity (e.g., ADP-Glo, Z'-LYTE) Incubate->Detect Analyze Analyze Data: - Plot % Inhibition vs. [Inhibitor] - Calculate IC50 Detect->Analyze End End Analyze->End

Caption: Workflow for determining the in vitro IC₅₀ of a kinase inhibitor.

Materials:

  • Purified recombinant human FMS kinase, c-MET kinase, etc.

  • Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • This compound

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series in DMSO.

  • Assay Setup: In a 384-well plate, add 5 µL of the kinase/substrate mixture to each well.

  • Inhibitor Addition: Add 50 nL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.

  • Initiate Reaction: Add 5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at the Kₘ for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes.

  • Detection: Stop the reaction and detect kinase activity according to the manufacturer's protocol for the chosen detection reagent.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based Antiproliferative Assay

This protocol assesses the ability of the compound to inhibit the proliferation of cancer cell lines that are dependent on the target kinase activity.

Materials:

  • Cancer cell lines (e.g., GTL-16 for c-MET, FMS-dependent cell lines)

  • Cell culture medium (e.g., RPMI-1640) with 10% FBS

  • This compound

  • Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • 96-well clear-bottom white plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium and incubate overnight.

  • Compound Treatment: Prepare a serial dilution of the compound in culture medium and add 100 µL to the wells, resulting in a final volume of 200 µL. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Viability Assessment: Measure cell viability using a suitable reagent according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percent viability for each compound concentration relative to the vehicle control.

    • Plot the percent viability versus the logarithm of the inhibitor concentration.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.

Western Blot Analysis of Target Phosphorylation

This protocol directly measures the inhibition of target kinase phosphorylation in a cellular context.

Materials:

  • Target-expressing cell line

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-FMS, anti-total-FMS, anti-phospho-c-MET, anti-total-c-MET)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat with various concentrations of the compound for 1-2 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Expected Results and Interpretation

The following table summarizes hypothetical but expected outcomes from the described experiments.

AssayExpected OutcomeInterpretation
In Vitro Kinase Assay IC₅₀ in the nanomolar to low micromolar range for FMS and c-MET.The compound is a direct inhibitor of the target kinases.
Antiproliferative Assay GI₅₀ values in a similar range to the kinase IC₅₀ in kinase-dependent cell lines.The compound inhibits cell growth, likely through inhibition of the target kinase.
Western Blot Analysis Dose-dependent decrease in the phosphorylation of the target kinase.The compound engages the target kinase in a cellular environment and inhibits its activity.

Conclusion

This compound represents a promising starting point for the development of novel kinase inhibitors. The protocols outlined in this guide provide a robust framework for its initial characterization, focusing on its likely targets, FMS kinase and c-MET. Further studies, including broader kinase profiling, pharmacokinetic evaluation, and in vivo efficacy studies, will be necessary to fully elucidate its therapeutic potential.

References

Application Notes and Protocols for 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrrolo[3,2-c]pyridine Scaffold - A Privileged Structure in Oncology

The quest for novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds have emerged as a particularly fruitful area of investigation. The 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid represents a key building block for a class of compounds with significant potential in cancer therapy. While this specific carboxylic acid is primarily a synthetic intermediate, its core pyrrolo[3,2-c]pyridine scaffold is present in numerous derivatives that have demonstrated potent anti-proliferative activities against a range of cancer cell lines.[1][2][3][4][5][6][7] This document serves as a comprehensive guide to the application of this chemical scaffold in cancer research, detailing the underlying mechanisms of action of its derivatives and providing robust protocols for their evaluation.

The pyrrolo[3,2-c]pyridine core is considered a "privileged scaffold" due to its ability to interact with multiple biological targets with high affinity. Its rigid, planar structure and the presence of nitrogen atoms allow for a variety of interactions, including hydrogen bonding and pi-stacking, with the active sites of key enzymes and receptors involved in cancer progression. Researchers have successfully modified this core to develop potent inhibitors of critical cancer-related targets, including FMS kinase and tubulin.[1][2][3][4][5]

Section 1: Known Mechanisms of Action of Pyrrolo[3,2-c]pyridine Derivatives in Cancer

Inhibition of FMS-like Tyrosine Kinase 3 (FMS)

Several derivatives of the pyrrolo[3,2-c]pyridine scaffold have been identified as potent inhibitors of FMS kinase (also known as CSF-1R).[1][2][3] FMS is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of monocytes and macrophages. In the context of cancer, FMS signaling is implicated in promoting tumor growth, metastasis, and resistance to therapy by modulating the tumor microenvironment.

Key Insights:

  • Targeting the Tumor Microenvironment: FMS inhibitors do not directly kill tumor cells but rather target tumor-associated macrophages (TAMs), which are often abundant in the tumor stroma and contribute to an immunosuppressive environment.

  • Therapeutic Potential: By inhibiting FMS, pyrrolo[3,2-c]pyridine derivatives can reprogram the tumor microenvironment to be less hospitable for cancer cell growth and may enhance the efficacy of other anticancer therapies, including immunotherapy.

Below is a diagram illustrating the FMS signaling pathway and the point of intervention for pyrrolo[3,2-c]pyridine derivatives.

FMS_pathway cluster_downstream Downstream Signaling CSF1 CSF-1 FMS FMS Receptor (CSF-1R) CSF1->FMS Binds and activates PI3K PI3K FMS->PI3K RAS RAS FMS->RAS STAT STAT FMS->STAT Pyrrolo_pyridine Pyrrolo[3,2-c]pyridine Derivative Pyrrolo_pyridine->FMS Inhibits AKT AKT PI3K->AKT Proliferation Macrophage Proliferation, Survival, and Differentiation AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT->Proliferation Tubulin_Inhibition Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Pyrrolo_pyridine Pyrrolo[3,2-c]pyridine Derivative Pyrrolo_pyridine->Tubulin Binds to Colchicine Site Pyrrolo_pyridine->Microtubule Inhibits Polymerization CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest Disruption leads to Apoptosis Apoptosis MitoticSpindle->Apoptosis Normal Progression CellCycleArrest->Apoptosis Xenograft_Workflow cluster_prep Preparation cluster_implant Implantation cluster_study In Vivo Study cluster_analysis Analysis CellCulture Cancer Cell Culture CellHarvest Cell Harvest & Resuspension CellCulture->CellHarvest Injection Subcutaneous Injection into Mice CellHarvest->Injection TumorGrowth Tumor Growth Monitoring Injection->TumorGrowth Randomization Randomization TumorGrowth->Randomization Treatment Compound Administration Randomization->Treatment Monitoring Tumor & Body Weight Measurement Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint DataAnalysis Data Analysis (Tumor Growth Inhibition) Endpoint->DataAnalysis

References

derivatization of 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid for structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Derivatization of 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid for Structure-Activity Relationship Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Pyrrolo[3,2-c]pyridine Scaffold

The pyrrolo[3,2-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active agents.[1][2] Its derivatives have demonstrated significant therapeutic potential, notably as potent kinase inhibitors for applications in oncology and the treatment of inflammatory disorders.[3][4] Specifically, compounds bearing this nucleus have shown inhibitory effects against FMS kinase, a key target in various cancers and arthritis.[3][4] The starting material, this compound, represents a versatile platform for chemical exploration. The carboxylic acid at the C-2 position is an ideal handle for derivatization, enabling the systematic modification of the molecule to probe its interactions with biological targets.

This guide provides a detailed framework for the strategic derivatization of this core scaffold. The primary objective is to generate a chemically diverse library of amide and ester analogs for robust structure-activity relationship (SAR) studies.[5][6] By correlating specific structural changes with shifts in biological activity, researchers can identify key pharmacophoric features, optimize lead compounds, and ultimately accelerate the drug discovery process. The protocols herein are designed to be both comprehensive and explanatory, detailing not just the procedural steps but also the underlying chemical principles that govern the experimental choices.

Strategic Overview: A Workflow for SAR Library Generation

The successful execution of an SAR campaign hinges on a logical and systematic workflow. The process begins with the core scaffold and branches into parallel synthesis efforts, followed by biological evaluation and data analysis. This iterative cycle is the cornerstone of modern medicinal chemistry, allowing for data-driven optimization of molecular properties.

SAR_Workflow cluster_synthesis Chemical Synthesis & Purification cluster_screening Biological Evaluation cluster_analysis Data Analysis & Iteration Start Starting Material: 6-chloro-1H-pyrrolo[3,2-c]pyridine- 2-carboxylic acid Deriv Parallel Derivatization (Amides, Esters) Start->Deriv Library of Amines & Alcohols Purify Purification & QC (LC-MS, NMR) Deriv->Purify Screen High-Throughput Screening (HTS) or Target-Based Assay Purify->Screen HitVal Hit Validation & Dose-Response Screen->HitVal SAR Structure-Activity Relationship (SAR) Analysis HitVal->SAR Design Design of Next-Generation Analogs SAR->Design Design->Deriv Iterative Optimization

Caption: High-level workflow for an SAR-driven drug discovery campaign.

Chemical Derivatization Pathways

The carboxylic acid functional group is readily converted into two key classes of derivatives: amides and esters. Each class offers a unique opportunity to modulate the physicochemical properties of the parent molecule.

  • Amide Formation: Amides are exceptionally stable and can act as both hydrogen bond donors and acceptors. Introducing a diverse range of amine building blocks allows for extensive exploration of steric and electronic requirements within a target's binding pocket.

  • Ester Formation: Esters are typically more lipophilic than their parent carboxylic acids and can serve as metabolically labile moieties or prodrugs. They are valuable for improving cell permeability and modifying pharmacokinetic profiles.

Caption: Primary derivatization pathways from the carboxylic acid core.

Protocol 1: Amide Library Synthesis via Peptide Coupling

Amide bond formation is a cornerstone of medicinal chemistry, often accounting for a significant percentage of reactions in drug discovery.[7] Modern peptide coupling reagents offer a mild, efficient, and reliable method for constructing amide libraries from carboxylic acids and diverse amines.[8][9] This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly effective coupling reagent that minimizes side reactions and racemization.

Causality: The carboxylic acid is first activated by HATU to form a highly reactive O-acylisourea intermediate. A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is required to deprotonate the carboxylic acid and the amine hydrochloride salt (if used), facilitating the subsequent nucleophilic attack by the amine to form the stable amide bond.

Materials and Reagents
  • This compound

  • Amine of choice (e.g., aniline, benzylamine, morpholine, etc.)

  • HATU

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Step-by-Step Methodology
  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF or DCM to a concentration of approximately 0.1 M.

  • Reagent Addition: Add the amine of choice (1.1 eq), followed by HATU (1.2 eq) and DIPEA (3.0 eq).

    • Scientist's Note: Add the reagents in the specified order. Adding the base last ensures that the carboxylic acid is available for activation by HATU before being fully deprotonated.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-12 hours).

  • Aqueous Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). This removes unreacted starting materials, excess reagents, and DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS (High-Resolution Mass Spectrometry).

Protocol 2: Ester Library Synthesis via Fischer Esterification

Fischer-Speier esterification is a classic and cost-effective method for synthesizing esters from carboxylic acids and alcohols.[10] The reaction is an acid-catalyzed equilibrium process.

Causality: A strong acid catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic.[10] The alcohol, acting as a nucleophile, then attacks this activated carbon. To drive the reaction to completion, the alcohol is typically used as the solvent (in large excess), or the water byproduct is removed azeotropically.

Materials and Reagents
  • This compound

  • Alcohol of choice (e.g., methanol, ethanol, isopropanol)

  • Concentrated sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

Step-by-Step Methodology
  • Reaction Setup: Suspend this compound (1.0 eq) in the desired alcohol (used as the solvent, typically >20 eq).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the suspension.

    • Safety Note: Always add acid slowly to the alcohol to control the exothermic reaction.

  • Heating: Heat the reaction mixture to reflux and stir.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 4-24 hours).

  • Neutralization and Extraction:

    • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in ethyl acetate or DCM.

    • Carefully wash the organic layer with saturated aqueous NaHCO₃ until gas evolution ceases. This neutralizes the acid catalyst.

    • Wash subsequently with water (1x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: If necessary, purify the crude ester by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Data Presentation for SAR Analysis

Systematic tabulation of synthesized compounds and their corresponding biological data is critical for discerning structure-activity relationships. A well-organized table allows for the rapid identification of trends and informs the design of future analogs.

Table 1: Representative Library of Amide Derivatives
Compound IDAmine SourceMolecular Weight ( g/mol )
CORE-A01 HPhenylAniline271.70
CORE-A02 HBenzylBenzylamine285.73
CORE-A03 H4-Fluorophenyl4-Fluoroaniline289.70
CORE-A04 HCyclohexylCyclohexylamine279.76
CORE-A05 -(CH₂)₂-O-(CH₂)₂-Morpholine265.70
CORE-A06 H3-Pyridyl3-Aminopyridine272.70
Table 2: Hypothetical SAR Data for FMS Kinase Inhibition
Compound IDStructure (R-Group)FMS Kinase IC₅₀ (nM)Notes / Rationale for Design
Parent Acid -OH>10,000Baseline activity of the starting material.
CORE-A01 -NH(Phenyl)850Introduction of an aromatic ring shows moderate activity.
CORE-A02 -NH(Benzyl)450Increased flexibility (CH₂ linker) improves potency.
CORE-A03 -NH(4-F-Phenyl)120Electron-withdrawing group at para position enhances activity, possibly through H-bonding.
CORE-A04 -NH(Cyclohexyl)2,500Aliphatic ring is less favorable than an aromatic system.
CORE-A05 -N(Morpholine)95Heterocycle introduces H-bond acceptor and improves solubility. Potent analog.
CORE-A06 -NH(3-Pyridyl)75Pyridyl nitrogen may form a key interaction with the kinase hinge region. Most potent analog.

Conclusion

The derivatization of this compound into amide and ester libraries is a highly effective strategy for conducting detailed structure-activity relationship studies. The robust protocols provided for peptide coupling and Fischer esterification enable the efficient synthesis of a wide array of analogs. By systematically modifying the C-2 position and correlating these changes with biological activity, researchers can elucidate the key molecular interactions required for potency and selectivity. This data-driven, iterative approach is fundamental to transforming a promising chemical scaffold into a viable drug candidate.

References

Application Notes and Protocols for the Biological Evaluation of 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Affiliation], Senior Application Scientist

Introduction

The pyrrolopyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] Research has highlighted the potential of pyrrolopyridine analogs in various therapeutic areas, including oncology, infectious diseases, and metabolic disorders.[1] Notably, certain substituted 1H-pyrrolo[3,2-c]pyridine derivatives have been identified as potent inhibitors of tubulin polymerization, acting at the colchicine-binding site and demonstrating significant anticancer activities in vitro.[3] Given the structural similarities, 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is a compound of interest for biological characterization, with a potential to exhibit kinase inhibitory or general cytotoxic effects.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for conducting biological assays with this compound. The protocols outlined herein are designed to be a starting point for characterizing the compound's biological activity, focusing on its potential as a kinase inhibitor and an anticancer agent.

Part 1: Initial Characterization and In Vitro Kinase Inhibition Assays

The first step in characterizing a novel compound is to assess its direct inhibitory effects on relevant molecular targets. Given that many small molecule anticancer agents target protein kinases, a logical starting point is to screen this compound against a panel of kinases.[4][5]

Rationale for Kinase Inhibition Screening

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways regulating cell growth, proliferation, differentiation, and survival.[4][5] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention.[5][6] A biochemical kinase assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of a purified kinase.[6][7]

Experimental Workflow for In Vitro Kinase Assay

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis Compound_Prep Prepare stock solution of This compound in DMSO Serial_Dilution Perform serial dilutions of the compound Compound_Prep->Serial_Dilution Assay_Plate Add kinase, compound dilutions, and substrate to a 384-well plate Serial_Dilution->Assay_Plate Reagent_Prep Prepare kinase, substrate, and ATP solutions Reagent_Prep->Assay_Plate Incubation1 Incubate at room temperature Assay_Plate->Incubation1 Reaction_Start Initiate reaction by adding ATP Incubation1->Reaction_Start Incubation2 Incubate at room temperature Reaction_Start->Incubation2 Reaction_Stop Stop reaction and add detection reagent Incubation2->Reaction_Stop Read_Plate Read plate on a suitable plate reader Reaction_Stop->Read_Plate Data_Analysis Calculate percent inhibition Read_Plate->Data_Analysis IC50_Determination Determine IC50 value by plotting a dose-response curve Data_Analysis->IC50_Determination

Caption: Workflow for a typical in vitro kinase inhibition assay.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a general guideline and can be adapted for various commercially available kinase assay platforms, such as those that measure ATP depletion (e.g., Kinase-Glo®).

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), molecular biology grade

  • Purified recombinant kinase of interest

  • Kinase-specific substrate

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (commercial or custom-made)

  • Luminescent kinase assay reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and/or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for testing (e.g., from 10 mM down to 10 nM).

  • Assay Setup:

    • In a 384-well plate, add 5 µL of the appropriate kinase assay buffer to all wells.

    • Add 1 µL of the serially diluted compound to the test wells. For control wells, add 1 µL of DMSO (for 0% inhibition) and 1 µL of a known inhibitor (for 100% inhibition).

    • Add 2 µL of the kinase/substrate mixture to each well.

    • Gently mix the plate and incubate for 15 minutes at room temperature.

  • Reaction Initiation and Detection:

    • Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase being tested.[6]

    • Incubate the plate at room temperature for the recommended time for the specific kinase (typically 30-60 minutes).

    • Stop the reaction and detect the remaining ATP by adding 10 µL of the luminescent kinase assay reagent to each well.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader.

Data Analysis and Interpretation

The data should be analyzed to determine the half-maximal inhibitory concentration (IC50) of the compound.

  • Calculate Percent Inhibition:

    • Percent Inhibition = 100 * (1 - (Signal_test - Signal_100%_inhibition) / (Signal_0%_inhibition - Signal_100%_inhibition))

  • Generate Dose-Response Curve:

    • Plot the percent inhibition against the logarithm of the compound concentration.[8]

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[9]

Parameter Description Example Hypothetical Value
Top Plateau The maximum percent inhibition.100%
Bottom Plateau The minimum percent inhibition.0%
LogIC50 The logarithm of the compound concentration that gives 50% inhibition.-6.0
Hill Slope The steepness of the curve.1.0
IC50 The concentration of the compound that gives 50% inhibition.1 µM

Part 2: Cell-Based Assays for Anticancer Activity

Following in vitro characterization, it is crucial to evaluate the compound's activity in a more biologically relevant context.[10][11] Cell-based assays provide insights into a compound's effects on cellular processes such as proliferation, viability, and apoptosis.[12][13]

Rationale for Cell-Based Assays

Cell-based assays are essential for determining if a compound can cross the cell membrane and exert a biological effect within the complex intracellular environment.[10][11] These assays are a critical step in the drug discovery pipeline before moving to more complex in vivo models.[13]

Protocol: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and proliferation.[4][14]

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well clear-bottom cell culture plates

  • Multichannel pipettes

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include vehicle control (DMSO) wells.

    • Incubate for 48-72 hours.

  • MTT Addition and Solubilization:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis for Cell Viability

Similar to the kinase assay, the IC50 value for cytotoxicity can be determined.

Cell Line Hypothetical IC50 (µM)
HeLa 5.2
MCF-7 8.1
A549 12.5
Protocol: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Staining:

    • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer provided in the kit.

    • Add Annexin V-FITC and propidium iodide (PI) to the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry.

Signaling Pathway Analysis

If the compound is confirmed to be a kinase inhibitor, further investigation into the affected signaling pathway is warranted.

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Downstream Effects Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Kinase3 Kinase 3 Kinase2->Kinase3 Transcription_Factor Transcription Factor Kinase3->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cell Proliferation, Survival, etc. Gene_Expression->Cellular_Response Compound This compound Compound->Kinase2 Inhibition

Caption: A generic kinase signaling pathway and a potential point of inhibition.

Part 3: Concluding Remarks

The protocols described in this application note provide a robust framework for the initial biological characterization of this compound. By systematically evaluating its in vitro kinase inhibitory activity and its effects on cancer cell lines, researchers can gain valuable insights into its therapeutic potential and mechanism of action. Positive results from these assays would warrant further investigation, including broader kinase profiling, cell cycle analysis, and eventual in vivo efficacy studies.

References

Application Notes and Protocols for the Quantification of 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is a crucial heterocyclic organic compound, often investigated in pharmaceutical research and development.[1][2] Accurate quantification of this and similar pyridine carboxylic acid derivatives in biological matrices such as plasma, urine, and tissue homogenates is paramount for pharmacokinetic, toxicokinetic, and metabolism studies.[3][4] This document provides a comprehensive guide to the analytical techniques, method validation, and detailed protocols for the robust and reliable quantification of this analyte.

The inherent polarity and acidic nature of the carboxylic acid group present unique challenges in sample preparation and chromatographic retention.[3][5] This guide will address these challenges by detailing effective sample extraction strategies and optimized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) conditions, ensuring high sensitivity and selectivity. All methodologies are presented with a focus on adherence to regulatory guidelines from bodies such as the FDA and EMA.[6][7][8]

I. Foundational Principles: Method Selection and Rationale

The cornerstone of any bioanalytical method is its fitness for purpose. For the quantification of this compound, a small molecule with a distinct chemical structure, LC-MS/MS stands as the gold standard.[9] This is due to its unparalleled sensitivity, selectivity, and wide dynamic range, which are critical for measuring low concentrations of the analyte and its metabolites in complex biological fluids.[10]

The Power of LC-MS/MS

Liquid chromatography effectively separates the analyte of interest from endogenous matrix components, while tandem mass spectrometry provides highly specific detection and quantification. The selection of an appropriate ionization technique is critical. Given the presence of a carboxylic acid and nitrogen-containing heterocyclic ring, Electrospray Ionization (ESI) is the preferred method. ESI in negative ion mode can be highly effective for deprotonated carboxylic acids, while positive ion mode can target the protonated pyridine nitrogen, offering flexibility in method development.[11]

Navigating the Challenges of Sample Preparation

The primary goal of sample preparation is to isolate the analyte from the complex biological matrix, remove interferences, and concentrate the sample.[12] For this compound, which is expected to be polar, the following techniques are most applicable:

  • Solid-Phase Extraction (SPE): Offers high selectivity and excellent cleanup. Mixed-mode SPE, combining reversed-phase and ion-exchange mechanisms, can be particularly effective for capturing the analyte based on both its hydrophobicity and the charge of the carboxylic acid group.

  • Liquid-Liquid Extraction (LLE): A classic technique that partitions the analyte between two immiscible liquid phases.[13] Optimization of pH is crucial to ensure the analyte is in a neutral, more organic-soluble form.[14]

  • Protein Precipitation (PPT): A simpler, high-throughput method involving the addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.[15] While less selective than SPE or LLE, it can be effective, especially when coupled with a robust LC-MS/MS system.

II. Experimental Protocols

The following protocols are provided as a robust starting point for method development and validation. Optimization will be necessary based on the specific biological matrix and available instrumentation.

Protocol 1: Solid-Phase Extraction (SPE) Coupled with LC-MS/MS

This protocol is recommended for achieving the lowest limits of quantification and the cleanest extracts.

2.1.1. Sample Pre-treatment:

  • Thaw biological samples (e.g., plasma, urine) on ice.

  • To a 1.0 mL aliquot of the sample, add an appropriate internal standard (IS). An ideal IS would be a stable isotope-labeled version of the analyte.

  • Acidify the sample to a pH of approximately 2-3 using 1% formic acid in water.[16] This step ensures the carboxylic acid group is protonated, enhancing its retention on a reversed-phase sorbent.[16]

  • Vortex the sample for 30 seconds.

2.1.2. SPE Procedure (Mixed-Mode Cation Exchange):

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.

  • Loading: Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar impurities.

    • Wash the cartridge with 1 mL of methanol to remove non-polar, non-basic interferences.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the acidic analyte, disrupting its interaction with the sorbent.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

2.1.3. LC-MS/MS Parameters:

ParameterRecommended Setting
LC Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 5 min, hold for 1 min, return to initial conditions
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode ESI Positive or Negative (evaluate for best sensitivity)
MS/MS Transitions To be determined by direct infusion of the analyte. Monitor at least two transitions for confirmation.
Protocol 2: Protein Precipitation (PPT) with LC-MS/MS

A high-throughput alternative suitable for rapid analysis.

2.2.1. Sample Preparation:

  • To 100 µL of biological sample, add an appropriate internal standard.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

2.2.2. LC-MS/MS Parameters:

  • Follow the LC-MS/MS parameters outlined in section 2.1.3. A C18 column is still recommended to provide retention and separation from other small molecules that are not removed by PPT.

III. Method Validation

A rigorous validation process is essential to ensure the reliability of the bioanalytical data. The method should be validated in accordance with the principles outlined in the ICH M10 guideline on bioanalytical method validation.[8] Key validation parameters are summarized below.

Validation ParameterAcceptance Criteria (Typical)
Selectivity No significant interfering peaks at the retention time of the analyte and IS.
Calibration Curve Correlation coefficient (r²) ≥ 0.99. At least 6 non-zero standards.
Accuracy & Precision Within ±15% of the nominal concentration (±20% at the LLOQ).
Recovery Consistent and reproducible across the concentration range.
Matrix Effect Assessed to ensure no significant ion suppression or enhancement.
Stability Analyte stability established under various storage and handling conditions (freeze-thaw, bench-top, long-term).

IV. Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the two primary protocols described.

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Elution s1 Biological Sample s2 Add Internal Standard s1->s2 s3 Acidify (pH 2-3) s2->s3 spe1 Condition Cartridge s3->spe1 spe2 Load Sample spe1->spe2 spe3 Wash (Aqueous & Organic) spe2->spe3 spe4 Elute Analyte spe3->spe4 post1 Evaporate to Dryness spe4->post1 post2 Reconstitute post1->post2 analysis analysis post2->analysis LC-MS/MS Analysis

Caption: SPE Workflow for Analyte Quantification.

PPT_Workflow cluster_prep Sample Preparation cluster_process Processing p1 Biological Sample p2 Add Internal Standard p1->p2 p3 Add Cold Acetonitrile p2->p3 proc1 Vortex Vigorously p3->proc1 proc2 Centrifuge proc1->proc2 proc2->proc2 proc3 Collect Supernatant proc2->proc3 analysis analysis proc3->analysis LC-MS/MS Analysis

Caption: PPT Workflow for High-Throughput Analysis.

V. Conclusion

The successful quantification of this compound in biological samples hinges on a well-developed and validated analytical method. The protocols provided herein, centered around robust sample preparation techniques and sensitive LC-MS/MS detection, offer a solid foundation for researchers in drug development. Adherence to established validation guidelines is crucial for ensuring data of the highest quality and integrity.[17][18]

References

Application Notes & Protocols: Design and Synthesis of Novel 1H-Pyrrolo[3,2-c]pyridine Derivatives as Targeted Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics, particularly in oncology.[1][2][3] This guide provides an in-depth exploration of the rational design principles, synthetic strategies, and biological evaluation protocols for creating novel derivatives based on this core structure. We will delve into its application as a configuration-constrained bioisostere for natural products and its utility in targeting key cellular machinery like microtubules and protein kinases.[2][4] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of the 1H-pyrrolo[3,2-c]pyridine scaffold in their discovery programs.

Part I: Rational Design & Mechanistic Insights

The therapeutic promise of the 1H-pyrrolo[3,2-c]pyridine core lies in its rigid, bicyclic structure, which serves as an excellent foundation for positioning pharmacophoric elements in a precise three-dimensional orientation. This rigidity is key to enhancing binding affinity and selectivity for biological targets.

Bioisosterism and Conformational Restriction

A highly successful design strategy involves using the 1H-pyrrolo[3,2-c]pyridine scaffold as a bioisostere to replace flexible and metabolically labile bonds in known bioactive molecules.[2] A prime example is its use as a substitute for the cis-olefin bond in combretastatin A-4 (CA-4), a potent natural tubulin polymerization inhibitor. Replacing the flexible double bond with the rigid pyrrolopyridine ring system locks the molecule in a bioactive conformation, which can lead to improved metabolic stability and sustained biological activity.[2][5]

This "configuration-constrained" strategy has been effectively used to design a new generation of colchicine-binding site inhibitors (CBSIs) that exhibit potent antiproliferative effects against a range of cancer cell lines.[6][7]

Structure-Activity Relationship (SAR) Landscape

Systematic modification of the 1H-pyrrolo[3,2-c]pyridine core has yielded critical insights into the structure-activity relationships that govern biological potency.

  • N-1 Position: The pyrrole nitrogen is a key attachment point for moieties that often mimic the A-ring of tubulin inhibitors. The 3,4,5-trimethoxyphenyl group, for instance, is a classic pharmacophore that occupies a hydrophobic pocket in the colchicine binding site of tubulin. Its presence at the N-1 position is frequently associated with potent activity.[7]

  • C-6 Position: This position on the pyridine ring is a primary site for diversification to explore interactions with the B-ring binding region of target proteins. Attaching various substituted aryl or heteroaryl groups via cross-coupling reactions allows for fine-tuning of potency and selectivity. For example, introducing an indolyl moiety at C-6 has been shown to produce compounds with nanomolar antiproliferative activity.[5][7]

  • Other Positions: While N-1 and C-6 are the most extensively studied, substitutions at other positions can modulate physicochemical properties such as solubility and membrane permeability, which are critical for drug development.

Target-Specific Design Logic

The versatility of the scaffold allows for its adaptation to different biological targets.

  • As Tubulin Inhibitors: The primary mechanism for many anticancer 1H-pyrrolo[3,2-c]pyridine derivatives is the disruption of microtubule dynamics.[1] By binding to the colchicine site on β-tubulin, these compounds inhibit the polymerization of tubulin into microtubules. This disruption of the cytoskeleton is catastrophic for rapidly dividing cancer cells, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][7][8]

cluster_0 Cellular Cascade Compound Compound Tubulin Tubulin Compound->Tubulin Binds to Colchicine Site Microtubule_Dynamics Microtubule Dynamics (Polymerization) Tubulin->Microtubule_Dynamics Inhibits G2M_Arrest G2/M Phase Arrest Microtubule_Dynamics->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Leads to

Caption: Mechanism of action for tubulin-targeting derivatives.

  • As Kinase Inhibitors: The scaffold also serves as a core for designing potent kinase inhibitors. By attaching appropriate pharmacophores, derivatives have been developed that selectively target enzymes like FMS kinase (CSF-1R), which is implicated in various cancers and inflammatory disorders.[4] In this context, diarylamide and diarylurea derivatives of 1H-pyrrolo[3,2-c]pyridine have shown high potency and selectivity.[4][9]

Part II: Synthesis of Key Intermediates & Final Compounds

A robust and scalable synthetic route is crucial for generating a library of novel derivatives for biological screening. The following protocols are based on established, peer-reviewed methodologies.[5][7]

Workflow for Core Scaffold Synthesis

The synthesis of the versatile intermediate, 6-bromo-1H-pyrrolo[3,2-c]pyridine (15) , is a multi-step process that begins with a commercially available starting material. This intermediate is pivotal for subsequent diversification.

Start 2-bromo-5- methylpyridine (11) Oxidation Oxidation (m-CPBA) Start->Oxidation Nitration Nitration (HNO3/H2SO4) Oxidation->Nitration Condensation Condensation (DMF-DMA) Nitration->Condensation Cyclization Reductive Cyclization (Fe/AcOH) Condensation->Cyclization Intermediate_15 6-bromo-1H-pyrrolo [3,2-c]pyridine (15) Cyclization->Intermediate_15

Caption: Synthetic workflow to key intermediate (15).

Protocol 2.2: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine (15)

This protocol outlines the key steps for synthesizing the core scaffold.

Step 1: Oxidation of 2-bromo-5-methylpyridine (11)

  • Dissolve 2-bromo-5-methylpyridine (11) in a suitable chlorinated solvent (e.g., dichloromethane).

  • Cool the solution to 0 °C in an ice bath.

  • Add m-chloroperbenzoic acid (m-CPBA) portion-wise, maintaining the temperature below 5 °C.

    • Causality: m-CPBA is a selective oxidizing agent that converts the pyridine nitrogen to an N-oxide. This step activates the pyridine ring for subsequent electrophilic nitration.

  • Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with a saturated sodium bicarbonate solution and extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-bromo-5-methylpyridine-1-oxide (12) .

Step 2: Nitration of 2-bromo-5-methylpyridine-1-oxide (12)

  • Carefully add compound 12 to a pre-cooled (0 °C) mixture of fuming nitric acid and concentrated sulfuric acid.

    • Causality: The strongly acidic medium generates the nitronium ion (NO₂⁺), a powerful electrophile. The N-oxide group directs the nitration to the C4 position.

  • Heat the mixture cautiously to the required temperature (e.g., 60-70 °C) and maintain for several hours.

  • Pour the cooled reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution) to precipitate the product.

  • Filter, wash with water, and dry to obtain 2-bromo-5-methyl-4-nitropyridine 1-oxide (13) .

Step 3: Condensation with DMF-DMA

  • Dissolve compound 13 in N,N-dimethylformamide (DMF).

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and heat the mixture.

    • Causality: DMF-DMA reacts with the activated methyl group at C5 to form an enamine intermediate, which is essential for the subsequent cyclization to form the pyrrole ring.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and use the resulting key intermediate (14) directly in the next step.

Step 4: Reductive Cyclization

  • Add iron powder and acetic acid to the solution containing intermediate 14 .

  • Heat the reaction mixture.

    • Causality: Iron in acetic acid acts as a reducing agent, simultaneously reducing the nitro group to an amine and catalyzing the cyclization of the enamine to form the pyrrole ring, yielding the desired aromatic scaffold.

  • After the reaction is complete, filter the mixture through Celite to remove iron salts.

  • Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry, and purify by column chromatography to yield 6-bromo-1H-pyrrolo[3,2-c]pyridine (15) .

Protocol 2.3: Synthesis of Final N-1 and C-6 Disubstituted Derivatives

This protocol describes the diversification of the core scaffold to generate the final target compounds.

Step 1: N-Arylation (Chan-Lam Coupling)

  • To a solution of 6-bromo-1H-pyrrolo[3,2-c]pyridine (15) in a suitable solvent like dichloromethane, add the desired arylboronic acid (e.g., 3,4,5-trimethoxyphenylboronic acid).

  • Add copper(II) acetate, a base such as pyridine or potassium carbonate, and stir the mixture at room temperature, open to the air.

    • Causality: This is a Chan-Lam N-arylation reaction. Copper(II) acetate catalyzes the formation of the C-N bond between the pyrrole nitrogen and the arylboronic acid.

  • Monitor the reaction by TLC. Upon completion, filter, concentrate, and purify by chromatography to obtain the N-arylated intermediate (16) .

Step 2: C-6 Arylation (Suzuki-Miyaura Coupling)

  • In a reaction vessel, combine the N-arylated intermediate (16) , the desired aryl- or heteroarylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Add a solvent system, typically a mixture of an organic solvent (e.g., dioxane or DMF) and water.

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

    • Causality: The Suzuki reaction is a robust palladium-catalyzed cross-coupling method for forming C-C bonds. The palladium catalyst facilitates the reaction between the aryl bromide (at C-6) and the boronic acid to introduce the final aryl group.

  • Heat the reaction under an inert atmosphere until the starting material is consumed.

  • Cool the reaction, dilute with water, and extract the product with an organic solvent.

  • Purify the crude product by silica gel column chromatography to yield the final 6-aryl-1-aryl-1H-pyrrolo[3,2-c]pyridine derivative .

Compound ID R Group at C-6 Yield (%) ¹H NMR (Selected Signal, δ) HRMS [M+H]⁺ (Found)
10a Phenyl63%9.10 (s, 1H)361.1556[7]
10d p-Tolyl67%9.07 (s, 1H)375.1708[7]
10h 4-Methoxyphenyl51%9.05 (s, 1H)391.1654[7]
10s Pyridin-4-yl32%9.11 (s, 1H)362.1503[10]

Table 1: Representative examples of synthesized C-6 aryl derivatives with characterization data.

Part III: Biological Evaluation Protocols

After successful synthesis and characterization, the novel compounds must be evaluated for their biological activity.

Protocol 3.1: In Vitro Antiproliferative MTT Assay

This assay determines the concentration of the compound required to inhibit the growth of cancer cells by 50% (IC₅₀).

  • Cell Culture: Seed human cancer cells (e.g., HeLa, SGC-7901, MCF-7) into 96-well plates at an appropriate density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. Replace the old medium with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Combretastatin A-4).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

    • Causality: Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).

Compound ID HeLa IC₅₀ (μM) SGC-7901 IC₅₀ (μM) MCF-7 IC₅₀ (μM)
10t (with Indolyl) 0.12[5][7]0.15[5][7]0.21[5][7]
CA-4 (Control) 0.0030.0020.002

Table 2: In vitro antiproliferative activity of a lead compound against human cancer cell lines.

Protocol 3.2: Tubulin Polymerization Inhibition Assay

This cell-free assay directly measures the effect of a compound on the assembly of tubulin heterodimers into microtubules.

  • Reagents: Use a commercially available tubulin polymerization assay kit containing purified tubulin, GTP, and a fluorescence reporter.

  • Preparation: Reconstitute tubulin in a general tubulin buffer on ice. Prepare test compounds at desired concentrations.

  • Assay Execution: In a 96-well plate, add buffer, GTP, and the test compound or controls (paclitaxel as a polymerization promoter, nocodazole as an inhibitor).

  • Initiation: Add the cold tubulin solution to each well to initiate the reaction.

  • Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37 °C. Measure the fluorescence increase over time (e.g., every minute for 60 minutes).

    • Causality: As tubulin polymerizes into microtubules, the fluorescent reporter incorporates into the growing polymer, leading to a significant increase in fluorescence. Inhibitors of polymerization will suppress this increase.

  • Analysis: Plot fluorescence intensity versus time. A potent inhibitor will show a significantly flatter curve compared to the vehicle control, indicating a lack of tubulin polymerization.[6][8]

References

Application Notes and Protocols: The Utility of 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Drug Discovery

The 6-chloro-1H-pyrrolo[3,2-c]pyridine, a class of compounds also known as 6-chloro-5-azaindoles, represents a significant and privileged scaffold in the field of medicinal chemistry. The fusion of a pyrrole and pyridine ring creates a bioisostere of indole, offering unique electronic properties and hydrogen bonding capabilities that are highly attractive for designing targeted therapeutics. The strategic placement of a chlorine atom at the 6-position provides a valuable handle for further chemical modification through cross-coupling reactions, enabling the exploration of a broad chemical space. Furthermore, the carboxylic acid functionality at the 2-position serves as a versatile anchor for the synthesis of a diverse array of amide and ester derivatives, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This guide provides a comprehensive overview of the synthesis and application of 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid and its derivatives, with a particular focus on their emerging role as potent inhibitors of various protein kinases and tubulin polymerization, highlighting their potential in the development of novel anti-cancer agents.

Part 1: Synthesis of the Core Scaffold and its Derivatives

Proposed Synthesis of this compound

A direct, high-yield synthesis of this compound can be challenging. However, a plausible and effective route can be designed based on the principles of the Bartoli indole synthesis, a powerful method for constructing indole and azaindole cores from nitroarenes.[1][2][3][4][5]

Conceptual Synthetic Pathway:

Synthesis_of_Core_Scaffold A 2,5-dichloro-4-nitropyridine C 6-chloro-1H-pyrrolo[3,2-c]pyridine A->C Bartoli Indole Synthesis B Vinyl Grignard Reagent B->C E Protected 6-chloro-azaindole C->E Protection D N-protection (e.g., SEM-Cl) D->E F Lithiation (e.g., n-BuLi) E->F Metalation G Quenching with CO2 F->G Carboxylation H Protected carboxylic acid G->H I Deprotection (e.g., TBAF) H->I Deprotection J This compound I->J caption Proposed synthetic pathway for the core scaffold.

Caption: Proposed synthetic pathway for the core scaffold.

Protocol 1: Synthesis of this compound

Step 1: Bartoli Synthesis of 6-chloro-1H-pyrrolo[3,2-c]pyridine

  • Rationale: The Bartoli reaction is well-suited for the synthesis of azaindoles from nitropyridines. The ortho-chloro substituent on the starting 2,5-dichloro-4-nitropyridine facilitates the key[6][6]-sigmatropic rearrangement.[1][3]

  • Procedure:

    • To a solution of 2,5-dichloro-4-nitropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add vinylmagnesium bromide (3.0 eq, 1.0 M solution in THF) dropwise.

    • Allow the reaction mixture to slowly warm to -20 °C and stir for 4-6 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford 6-chloro-1H-pyrrolo[3,2-c]pyridine.

Step 2: N-Protection

  • Rationale: Protection of the pyrrole nitrogen is necessary to prevent side reactions during the subsequent lithiation and carboxylation steps. The choice of protecting group is critical; a silyl group such as triisopropylsilyl (TIPS) or a (2-(trimethylsilyl)ethoxy)methyl (SEM) group is often employed.

  • Procedure:

    • To a solution of 6-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes, then add the protecting group chloride (e.g., SEM-Cl, 1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography to yield the N-protected 6-chloro-1H-pyrrolo[3,2-c]pyridine.

Step 3: Carboxylation

  • Rationale: Directed ortho-metalation followed by quenching with an electrophile is a standard method for introducing substituents onto aromatic rings. In this case, lithiation at the 2-position of the pyrrole ring followed by quenching with carbon dioxide will install the carboxylic acid group.

  • Procedure:

    • To a solution of the N-protected 6-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.1 eq, 2.5 M solution in hexanes) dropwise.

    • Stir the mixture at -78 °C for 1 hour.

    • Bubble dry carbon dioxide gas through the solution for 30 minutes, or add an excess of crushed dry ice.

    • Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl and extract with ethyl acetate.

    • Dry the combined organic layers and concentrate to give the crude N-protected carboxylic acid, which can be used in the next step without further purification.

Step 4: Deprotection

  • Rationale: The final step is the removal of the protecting group to yield the desired product. The choice of deprotection conditions depends on the protecting group used.

  • Procedure (for SEM group):

    • Dissolve the crude N-protected carboxylic acid in THF.

    • Add tetrabutylammonium fluoride (TBAF, 1.5 eq, 1.0 M solution in THF).

    • Stir the reaction at room temperature for 1-2 hours.

    • Concentrate the reaction mixture and purify by preparative HPLC or by precipitation from a suitable solvent system to obtain this compound.

Synthesis of Amide Derivatives

The carboxylic acid group of the core scaffold is a versatile handle for the synthesis of a wide range of amide derivatives, which often exhibit improved biological activity and pharmacokinetic properties.[7][8][9][10]

General Amide Coupling Workflow:

Amide_Coupling A This compound E Amide Derivative A->E Amide Coupling B Coupling Reagent (e.g., HATU, EDC/HOBt) B->E C Amine (R-NH2) C->E D Base (e.g., DIPEA) D->E caption General workflow for amide coupling.

Caption: General workflow for amide coupling.

Protocol 2: General Procedure for Amide Coupling

  • Rationale: The use of coupling reagents activates the carboxylic acid, facilitating nucleophilic attack by the amine. Common coupling reagents include HATU, HBTU, and EDC in combination with HOBt.[8][9]

  • Procedure:

    • To a solution of this compound (1.0 eq) in an anhydrous solvent such as DMF or DCM, add the coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

    • Add the desired amine (1.2 eq) to the reaction mixture.

    • Continue stirring at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl (if DMF is used as a solvent), 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide derivative.

Part 2: Biological Evaluation Protocols

Derivatives of this compound have shown promise as inhibitors of various protein kinases and as anti-proliferative agents that target tubulin polymerization.[11] The following protocols describe standard assays for evaluating the biological activity of these compounds.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
  • Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced in a kinase reaction. The amount of ADP is directly proportional to the kinase activity.[6][12][13][14][15]

  • Workflow:

Kinase_Assay_Workflow A Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) B Add ADP-Glo™ Reagent A->B C Stop Kinase Reaction & Deplete ATP B->C D Incubate (40 min) C->D E Add Kinase Detection Reagent D->E F Convert ADP to ATP & Generate Light E->F G Incubate (30-60 min) F->G H Measure Luminescence G->H caption Workflow for the ADP-Glo™ Kinase Assay.

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Protocol 3: ADP-Glo™ Kinase Assay

  • Materials:

    • Purified recombinant kinase

    • Kinase-specific substrate

    • ATP

    • Kinase reaction buffer

    • Test compounds (serially diluted)

    • ADP-Glo™ Kinase Assay Kit (Promega)

  • Procedure:

    • Perform the kinase reaction in a 384-well plate. To each well, add the kinase, substrate, and test compound at various concentrations.

    • Initiate the reaction by adding ATP. Incubate at the optimal temperature for the kinase (typically 30 °C or 37 °C) for a predetermined time.

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert the ADP produced to ATP and to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)
  • Principle: CETSA is a powerful method to verify target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[16][17][18][19][20]

  • Workflow:

CETSA_Workflow A Treat cells with compound or vehicle B Heat cells at a range of temperatures A->B C Cell Lysis B->C D Separate soluble and precipitated proteins C->D E Quantify soluble target protein (e.g., Western Blot, ELISA) D->E F Generate melting curves and determine Tm shift E->F caption Workflow for the Cellular Thermal Shift Assay.

Caption: Workflow for the Cellular Thermal Shift Assay.

Protocol 4: Cellular Thermal Shift Assay

  • Materials:

    • Cancer cell line expressing the target protein

    • Cell culture medium and reagents

    • Test compound

    • Lysis buffer

    • Antibodies specific to the target protein

  • Procedure:

    • Culture cells to the desired confluency and treat with the test compound or vehicle control for a specified time.

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them at different temperatures for a fixed time (e.g., 3 minutes) using a thermal cycler.

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Separate the soluble fraction (containing the stabilized protein) from the precipitated proteins by centrifugation.

    • Analyze the amount of soluble target protein in the supernatant by Western blotting or ELISA using a target-specific antibody.

    • Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.

Anti-proliferative Activity (MTT Assay)
  • Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[21][22][23][24]

  • Protocol 5: MTT Assay for Cell Viability

  • Materials:

    • Cancer cell line

    • Complete cell culture medium

    • Test compounds (serially diluted)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37 °C.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Data Presentation

Quantitative data from the biological assays should be summarized in a clear and concise format.

Table 1: Kinase Inhibition Profile of Representative Compounds

Compound IDTarget KinaseIC50 (nM)
Example-1 Kinase A50
Example-2 Kinase A25
Example-3 Kinase B150
Control Kinase A10

Table 2: Anti-proliferative Activity in Cancer Cell Lines

Compound IDCell LineIC50 (µM)
Example-1 MCF-71.2
Example-2 HCT1160.8
Example-3 A5492.5
Doxorubicin MCF-70.1

Conclusion

This compound is a highly versatile and valuable scaffold for the development of novel therapeutic agents. Its strategic design allows for the synthesis of a wide range of derivatives with potent biological activities, particularly as kinase and tubulin polymerization inhibitors. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and evaluate new compounds based on this promising chemical entity, paving the way for the discovery of next-generation targeted therapies.

References

Application Note: A Strategic Approach to Assay Development for Novel Pyrrolo[3,2-c]pyridine Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1H-pyrrolo[3,2-c]pyridine scaffold is recognized in medicinal chemistry for its presence in molecules with diverse biological activities, including potent kinase inhibitors.[1][2][3] Specifically, derivatives of this scaffold have shown inhibitory effects against targets like FMS kinase and have been investigated as colchicine-binding site inhibitors for their anticancer potential.[1][4] The compound 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid, while structurally related to these bioactive molecules, represents a novel entity with uncharacterized biological targets.[5] Developing assays for such a compound requires a systematic, multi-pronged strategy to first identify its molecular target(s) and then to characterize its mechanism of action, potency, and cellular effects.

This guide provides a comprehensive, experience-driven framework for researchers to develop a robust assay cascade for this compound. The protocols herein are designed to be self-validating, moving logically from broad, unbiased screening to specific biochemical and cell-based assays.

Part 1: Target Deconvolution and Initial Screening

For a novel compound with a privileged scaffold, the initial and most critical step is to identify its primary biological target(s). A broad, unbiased screening approach is paramount to avoid premature hypothesis-driven limitations. Kinases are a highly probable target class for this scaffold.[1][6]

Rationale: An initial wide net cast across the human kinome can rapidly identify high-affinity interactors, providing the crucial first step in elucidating the compound's mechanism of action. This approach minimizes the risk of missing unexpected targets.

Workflow for Target Identification and Validation

Target_ID_Workflow cluster_0 Phase 1: Discovery cluster_1 Phase 2: Biochemical Validation cluster_2 Phase 3: Cellular Validation Compound 6-chloro-1H-pyrrolo[3,2-c] pyridine-2-carboxylic acid Screen Broad Kinase Panel Screen (e.g., KINOMEscan™) Compound->Screen Hit_List Generate Hit List (Primary Targets) Screen->Hit_List Biochem_Assay Develop Biochemical Assays (e.g., TR-FRET, ADP-Glo) Hit_List->Biochem_Assay IC50 Determine Potency (IC₅₀) & Selectivity Biochem_Assay->IC50 Cell_Assay Develop Cell-Based Assays IC50->Cell_Assay Target_Engage Confirm Target Engagement (e.g., NanoBRET™, CETSA) Cell_Assay->Target_Engage Functional_Out Measure Functional Outcome (e.g., Substrate Phosphorylation) Cell_Assay->Functional_Out Candidate Validated Lead Candidate Target_Engage->Candidate Functional_Out->Candidate

Caption: Overall workflow for target identification and validation.

Protocol 1: Broad Kinome Screening

This protocol outlines a general procedure for submitting a compound to a commercial kinase screening service.

  • Compound Preparation:

    • Synthesize or procure at least 1-2 mg of this compound with >95% purity confirmed by LC-MS and NMR.

    • Prepare a 10 mM stock solution in 100% dimethyl sulfoxide (DMSO). Ensure complete dissolution.

    • Submit the stock solution to a commercial screening service (e.g., Eurofins DiscoverX KINOMEscan™ or Reaction Biology's kinase profiling services).

  • Screening Parameters:

    • Request an initial screen at a single high concentration (e.g., 1 µM or 10 µM) against a broad panel of several hundred human kinases.

    • The service will typically measure the percent of kinase activity remaining in the presence of the compound compared to a DMSO control.

  • Data Analysis & Hit Selection:

    • A "hit" is typically defined as a kinase showing significant inhibition (e.g., >80% inhibition) at the screening concentration.

    • Prioritize hits based on the degree of inhibition and the therapeutic relevance of the kinase.

    • Request follow-up dose-response (Kd or IC₅₀) determination for the top 5-10 primary hits to confirm potency and rank-order them.

Part 2: Biochemical Assay Development for Primary Hits

Once primary kinase targets are identified, the next step is to develop orthogonal, in-house biochemical assays to independently confirm the screening results and further characterize the compound's inhibitory activity. For this section, we will assume a hypothetical hit: FMS Kinase (CSF-1R) , a receptor tyrosine kinase previously identified as a target for pyrrolo[3,2-c]pyridine derivatives.[1][2]

Protocol 2: TR-FRET Kinase Activity Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are robust, homogeneous assays suitable for measuring kinase activity.[7] The LanthaScreen® technology is a common example.[7]

Principle: A terbium-labeled antibody (donor) binds to a phosphorylated, fluorescein-labeled substrate (acceptor). When the donor is excited, it transfers energy to the acceptor only when they are in close proximity (i.e., when the substrate is phosphorylated), resulting in a FRET signal.[7] An inhibitor prevents substrate phosphorylation, leading to a loss of signal.

Mechanism of a TR-FRET Kinase Assay

TR_FRET_Mechanism cluster_0 No Inhibition cluster_1 With Inhibition K FMS Kinase P Phosphorylated Fluorescein-Substrate K->P + ATP S Fluorescein-Substrate ATP ATP FRET High TR-FRET Signal P->FRET Ab Tb-Antibody Ab->FRET K_I FMS Kinase No_FRET Low TR-FRET Signal K_I->No_FRET No Reaction Inhibitor Test Compound Inhibitor->K_I binds S_I Fluorescein-Substrate ATP_I ATP

Caption: Principle of a TR-FRET kinase activity assay.

Methodology:

  • Reagent Preparation:

    • Prepare a 2X stock of FMS Kinase and 2X stock of fluorescein-labeled peptide substrate in kinase reaction buffer.

    • Prepare a 4X stock of ATP at the Km,app concentration. (Note: The ATP Km must be determined experimentally first, as described in detailed protocols like the LanthaScreen optimization guide).[8]

    • Prepare a 4X serial dilution of the test compound in kinase buffer with 4% DMSO.

    • Prepare a detection solution containing a terbium-labeled anti-phospho-substrate antibody and EDTA (to stop the reaction).

  • Assay Procedure (384-well plate):

    • Add 2.5 µL of the 4X compound dilutions or DMSO control to the appropriate wells.

    • Add 5 µL of the 2X Kinase/Substrate mix to all wells.

    • Initiate the reaction by adding 2.5 µL of 4X ATP solution.

    • Incubate for 60-90 minutes at room temperature.

    • Stop the reaction by adding 10 µL of the detection solution.

    • Incubate for 60 minutes at room temperature to allow antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at both the acceptor and donor wavelengths (e.g., 665 nm and 615 nm for Terbium/Fluorescein).[9]

    • Calculate the Emission Ratio (Acceptor/Donor) for each well.

    • Plot the Emission Ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: ADP-Glo™ Luminescent Kinase Assay

The ADP-Glo™ assay is an orthogonal method that measures kinase activity by quantifying the amount of ADP produced.[10][11] It is universal for any kinase.[12]

Principle: After the kinase reaction, remaining ATP is depleted. Then, the ADP produced is converted back into ATP, which is used by a luciferase to generate a light signal. The amount of light is directly proportional to kinase activity.[10][11][13]

Methodology:

  • Reagent Preparation:

    • Prepare a 2X stock of FMS Kinase and 2X stock of a suitable protein or peptide substrate in kinase reaction buffer.

    • Prepare a 4X stock of ATP.

    • Prepare a 4X serial dilution of the test compound.

  • Assay Procedure (384-well plate):

    • Add 1.25 µL of 4X compound dilutions or DMSO control.

    • Add 2.5 µL of 2X Kinase/Substrate mix.

    • Start the reaction by adding 1.25 µL of 4X ATP.

    • Incubate for 60-90 minutes at room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Read the luminescence on a standard plate reader.

    • Plot luminescence against the log of inhibitor concentration and fit to a four-parameter logistic model to determine the IC₅₀.

Parameter TR-FRET Assay ADP-Glo™ Assay
Principle Phosphorylation DetectionADP Production
Readout Fluorescence RatioLuminescence
Key Reagents Labeled Substrate & Antibody[7]Luciferase, ATP/ADP conversion enzymes[10]
Pros Ratiometric, less prone to interferenceUniversal, no need for specific antibodies
Cons Requires specific antibody/substrate pairMulti-step, sensitive to ATP contamination

Part 3: Cellular Assays for Target Engagement & Functional Response

Confirming that a compound interacts with its target in the complex environment of a living cell is a critical validation step.[14]

Protocol 4: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay measures compound binding to a target protein in intact cells.[15][16][17]

Principle: The target protein (FMS Kinase) is fused to a bright NanoLuc® luciferase (energy donor). A cell-permeable fluorescent tracer that binds the kinase's active site acts as the energy acceptor. When the tracer binds the fusion protein, BRET occurs. A test compound that also binds the kinase will compete with the tracer, causing a dose-dependent decrease in the BRET signal.[16][17]

Methodology:

  • Cell Preparation:

    • Transfect HEK293 cells with a plasmid encoding the FMS Kinase-NanoLuc® fusion protein.

    • After 24-48 hours, harvest the cells and adjust the density to 2 x 10⁵ cells/mL in Opti-MEM™.[18]

  • Assay Procedure (White 384-well plate):

    • Prepare serial dilutions of the test compound.

    • Add the NanoBRET™ tracer to the cell suspension.

    • Dispense the cell/tracer suspension into the assay plate.

    • Add the compound dilutions to the wells.

    • Equilibrate the plate for 2 hours at 37°C in a CO₂ incubator.[18]

  • Signal Detection:

    • Prepare the Nano-Glo® substrate solution containing an extracellular NanoLuc® inhibitor (to reduce background).[17]

    • Add the substrate solution to all wells.

    • Immediately read the plate on a luminometer equipped with two filters to measure donor (e.g., 450 nm) and acceptor (e.g., 610 nm) emission.[18]

  • Data Analysis:

    • Calculate the corrected BRET ratio.

    • Plot the BRET ratio against the log of the compound concentration to determine the cellular IC₅₀.

Protocol 5: Cellular Thermal Shift Assay (CETSA®)

CETSA® is an orthogonal method to verify target engagement based on ligand-induced thermal stabilization of the target protein.[19][20][21]

Principle: The binding of a compound to its target protein increases the protein's stability against heat-induced denaturation. By heating cells treated with the compound across a range of temperatures, stabilized proteins will remain in the soluble fraction at higher temperatures compared to untreated controls.[20][22]

General Workflow of CETSA®

CETSA_Workflow A Treat intact cells with Compound or DMSO B Heat cell aliquots across a temperature gradient A->B C Lyse cells and separate soluble vs. aggregated proteins B->C D Quantify soluble FMS Kinase (e.g., Western Blot, ELISA) C->D E Plot soluble protein vs. temperature to observe thermal shift D->E

Caption: General workflow of the Cellular Thermal Shift Assay (CETSA®).

Methodology:

  • Cell Treatment:

    • Culture cells that endogenously express FMS Kinase (e.g., macrophage cell lines).

    • Treat cells with the test compound or DMSO vehicle for 1-2 hours.

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes in a thermal cycler to a range of temperatures (e.g., 45°C to 65°C) for 3 minutes, followed by cooling on ice.[20]

  • Protein Extraction and Analysis:

    • Lyse the cells via freeze-thaw cycles or with lysis buffer.

    • Centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[20]

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of soluble FMS Kinase in each sample using Western Blot or a specific ELISA.

  • Data Analysis:

    • Melt Curve: Plot the band intensity (or ELISA signal) of soluble FMS Kinase against the temperature for both DMSO and compound-treated samples. A shift in the curve to the right indicates thermal stabilization and target engagement.

    • Isothermal Dose-Response (ITDR): Perform the assay at a single, fixed temperature (chosen from the melt curve) with varying compound concentrations to determine a cellular EC₅₀ for target stabilization.[20]

References

Troubleshooting & Optimization

Technical Support Center: 6-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid (CAS 800401-54-1). This document is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this challenging synthesis. Our approach is rooted in mechanistic understanding and field-proven strategies to help you improve yield and purity.

I. Overview of the Synthetic Challenge

The synthesis of azaindoles, such as this compound, is a multi-step process often plagued by issues related to regioselectivity, reaction kinetics, and product stability.[1][2] A common and effective strategy involves the initial synthesis of an ester precursor, typically the methyl or ethyl ester, followed by a carefully controlled hydrolysis to yield the final carboxylic acid.

This guide focuses on troubleshooting the critical final step—saponification (hydrolysis) of the ester—and addresses potential issues in the preceding cyclization step that can impact the overall yield.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Core Formation cluster_2 Intermediate Stage cluster_3 Final Step cluster_4 Product & Purification SM Substituted Chloropyridine Cyclization Azaindole Ring Formation SM->Cyclization Key Step 1 Reagents1 Cyclization Reagents Reagents1->Cyclization Ester Methyl/Ethyl 6-chloro-1H-pyrrolo [3,2-c]pyridine-2-carboxylate Cyclization->Ester Yield Bottleneck 1 Hydrolysis Saponification (Hydrolysis) Ester->Hydrolysis Key Step 2 Acid Target Carboxylic Acid Hydrolysis->Acid Yield Bottleneck 2 Purification Purification (Crystallization/Chromatography) Acid->Purification

Caption: General synthetic workflow highlighting critical yield-determining steps.

II. Troubleshooting Guide & FAQs

This section is formatted as a series of questions you might have during your synthesis, followed by detailed answers and protocols.

FAQ 1: My overall yield is low, and I'm not sure where the problem is. How do I start troubleshooting?

Answer: A systematic approach is crucial. Low overall yield can originate from impure starting materials, suboptimal reaction conditions in either the cyclization or hydrolysis step, or product loss during workup.

Troubleshooting Workflow:

  • Verify Starting Material Purity: Impurities in precursors can inhibit catalysts or introduce competing side reactions.[3] Always use materials with confirmed purity (>98%) via NMR or LC-MS.

  • Isolate and Characterize the Intermediate: Before attempting the hydrolysis, ensure the precursor, methyl or ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate, is successfully synthesized. Isolate it and confirm its identity and purity. If the yield of this intermediate is low, focus your optimization efforts on the cyclization reaction first.

  • Analyze the Crude Reaction Mixture (CRM): After the hydrolysis step, before any purification, take a small aliquot of your crude product. Analyze it using TLC and LC-MS. This is the most critical diagnostic step.

    • Is there unreacted starting material (the ester)? If yes, the hydrolysis is incomplete.

    • Are there multiple new spots/peaks? If yes, you are likely forming byproducts. Note their mass-to-charge ratios (m/z) to hypothesize their structures.

Troubleshooting_Decision_Tree Start Low Final Yield Detected CheckSM Analyze Ester Intermediate (LC-MS, NMR) Start->CheckSM IsEsterLow Is Ester Yield Low or Purity Poor? CheckSM->IsEsterLow OptimizeCyclization FOCUS ON CYCLIZATION: - Catalyst Screening - Temperature Optimization - Reagent Stoichiometry IsEsterLow->OptimizeCyclization Yes AnalyzeHydrolysis Analyze Crude Acid (TLC, LC-MS) IsEsterLow->AnalyzeHydrolysis No WhatsInCrude What is the main component in crude? AnalyzeHydrolysis->WhatsInCrude UnreactedEster Incomplete Hydrolysis: - Increase Base Equivalents - Increase Reaction Time/Temp - Switch Base (e.g., to LiOH) WhatsInCrude->UnreactedEster Unreacted Ester Byproducts Side Reactions Occurring: - Lower Temperature - Check for Decarboxylation - Check for Dehalogenation WhatsInCrude->Byproducts Multiple Byproducts GoodProduct Product is Present but Lost During Workup: - Optimize pH for Precipitation - Improve Extraction Protocol - Re-evaluate Purification WhatsInCrude->GoodProduct Mainly Product

Caption: A decision tree for systematic troubleshooting of low yield.
FAQ 2: The hydrolysis of my ester precursor is incomplete or very slow. How can I drive the reaction to completion?

Answer: Incomplete hydrolysis is a common issue. The ester group on the electron-rich pyrrole ring can be sterically hindered or electronically deactivated.

Causality: Saponification is a bimolecular nucleophilic acyl substitution. Its rate depends on the concentration and nucleophilicity of the hydroxide source, as well as temperature.

Optimization Strategies:

  • Choice of Base: While NaOH and KOH are common, lithium hydroxide (LiOH) is often more effective for hindered or sensitive heterocyclic esters. LiOH provides excellent yields and can prevent side reactions sometimes observed with NaOH, such as displacement of the chloro group.[4]

  • Stoichiometry: Ensure you are using a sufficient excess of the base. Start with 3-5 equivalents.

  • Solvent System: A co-solvent system is often necessary to ensure solubility of both the ester (often organic-soluble) and the hydroxide base (aqueous-soluble). A mixture of THF/Water or Dioxane/Water is a standard choice.

  • Temperature: Gently heating the reaction can significantly increase the rate. However, excessive heat can promote side reactions.

Recommended Protocol (Starting Point):

  • Dissolve the ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH·H₂O (3.0 eq) to the solution.

  • Stir the mixture at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

  • If the reaction is slow, gently heat to 40-50°C and continue monitoring until the starting material is consumed.

  • Cool the reaction to 0-5°C before proceeding to acidic workup.

ParameterRecommendationRationale
Base LiOH·H₂OHigh efficiency, minimizes side reactions with sensitive substrates.[4]
Equivalents 3.0 - 5.0Drives equilibrium towards the carboxylate salt.
Solvent THF/H₂O or Dioxane/H₂OEnsures homogeneity for both substrate and reagent.
Temperature 25°C to 50°CBalances reaction rate against potential byproduct formation.
FAQ 3: My LC-MS analysis shows a significant byproduct with a mass of M-44. What is happening?

Answer: A mass loss of 44 Da (or 45 Da for M-COOH) strongly suggests decarboxylation , where the carboxylic acid group is lost as CO₂. Pyrrole-2-carboxylic acids are known to be susceptible to decarboxylation, especially under harsh acidic conditions or high temperatures.[5]

Causality: The pyrrole ring can be protonated, which stabilizes the intermediate formed after the loss of CO₂, thereby facilitating the reaction. The electron-withdrawing nature of the pyridine ring fused to the pyrrole can also influence this stability.

Prevention Strategies:

  • Avoid High Temperatures: Do not overheat the reaction during hydrolysis or the subsequent workup.

  • Careful Acidification: During workup, add acid slowly to the cooled (0-5°C) reaction mixture. Localized heat and high acid concentration can promote decarboxylation.

  • pH Control: Acidify only to the isoelectric point of the carboxylic acid to precipitate the product. A typical target pH is 3-4. Over-acidifying to pH < 2 should be avoided.

Side_Reactions Ester Ester Precursor C₉H₇ClN₂O₂ Acid Desired Product 6-chloro-1H-pyrrolo[3,2-c] pyridine-2-carboxylic acid C₈H₅ClN₂O₂ Ester:f0->Acid:f0  Desired Hydrolysis  (LiOH, H₂O/THF) Decarboxylated Decarboxylation Byproduct 6-chloro-1H-pyrrolo[3,2-c]pyridine C₇H₅ClN₂ Acid:f0->Decarboxylated:f0  Side Reaction 1 (-CO₂)  (Excess Acid / Heat) Dehalogenated Dehalogenation Byproduct 1H-pyrrolo[3,2-c]pyridine- 2-carboxylic acid C₈H₆N₂O₂ Acid:f0->Dehalogenated:f0  Side Reaction 2 (-Cl, +H)  (Harsh Base / Temp)

Caption: Competing reactions during the synthesis and workup.
FAQ 4: I'm losing a lot of product during the workup and purification. What are the best practices?

Answer: The amphoteric nature of your product (containing both a basic pyridine nitrogen and an acidic carboxylic acid) can make extraction and isolation tricky.

Best Practices for Workup & Purification:

  • Quenching: After hydrolysis, cool the reaction mixture to 0-5°C in an ice bath.

  • Acidification for Precipitation: Slowly add 1M HCl dropwise with vigorous stirring. Monitor the pH. Your product should precipitate out as a solid as it reaches its isoelectric point (typically pH 3-5). Adding the acid too quickly can create an oily or difficult-to-filter solid.

  • Isolation:

    • Stir the resulting slurry in the cold for at least 30 minutes to ensure complete precipitation.

    • Collect the solid by vacuum filtration.

    • Wash the filter cake sequentially with cold water (to remove inorganic salts) and then with a non-polar organic solvent like hexanes or diethyl ether (to remove organic-soluble impurities).

  • Purification:

    • Recrystallization: If the crude product is reasonably pure (>90%), recrystallization is the best method. Solvents like ethanol/water or dioxane/water mixtures are good starting points.

    • Chromatography: If the product is highly impure, column chromatography may be necessary, but it can be challenging with free carboxylic acids. You may need to use an acidic modifier (e.g., 0.5-1% acetic acid) in your eluent (e.g., DCM/Methanol or Ethyl Acetate/Hexane) to ensure good peak shape and prevent streaking.

III. References

  • ChemicalBook. 6-azaindole-7-carboxylic acid Methyl ester synthesis. 6

  • Organic Chemistry Portal. Azaindole synthesis. --INVALID-LINK--

  • Hu, C. H., & Li, Y. (2023). A visible-light photoredox-catalyzed decarboxylation of α-oxo carboxylic acids. The Journal of Organic Chemistry, 88, 6401-6406.

  • McLaughlin, M., Palucki, M., & Davies, I. W. (2006). A Novel and Efficient Method for the Synthesis of N-Alkylazaindoles. Organic Letters, 8(15), 3307–3310.

  • Synthesis of Azaindoles. (2012). Progress in Chemistry, (10), 1974-1982. 1

  • Chiang, Y., Kresge, A. J., & Zhu, Y. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. Journal of the American Chemical Society, 131(33), 11674–11675. --INVALID-LINK--

  • He, H. Q., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro-pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. 4

  • BenchChem. (2025). Common mistakes to avoid in the synthesis of pyrrolopyrazine derivatives. --INVALID-LINK--

  • Schirok, H. (2006). A Robust and Flexible Synthesis of 1,3- and 1,3,6-Substituted 7-Azaindoles. The Journal of Organic Chemistry, 71(14), 5538–5545.

  • Brown, E. V., & Neil, R. H. (1955). The Decarboxylation of 2-Nitro-, and Other 2-Substituted Pyridinecarboxylic Acids. The Journal of Organic Chemistry, 20(10), 1397-1401. 7

  • Langeland, J. et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(24), 5916. --INVALID-LINK--

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). RSC Medicinal Chemistry. --INVALID-LINK--

References

Technical Support Center: Synthesis of Substituted Pyrrolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted pyrrolopyridines (azaindoles). This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common and often complex challenges encountered in the synthesis of this important heterocyclic scaffold. Pyrrolopyridines are bioisosteres of indoles and are critical components in numerous FDA-approved drugs and clinical candidates.[1][2] However, their synthesis is frequently complicated by the electronic nature of the pyridine ring, which can lead to low yields, side reactions, and purification difficulties.[3][4]

This guide provides in-depth, troubleshooting-focused advice in a question-and-answer format, grounded in established chemical principles and supported by literature references.

Part 1: General Troubleshooting Workflow

When a pyrrolopyridine synthesis fails or provides suboptimal results, a systematic approach to troubleshooting is essential. The following workflow provides a logical sequence for diagnosing and resolving common issues.

G start Problem: Low Yield / No Product / Complex Mixture check_sm 1. Verify Starting Material (SM) Purity & Integrity (NMR, LCMS, Storage) start->check_sm check_conditions 2. Review Reaction Conditions (Temp, Time, Atmosphere, Stoichiometry) check_sm->check_conditions SMs are pure sub_sm Impurity detected? Repurify or resynthesize SMs. check_sm->sub_sm screen_catalyst 3. Screen Catalysts / Reagents (e.g., Acid type, Ligand, Base) check_conditions->screen_catalyst Conditions are correct sub_conditions Deviation found? Correct parameters & re-run. check_conditions->sub_conditions screen_solvent 4. Screen Solvents (Polarity, Protic/Aprotic) screen_catalyst->screen_solvent No improvement sub_optimize Improvement seen? Optimize new parameter. screen_catalyst->sub_optimize alternative_route 5. Consider Alternative Synthetic Route screen_solvent->alternative_route No improvement screen_solvent->sub_optimize Improvement seen? Optimize new parameter. success Synthesis Optimized alternative_route->success sub_optimize->success

Caption: General troubleshooting workflow for pyrrolopyridine synthesis.

Part 2: Method-Specific Troubleshooting Guides

This section addresses challenges specific to the most common synthetic strategies for preparing pyrrolopyridines.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic method for forming the pyrrole ring. However, its application to pyridylhydrazines is notoriously challenging due to the electron-deficient pyridine core, which disfavors the key-sigmatropic rearrangement.[3][5]

Question: My Fischer indole synthesis of a 4-azaindole is failing or giving very low yields. What is the primary cause and how can I fix it?

Answer: The primary challenge is the electron-deficient nature of the pyridine ring, which deactivates the substrate for the required rearrangement.[3][5] This often necessitates harsher conditions, which can lead to decomposition.

Troubleshooting Strategies:

  • Catalyst Selection is Critical: The choice and concentration of the acid catalyst are paramount. A catalyst that is too weak may not facilitate the rearrangement, while one that is too strong can cause degradation or unwanted side reactions with the pyridine nitrogen.[5]

    • Action: Systematically screen a panel of both Brønsted acids (e.g., H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Polyphosphoric acid (PPA) is also a common and effective choice.[5][6] Milder Lewis acids may be preferable to minimize side reactions.[5]

  • Incorporate Electron-Donating Groups (EDGs): The synthesis is often more successful if the starting pyridylhydrazine possesses an electron-donating group (e.g., methoxy, methyl).[7][8] This increases the electron density of the ring system, facilitating the key sigmatropic rearrangement.[5][8]

    • Action: If your synthetic plan allows, start with a pyridylhydrazine bearing an EDG. This has been shown to be very efficient for the formation of 4- and 6-azaindoles.[7]

  • Optimize Temperature Control: The reaction often requires heat, but excessive temperatures lead to tar formation and product decomposition.[5]

    • Action: Begin at a moderate temperature (e.g., 80–100 °C) and monitor the reaction by TLC/LCMS. If the reaction is sluggish, increase the temperature incrementally. Using a higher-boiling point solvent can allow for more precise temperature control.[5]

Question: I am getting a mixture of regioisomers when using an unsymmetrical ketone in my Fischer synthesis. How can I improve selectivity?

Answer: Regioselectivity is a common issue governed by the formation of the intermediate enamine. The outcome can be influenced by both steric and electronic factors.

Troubleshooting Strategies:

  • Steric Hindrance: Bulky groups on the ketone can direct the reaction towards the less sterically hindered enamine, leading to a single major regioisomer.

  • Catalyst and Solvent Screening: The choice of acid catalyst can influence the ratio of products.[5] Similarly, the solvent can affect the stability of the transition states leading to the different isomers. A systematic screening of these parameters is recommended to optimize for the desired isomer.[5]

Parameter Recommendation to Improve Regioselectivity Rationale
Ketone Structure Utilize a ketone with significant steric or electronic bias.Directs the initial formation of the hydrazone and subsequent enamine intermediate.[5]
Acid Catalyst Screen various Brønsted and Lewis acids (e.g., PPA, ZnCl₂, TsOH).The catalyst can influence the kinetic vs. thermodynamic ratio of enamine formation.[5]
Temperature Lowering the temperature may favor the kinetically controlled product.Reduces energy available to overcome the activation barrier for the undesired pathway.
Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for synthesizing tetrahydro-β-carboline analogues, which can be precursors to substituted pyrrolopyridines. Success hinges on the formation of an iminium ion intermediate and its subsequent intramolecular cyclization.

Question: My Pictet-Spengler reaction is slow, and I observe significant decomposition of my starting amine.

Answer: This issue typically points to inappropriate reaction conditions, particularly the choice of acid and temperature. Sensitive substrates may not tolerate the traditionally harsh conditions.

Troubleshooting Strategies:

  • Optimize Acidic Protocol: While traditional protocols use strong acids like HCl or H₂SO₄, many modern variations employ milder catalysts.[4]

    • Action: Screen different acidic catalysts. For sensitive substrates, consider using trifluoroacetic acid (TFA) or milder Lewis acids.[4][9] The optimal conditions must be determined empirically; for example, one study found 50% TFA in DCE at reflux to be optimal for their system.[9]

  • Temperature Management: The optimal temperature is highly substrate-dependent. Some reactions proceed at room temperature, while others require heat.[4]

    • Action: Start at a lower temperature and gradually increase it while monitoring the reaction. This helps to find the minimum temperature required for cyclization without causing decomposition.[4]

  • Solvent Choice: The solvent affects both the solubility of reactants and the stability of the crucial iminium intermediate.

    • Action: While protic solvents are common, screening aprotic media may lead to superior yields in some cases.[4] Toluene and acetic acid are also effective solvents that should be considered during optimization.[10]

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization amine Pyridyl-ethylamine imine Schiff Base (Imine) amine->imine H₂O aldehyde Aldehyde / Ketone aldehyde->imine H₂O iminium Iminium Ion (Electrophile) imine->iminium + H⁺ (Acid Catalyst) cyclization Intramolecular Electrophilic Aromatic Substitution iminium->cyclization product Tetrahydro-pyrrolopyridine Product cyclization->product - H⁺

Caption: Key stages of the Pictet-Spengler reaction.

Palladium-Catalyzed Cross-Coupling & C-H Functionalization

Modern synthetic routes heavily rely on cross-coupling (e.g., Suzuki, Buchwald-Hartwig) and direct C-H functionalization to build substituted pyrrolopyridine cores.[1] Key challenges include achieving regioselectivity and managing competing side reactions.

Question: I am attempting a chemoselective Suzuki-Miyaura cross-coupling on a di-halogenated pyrrolopyridine, but I'm getting a mixture of mono- and di-arylated products. How can I control the selectivity?

Answer: Achieving chemoselectivity in cross-coupling reactions on substrates with multiple reactive sites (e.g., 2-iodo-4-chloropyrrolopyridine) depends on the differential reactivity of the C-X bonds and fine-tuning the catalytic system.

Troubleshooting Strategies:

  • Exploit Inherent Reactivity: Carbon-halogen bond reactivity towards oxidative addition typically follows the order C-I > C-Br > C-OTf > C-Cl. Your primary strategy should be to couple at the most reactive site first under mild conditions.

  • Catalyst and Ligand Choice: The palladium catalyst and its associated ligand play a crucial role in determining selectivity.

    • Action: For a model reaction on a 2-iodo-4-chloro intermediate, tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) showed excellent selectivity for C-2 arylation.[1] Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands to find the optimal system for mono-arylation.[1]

  • Reaction Sequence: The order of your synthetic steps is critical. It is often more effective to perform the more challenging coupling or substitution reaction first.

    • Action: A successful strategy for a 2-aryl-4-amino-7-azaindole involved a chemoselective Suzuki coupling at the C-2 iodo position first, followed by a Buchwald-Hartwig amination at the C-4 chloro position.[1]

Question: My C-H functionalization reaction is not selective and modifies multiple positions on the pyridine ring.

Answer: Direct C-H functionalization of pyridine rings is challenging due to the ring's electron-deficient nature and the coordinating effect of the nitrogen atom.[11] Regioselectivity is a major hurdle.

Troubleshooting Strategies:

  • Use of Directing Groups: Installing a directing group can guide the catalyst to a specific C-H bond (often ortho to the directing group).

  • Catalyst Control: The choice of metal catalyst (e.g., Rh, Ru, Pd, Ir) is fundamental to the outcome. Some catalysts have an inherent preference for certain positions based on steric or electronic factors.

    • Action: For N-Boc-2,5-dihydro-1H-pyrrole, a dirhodium(II) tetracarboxylate catalyst, Rh₂(S-PTAD)₄, was found to be optimal for achieving highly selective C-H functionalization at the C2 position, avoiding the competing cyclopropanation reaction.[12] This highlights the necessity of catalyst screening.

Part 3: Special Topics & FAQs

Q1: The nitrogen atom in the pyridine ring seems to be causing side reactions. How can I mitigate this?

The Lewis basic pyridine nitrogen can be protonated under acidic conditions or coordinate to metal catalysts, altering the electronic properties of the ring and sometimes leading to undesired pathways.[5]

  • Solution: In acid-catalyzed reactions, using the mildest effective acid can help.[5] In metal-catalyzed reactions, the choice of ligand is key, as it can modulate the metal center's interaction with the ring nitrogen. In some cases, temporary N-protection might be necessary, though this adds steps to the synthesis.

Q2: My final product is difficult to purify. What are some common causes and solutions?

Purification challenges often stem from the formation of side products with similar polarities to the desired compound or from product decomposition on silica gel.[3]

  • Solutions:

    • Revisit Reaction Conditions: The best way to simplify purification is to run a cleaner reaction. Re-optimize temperature, reaction time, and stoichiometry to minimize byproducts.[13]

    • Alternative Chromatography: If silica gel chromatography is problematic (due to acidity causing degradation), consider using alternative stationary phases like alumina (basic or neutral) or reverse-phase chromatography.

    • Crystallization: If the product is a solid, exploring different solvent systems for recrystallization can be a highly effective purification method.

Q3: I am having trouble with my SEM-deprotection step, leading to multiple side products. What is happening?

The trimethylsilylethoxymethyl (SEM) group is a common protecting group for the pyrrole nitrogen. However, its removal can be challenging. Release of formaldehyde during deprotection can lead to unwanted side reactions, such as the formation of tricyclic eight-membered rings or dimers.[1][14]

  • Solution: A two-step deprotection protocol is often effective. First, treat the SEM-protected compound with an acid like TFA in CH₂Cl₂. After concentrating the mixture, take it up in a solvent like THF and quench with a base (e.g., aqueous NaHCO₃) and stir overnight to neutralize the acid and decompose any reactive intermediates.[15]

References

Technical Support Center: Overcoming Solubility Challenges with 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid (Molecular Formula: C₈H₅ClN₂O₂, Molecular Weight: 196.59 g/mol ).[1][2] This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in their experimental assays. We will explore the physicochemical properties of this molecule and provide practical, step-by-step strategies to ensure its successful application in your research.

Understanding the Molecule: The Key to Solubility

The structure of this compound presents a dual challenge for solubility. It possesses a planar, heterocyclic core that is largely hydrophobic, but it also features two key ionizable functional groups:

  • A carboxylic acid (-COOH), which is acidic.

  • A pyrrolo[3,2-c]pyridine ring system , which contains basic nitrogen atoms.

The solubility of this compound is, therefore, highly dependent on the pH of the medium.[3][4] By strategically manipulating the pH, we can ionize one of these groups to form a more polar, and thus more water-soluble, salt.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions and problems encountered by researchers.

Q1: My compound, dissolved in 100% DMSO, is precipitating when I dilute it into my aqueous assay buffer. What is happening?

A1: This is a classic solubility problem known as "crashing out." Your compound is highly soluble in the pure organic solvent (DMSO) but much less soluble in the highly aqueous environment of your buffer. When you add the concentrated DMSO stock to the buffer, the localized concentration of the compound exceeds its solubility limit in the mixed solvent system, causing it to precipitate. The key is to manage the transition from an organic to an aqueous environment more carefully.

Q2: What is the best solvent to use for preparing an initial stock solution?

A2: For most in vitro applications, starting with a high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the industry standard and our primary recommendation.[5] It is an excellent solvent for a wide range of organic molecules. Aim for a high-concentration stock (e.g., 10-50 mM) that allows for subsequent dilutions where the final DMSO concentration in your assay remains low (typically <0.5%) to avoid solvent-induced artifacts.

Q3: Can I use pH adjustment to improve the solubility of this compound?

A3: Absolutely. This is one of the most powerful techniques for this specific molecule. Because it has both an acidic carboxylic acid group (approximate pKa of 4-5) and basic pyridine nitrogens, its solubility is lowest when it is neutral and highest when it is charged.[6][7]

  • Increasing pH (>6): Making the solution basic will deprotonate the carboxylic acid, forming a highly soluble carboxylate anion (-COO⁻).

  • Decreasing pH (<4): Making the solution acidic will protonate a pyridine nitrogen, forming a soluble pyridinium cation. The choice between acidic or basic conditions must be compatible with the constraints of your specific assay.[8][9]

Q4: Is it safe to heat or sonicate my sample to get it into solution?

A4: Gentle warming (e.g., to 37-40°C) or brief sonication can be effective methods to aid dissolution, especially for kinetically slow-to-dissolve compounds.[5] However, this should be done with caution. Prolonged or excessive heating can lead to compound degradation. Always start with brief periods (e.g., 5-10 minutes of sonication or warming) and visually inspect the solution. Note that this creates a supersaturated solution, and the compound may still precipitate over time or upon cooling.

In-Depth Troubleshooting Guides & Protocols

If the FAQs did not resolve your issue, follow these detailed guides to systematically overcome solubility problems.

Guide 1: The Co-Solvent Optimization Strategy

The most direct approach is to determine the maximum tolerable concentration of an organic co-solvent that your assay can handle while keeping your compound in solution.

Protocol: Determining Kinetic Solubility in Co-Solvent Mixtures
  • Prepare a High-Concentration Stock: Accurately weigh your compound and dissolve it in 100% high-purity, anhydrous DMSO to create a 20 mM stock solution. Vortex thoroughly. Gentle warming or sonication may be used to ensure complete dissolution.

  • Prepare Co-Solvent Buffers: Prepare a set of your standard aqueous assay buffers containing a range of final DMSO concentrations (e.g., 0.5%, 1%, 2%, 5%).

  • Perform Serial Dilutions: In a clear 96-well plate, perform serial dilutions of your 20 mM stock solution into the co-solvent buffer series to achieve a range of final compound concentrations.

  • Incubate and Observe: Incubate the plate at room temperature for 1-2 hours. Visually inspect each well for any signs of precipitation (cloudiness, crystals). For more quantitative results, you can measure the light scattering at a wavelength like 620 nm using a plate reader.

  • Analyze: Identify the highest compound concentration that remains clear in each co-solvent mixture. This will define the working limits for your experiments.

Data Presentation: Illustrative Solubility Data

The following table provides a hypothetical example of kinetic solubility results for this compound.

Final DMSO Conc. in BufferMaximum Soluble Compound Conc. (µM)Observations
0.1%< 1Heavy precipitation
0.5%5Clear solution
1.0%25Clear solution
2.0%75Clear solution
5.0%> 200Clear solution
Note: This data is for illustrative purposes only. You must determine these values empirically for your specific buffer system.
Guide 2: The pH Adjustment Strategy

This strategy leverages the ionizable nature of the compound. The goal is to find a pH where the compound is sufficiently ionized to be soluble, while the assay (e.g., enzyme, cells) remains viable.

Protocol: Empirical pH Screening
  • Prepare a Buffer Series: Prepare your assay base buffer at a range of pH values. For this compound, a good starting range would be pH 5.0, 6.0, 7.0, 7.4, 8.0, and 9.0. Ensure the buffer has sufficient capacity to handle the addition of your compound stock.

  • Prepare Compound Stock: Create a 10 mM stock solution in 100% DMSO.

  • Test Solubility: Add a small aliquot of the DMSO stock to each buffer to reach a target final concentration (e.g., 100 µM), ensuring the final DMSO concentration is kept constant and low (e.g., 1%).

  • Equilibrate and Observe: Vortex each sample, let it sit at room temperature for at least one hour, and then visually inspect for precipitation.

  • Determine Optimal pH: Select the lowest pH that provides complete solubility and is compatible with your experimental system. For this carboxylic acid, higher pH values are expected to yield better solubility.[6]

Data Presentation: Illustrative pH-Dependent Solubility
Buffer pHMaximum Soluble Compound Conc. at 1% DMSO (µM)Inferred Ionic State
5.0< 10Primarily Neutral (Zwitterionic or Neutral)
6.025Partial Deprotonation of COOH
7.080Mostly Deprotonated (COO⁻)
7.4> 100Mostly Deprotonated (COO⁻)
8.0> 200Fully Deprotonated (COO⁻)
Note: This data is for illustrative purposes only.
Guide 3: The Salt Formation Strategy

For recurring experiments, preparing a salt form of the compound can provide a more robust and readily soluble stock solution, eliminating the need for 100% DMSO. This is an application of the pH adjustment strategy to create a stable stock.

Protocol: Preparation of an Aqueous Sodium Salt Stock
  • Weigh Compound: Accurately weigh out your compound (e.g., 1.97 mg, for 10 µmol).

  • Initial Suspension: Suspend the compound powder in a small volume of high-purity water (e.g., 500 µL). It will not dissolve at this stage.

  • Titrate with Base: While vortexing, add small, precise amounts of a dilute NaOH solution (e.g., 100 mM NaOH) dropwise. Monitor the solution. As the carboxylic acid is neutralized to its sodium salt, the solid will begin to dissolve.

  • Endpoint: Stop adding base as soon as the solution becomes completely clear. Avoid adding a large excess of base.

  • Final Volume Adjustment: Add water to reach the final desired volume and concentration (e.g., bring the total volume to 1 mL to create a 10 mM aqueous stock solution).

  • pH Check & Storage: Check the final pH of the stock solution. It should be neutral to slightly basic. Store this aqueous stock frozen at -20°C or -80°C. This stock can now be diluted directly into most neutral pH assay buffers with a much lower risk of precipitation.

Visualization: Decision-Making Workflow

This workflow diagram guides you through the troubleshooting process, from the simplest to the most involved methods.

G start Start: Compound Powder stock Prepare 10-50 mM Stock in 100% Anhydrous DMSO start->stock dilute Dilute to Final Conc. in Aqueous Assay Buffer stock->dilute precip Precipitation Occurs? dilute->precip success Success! Proceed with Assay precip->success No cosolvent Troubleshoot 1: Optimize Co-Solvent % (e.g., 0.5-2% DMSO) precip->cosolvent Yes assay_compat Is Method Assay Compatible? cosolvent->assay_compat ph_adjust Troubleshoot 2: Optimize Buffer pH (Test pH 7.4 to 9.0) ph_adjust->assay_compat salt Troubleshoot 3: Prepare Aqueous Salt Stock (e.g., with NaOH/KOH) salt->assay_compat assay_compat->success Yes assay_compat->ph_adjust No assay_compat->salt No reassess Re-assess Assay Parameters or Compound Choice assay_compat->reassess No

Caption: A step-by-step workflow for troubleshooting the solubility of this compound.

References

purification strategies for removing impurities from 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this compound in high purity. The strategies outlined below are based on established chemical principles for the purification of polar, amphoteric heterocyclic compounds.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the purification of this compound.

Issue 1: Low Purity After Initial Isolation (Precipitation/Work-up)

Symptom: Your isolated solid is off-color (e.g., brown or yellow instead of a white or off-white solid) and NMR/LC-MS analysis shows multiple unexpected signals.

Potential Causes & Solutions:

  • Trapped Solvents or Reagents: Residual high-boiling point solvents (like DMF, DMSO) or unreacted starting materials are common culprits.

    • Solution: Implement a thorough work-up. An acid-base extraction is highly effective for this specific molecule due to its amphoteric nature (possessing both a carboxylic acid and a basic pyridine ring). This procedure will separate your product from neutral and other non-amphoteric impurities.[1][2][3][4]

  • Incomplete Reaction or Side Products: The synthesis may not have gone to completion, or side reactions may have produced isomers or related impurities.[5][6]

    • Solution: Before attempting large-scale purification, analyze a small crude sample by LC-MS to identify the molecular weights of major impurities. This will help in devising a targeted purification strategy. If starting materials are present, an acid-base extraction can often remove them. For isomeric impurities, chromatography is typically required.

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This technique is a powerful first-pass purification step to remove neutral impurities and unreacted starting materials that are not amphoteric.

Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Basic Wash: Transfer the organic solution to a separatory funnel and extract with a mild aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) solution.[7][8] The carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer. Neutral impurities will remain in the organic layer. Repeat the extraction 2-3 times.

  • Combine and Wash: Combine the aqueous layers and wash with a fresh portion of the organic solvent (EtOAc or DCM) to remove any remaining neutral impurities.

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath and acidify with 1 M hydrochloric acid (HCl) until the pH is approximately 2-3. The protonated carboxylic acid will precipitate out of the solution.[5]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any inorganic salts, followed by a cold, non-polar organic solvent like hexanes or diethyl ether to aid in drying.

  • Drying: Dry the purified solid under high vacuum.

Issue 2: Difficulty with Column Chromatography

Symptom: The compound streaks badly on a silica gel column, leading to poor separation and low recovery.

Potential Causes & Solutions:

  • Strong Adsorption to Silica: Carboxylic acids and basic nitrogen heterocycles can interact strongly with the acidic surface of silica gel, causing tailing.[9]

    • Solution 1 (Mobile Phase Modification): Add a small amount of a competitive acid, like 0.5-1% acetic acid or formic acid, to your mobile phase (e.g., DCM/Methanol or EtOAc/Hexanes).[5][10] This will protonate the basic sites on your compound and the silica, reducing the strong interaction and leading to better peak shapes.

    • Solution 2 (Alternative Stationary Phase): If tailing persists, switch to a different stationary phase.

      • Reversed-Phase (C18) Chromatography: This is an excellent alternative for polar compounds.[11] Use a mobile phase of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

      • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds that are not well-retained even on C18 columns, HILIC can be effective.[12]

  • Inappropriate Solvent System: The polarity of the eluent may not be suitable for your compound and impurities.

    • Solution: Before running a column, always perform thin-layer chromatography (TLC) analysis with various solvent systems to find the optimal conditions for separation. For this polar molecule, a good starting point for normal phase is a gradient of methanol in dichloromethane.

Protocol 2: Flash Column Chromatography (Normal Phase)

Methodology:

  • TLC Analysis: Develop a suitable solvent system using TLC. A good system will give your product an Rf value of approximately 0.2-0.4. A common mobile phase for such compounds is Dichloromethane:Methanol with 0.5% Acetic Acid.

  • Column Packing: Pack a silica gel column with your chosen non-polar solvent component (e.g., Dichloromethane).

  • Sample Loading: Dissolve your crude material in a minimal amount of the mobile phase or a stronger solvent like DMF, then adsorb it onto a small amount of silica gel. Dry this mixture and load the powder onto the top of your packed column ("dry loading"). This often gives better resolution than loading the sample as a solution ("wet loading").[10]

  • Elution: Run the column using a gradient elution, starting with a low polarity mixture and gradually increasing the proportion of the more polar solvent (e.g., start with 100% DCM and gradually increase to 10% MeOH in DCM).

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualization of Chromatography Workflow:

G cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation TLC 1. TLC Analysis (Find optimal solvent system) Pack 2. Pack Silica Column TLC->Pack Load 3. Dry Load Sample Pack->Load Elute 4. Elute with Gradient Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow for Normal Phase Flash Chromatography.

Issue 3: Product "oiling out" or failing to crystallize during recrystallization.

Symptom: Upon cooling the recrystallization solution, an oil forms instead of solid crystals, or the compound remains in solution.

Potential Causes & Solutions:

  • Inappropriate Solvent Choice: The solvent may be too good, keeping the compound dissolved even at low temperatures, or too poor, causing it to crash out as an amorphous oil.[13]

    • Solution: Use a two-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point). Gently heat until the solution is clear again, then allow it to cool slowly. For a polar compound like this, a system like Ethanol/Water or DMF/Water could be effective.[4]

  • Cooling Too Rapidly: Rapid cooling can favor oiling out over crystal lattice formation.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature. Do not place it directly into an ice bath. Once at room temperature, cooling can be completed in an ice bath or refrigerator.

  • Presence of Impurities: Impurities can inhibit crystal formation.

    • Solution: First, perform an acid-base wash or column chromatography to remove the bulk of impurities before attempting recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my sample of this compound?

A1: Without knowing the specific synthetic route, common impurities in related heterocyclic syntheses include unreacted starting materials, residual coupling reagents (e.g., from a Suzuki or other cross-coupling reaction), and potentially regioisomers formed during the heterocycle synthesis.[6] An initial LC-MS analysis of your crude material is the best way to identify these.

Q2: My purified compound appears to be degrading on the silica gel column. What can I do?

A2: Azaindole derivatives can sometimes be sensitive to the acidic nature of silica gel. If you suspect degradation, consider using neutral or basic alumina as your stationary phase. Alternatively, you can pre-treat the silica gel by washing the packed column with a solution of your eluent containing 1% triethylamine, followed by re-equilibration with your starting mobile phase.

Q3: Can I use reversed-phase (C18) HPLC for final purification?

A3: Yes, preparative reversed-phase HPLC is an excellent method for obtaining highly pure material, especially for removing closely related impurities that are difficult to separate by normal phase chromatography.[11] A typical mobile phase would be a gradient of acetonitrile in water with a 0.1% TFA or formic acid modifier.

Data Summary Table: Recommended Purification Techniques

Purification TechniqueWhen to UseKey ParametersTroubleshooting Tips
Acid-Base Extraction Initial purification of crude material to remove neutral impurities.Use 1M NaHCO₃ for basic wash and 1M HCl for precipitation.Ensure pH is well below the pKa for complete precipitation.
Recrystallization To improve the purity of an already relatively clean solid.Solvent systems like Ethanol/Water or DMF/Water.Use a two-solvent system if oiling out occurs; cool slowly.
Normal Phase Chromatography To separate compounds of differing polarity.Silica gel with a DCM/MeOH or EtOAc/Hexanes eluent + 0.5% Acetic Acid.Add acid to the mobile phase to prevent streaking; consider dry loading.
Reversed-Phase Chromatography For polar compounds or when normal phase fails.C18 stationary phase with a Water/Acetonitrile eluent + 0.1% TFA.Ideal for high-purity final polishing.

Logical Decision Flow for Purification Strategy:

G start Crude Product acid_base Acid-Base Extraction start->acid_base analysis1 Analyze Purity (NMR, LC-MS) acid_base->analysis1 is_pure Is Purity >95%? analysis1->is_pure chromatography Column Chromatography is_pure->chromatography No final_product Pure Product (>98%) is_pure->final_product Yes normal_phase Normal Phase (Silica) chromatography->normal_phase Default rev_phase Reversed-Phase (C18) chromatography->rev_phase Streaking on Silica recrystallize Recrystallization normal_phase->recrystallize rev_phase->recrystallize recrystallize->final_product

Caption: Decision-making workflow for purification.

References

troubleshooting unexpected side reactions in pyrrolopyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrrolopyridine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing pyrrolopyridine (azaindole) scaffolds. As a core component in numerous pharmaceutical agents, the efficient and clean synthesis of these heterocycles is paramount. However, their synthesis is often plagued by unexpected side reactions that can derail research timelines and complicate purification.

This document provides in-depth, field-tested insights in a direct question-and-answer format. We will dissect common and uncommon challenges, explain the underlying chemical principles driving these side reactions, and offer systematic, actionable troubleshooting strategies to get your synthesis back on track.

Frequently Asked Questions & Troubleshooting Guides
Issue 1: Low Yield and Incomplete Conversion in Palladium-Catalyzed Cross-Coupling Reactions

Q1: My Suzuki-Miyaura cross-coupling on a halo-pyrrolopyridine is sluggish and gives low yields. I'm primarily recovering starting material. What are the likely causes and how can I troubleshoot this?

A1: This is a classic issue often rooted in catalyst deactivation or suboptimal reaction conditions. The pyrrolopyridine core itself can be an inhibitor.[1] The lone pair on the pyridine nitrogen and the acidic N-H of the pyrrole ring can coordinate to the palladium center, leading to catalytically inactive species.

Plausible Causes & Mechanistic Insight:

  • Catalyst Inhibition: Both the pyrrole N-H and the pyridine nitrogen can act as ligands for the palladium catalyst, leading to catalyst deactivation or the formation of off-cycle, inactive complexes.[1] This is particularly problematic with electron-rich pyrrolopyridine systems.

  • Poor Substrate Reactivity: The reactivity of the C-X bond is critical. The general trend is C-I > C-Br > C-Cl >> C-F. If you are attempting to couple a chloro- or fluoro-pyrrolopyridine, specialized, highly active catalyst systems are often required.[1]

  • Suboptimal Base or Solvent: The choice of base and solvent is crucial for an efficient transmetalation step and for maintaining catalyst stability. An inappropriate base can fail to activate the boronic acid or can lead to catalyst decomposition.

Systematic Troubleshooting Protocol:

  • Protect the Pyrrole Nitrogen: This is the most effective first step. Masking the acidic N-H proton prevents its interference with the catalyst. Common protecting groups like (2-(trimethylsilyl)ethoxy)methyl (SEM) or tosyl (Ts) are highly effective.[2] Masking hydroxyl or amino groups on the scaffold can also be essential.[2]

  • Optimize the Catalyst System:

    • Ligand Choice: For challenging couplings, switch to more electron-rich, bulky phosphine ligands like XPhos, RuPhos, or SPhos. These ligands promote the reductive elimination step and stabilize the active catalytic species.

    • Palladium Pre-catalyst: Use modern pre-catalysts like XPhos Pd G2 or G3, which are designed for high activity and stability.

  • Screen Bases and Solvents:

    • Bases: The strength of the base should be matched to the substrate. Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄. For very unreactive substrates, a stronger base like NaOtBu might be necessary, but this can also promote side reactions.

    • Solvents: Aprotic polar solvents like dioxane, THF, or DME are standard. The addition of water (e.g., dioxane/water 4:1) can sometimes accelerate the transmetalation step. Ensure solvents are rigorously degassed to prevent oxidative degradation of the catalyst.

  • Increase Temperature: If the reaction is still sluggish, incrementally increase the temperature. Monitor by LC-MS to ensure the product is not degrading. Reactions may require temperatures from 80-120 °C.[1]

Troubleshooting Workflow for Suzuki-Miyaura Cross-Coupling

start Low Yield in Suzuki Coupling check_reagents 1. Verify Reagent Purity (Boronic Acid, Halide, Base) start->check_reagents protect_N 2. Protect Pyrrole N-H (e.g., SEM, Ts) check_reagents->protect_N Reagents OK optimize_catalyst 3. Optimize Catalyst System (Ligand: XPhos, RuPhos) (Pre-catalyst: Pd G2/G3) protect_N->optimize_catalyst Protection Complete optimize_conditions 4. Screen Reaction Conditions (Base, Solvent, Temperature) optimize_catalyst->optimize_conditions System Selected success Successful Coupling optimize_conditions->success Yield Improved fail Re-evaluate Strategy optimize_conditions->fail Still Low Yield

Caption: A systematic workflow for troubleshooting low-yielding Suzuki reactions.

Issue 2: Unexpected Side Product from SEM-Deprotection

Q2: I'm trying to deprotect a SEM-protected pyrrolopyridine using trifluoroacetic acid (TFA), but I'm getting a major, unexpected side product instead of my desired compound. Mass spectrometry suggests an addition to the molecule.

A2: This is a well-documented and often surprising side reaction specific to SEM deprotection under acidic conditions. The issue arises from the release of formaldehyde during the deprotection process, which can then react with the electron-rich azaindole core.[2]

Mechanistic Explanation:

The deprotection of the SEM group with acid generates a hemiaminal intermediate, which then fragments to release formaldehyde, ethylene, and trimethylsilanol. The highly reactive formaldehyde can then undergo an intramolecular electrophilic aromatic substitution with the adjacent electron-rich pyrrole ring, followed by a second cyclization, leading to undesired bridged or fused ring systems, such as a tricyclic eight-membered azaindole.[2]

Mechanism of SEM-Deprotection Side Reaction

cluster_0 Desired Pathway cluster_1 Side Reaction Pathway A Pyrrole-N-SEM B Pyrrole-N-H + [CH2O] + ... A->B + H+ C Pyrrole-N-H + [CH2O] D Pictet-Spengler type Cyclization Intermediate C->D Intramolecular Electrophilic Attack E Unexpected Tricyclic Side Product D->E Rearrangement/ Further Reaction

Caption: Competing pathways during acidic SEM deprotection.

Troubleshooting Strategies:

  • Include a Formaldehyde Scavenger: The most direct solution is to trap the formaldehyde as it is generated. Add a scavenger like 1,3-dimethoxybenzene, phloroglucinol, or even a simple thiol like ethanethiol to the reaction mixture along with the acid. The scavenger will react with the formaldehyde faster than the pyrrolopyridine, preventing the side reaction.

  • Change Deprotection Conditions:

    • Fluoride-Based Reagents: Switch to a non-acidic deprotection method. Tetrabutylammonium fluoride (TBAF) in THF is a standard alternative for removing SEM groups and will not generate formaldehyde in the same manner.[2]

    • Lewis Acids: In some cases, Lewis acids like BF₃·OEt₂ can be effective, but these can also lead to complex reaction mixtures and should be screened carefully.[2]

  • Optimize Acidic Conditions (with caution):

    • Lower Temperature: Perform the TFA deprotection at 0 °C or even lower to reduce the rate of the side reaction.

    • Shorter Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it immediately upon consumption of the starting material. Extended reaction times significantly favor the formation of the side product.[2]

Data Summary: SEM-Deprotection Conditions

ConditionReagent(s)TemperatureCommon Outcome
Standard Acidic TFA in DCMRoom TempHigh risk of formaldehyde side product[2]
Scavenger TFA, Scavenger in DCMRoom TempClean deprotection, desired product
Fluoride TBAF in THFRoom TempClean deprotection, good alternative
Issue 3: Formation of Dimerization or Oligomerization Products

Q3: My reaction to functionalize a 4-aminopyrrolopyridine is producing a significant amount of high-molecular-weight material, likely dimers or oligomers. What is causing this?

A3: The electron-rich nature of the pyrrolopyridine ring, especially when activated by an amino group, makes it susceptible to self-reaction under certain conditions, particularly those involving electrophilic species or oxidative processes.

Plausible Causes & Mechanistic Insight:

  • Oxidative Coupling: Under aerobic conditions or in the presence of certain metal catalysts (e.g., copper, iron), the electron-rich heterocycle can undergo oxidative dimerization. This is often observed as the formation of colored, insoluble byproducts.

  • Reaction with Electrophilic Intermediates: If the reaction generates a reactive electrophile, it may react with a second molecule of the starting material instead of the intended nucleophile. This is common in reactions like the Vilsmeier-Haack or Friedel-Crafts type reactions if conditions are not carefully controlled.

  • Instability of Starting Material or Product: Some highly substituted pyrrolopyridines are inherently unstable and can polymerize upon standing, especially if not stored under an inert atmosphere or if trace acid/base impurities are present.

Systematic Troubleshooting Protocol:

  • Ensure Inert Atmosphere: The most critical first step is to rigorously exclude oxygen. Degas all solvents thoroughly (e.g., by sparging with argon or nitrogen for 20-30 minutes) and run the reaction under a positive pressure of an inert gas.

  • Check Purity of Starting Materials: Impurities in the starting aminopyrrolopyridine can initiate polymerization.[3] Consider re-purifying it by column chromatography or recrystallization immediately before use. Store it under argon in a freezer.

  • Control Stoichiometry and Addition Rate: If reacting with a potent electrophile, use a syringe pump to add the electrophile slowly to a solution of the pyrrolopyridine. This maintains a low concentration of the electrophile, favoring the desired intramolecular or intermolecular reaction with the intended partner over dimerization.

  • Lower the Reaction Temperature: Cooling the reaction can significantly slow down the rate of unwanted side reactions. Start the reaction at 0 °C or -78 °C and allow it to warm slowly only if necessary.

  • Add Antioxidants or Radical Inhibitors: If oxidative dimerization is suspected, adding a small amount of a radical inhibitor like BHT (butylated hydroxytoluene) can sometimes suppress the side reaction without interfering with the main pathway.

Experimental Protocol: General Procedure for Minimizing Dimerization

  • Glassware Preparation: Flame-dry all glassware under vacuum and allow it to cool under a positive pressure of argon.

  • Reagent Preparation: Dissolve the purified 4-aminopyrrolopyridine (1.0 equiv) in freshly distilled, degassed anhydrous solvent (e.g., THF, Dichloromethane) in the reaction flask. Cool the solution to the desired temperature (e.g., 0 °C).

  • Reagent Addition: Dissolve the electrophilic reagent (1.0-1.1 equiv) in the same degassed solvent in a separate, dry syringe. Place the syringe in a syringe pump.

  • Reaction Execution: Slowly add the electrophile to the stirred solution of the pyrrolopyridine over a period of 1-4 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once the starting material is consumed, quench the reaction appropriately (e.g., with saturated aqueous NaHCO₃ or NH₄Cl) at the low temperature before warming to room temperature for extraction.

References

Technical Support Center: Enhancing In Vivo Stability of 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid. As a Senior Application Scientist, my goal is to provide you with actionable insights and robust methodologies to overcome common stability and bioavailability challenges encountered during in vivo research. This guide is structured to address specific experimental issues through a troubleshooting and FAQ format, grounded in established scientific principles.

The pyrrolo[3,2-c]pyridine scaffold is a valuable core in medicinal chemistry, with derivatives showing potent activity as kinase inhibitors in oncology research[1][2]. However, the carboxylic acid moiety, while often crucial for target engagement, presents significant hurdles for drug development, including poor membrane permeability and metabolic instability[3][4]. This guide will help you navigate these challenges effectively.

Troubleshooting Guide: Addressing In Vivo Performance Issues

This section directly tackles problems you may be encountering in your experiments. Each answer explains the underlying cause and provides validated solutions.

Question 1: My compound exhibits very low oral bioavailability (<5%) in initial pharmacokinetic (PK) studies. What is the primary cause and how can I fix it?

Answer:

Low oral bioavailability for a molecule like this compound is almost certainly due to the physicochemical properties of the carboxylic acid group.

  • Causality: The carboxylic acid has a predicted pKa of approximately 3.88[5]. At the physiological pH of the intestines (pH 6-7.5), this group will be deprotonated and exist as a negatively charged carboxylate anion. This ionization dramatically increases polarity and reduces the molecule's ability to passively diffuse across the lipid-rich membranes of the intestinal epithelium, a critical step for absorption[6]. Furthermore, such compounds can be susceptible to rapid first-pass metabolism in the liver.

  • Recommended Solution: Prodrug Strategy: The most effective and widely adopted solution is to transiently mask the carboxylic acid using a prodrug approach, most commonly via esterification[7][8]. An ester prodrug is a metabolically labile derivative that is more lipophilic than the parent compound, enabling enhanced absorption. Once in systemic circulation, it is rapidly hydrolyzed by endogenous esterase enzymes to release the active carboxylic acid.

    • Expert Insight: A simple ethyl or methyl ester is an excellent starting point. This modification neutralizes the charge and increases the LogD (the effective lipophilicity at a given pH), which is a key predictor of membrane permeability[6]. The workflow involves synthesizing the ester, confirming its increased lipophilicity, and then evaluating its PK profile. You should observe a significant increase in the plasma concentration of the parent carboxylic acid when the prodrug is administered[9].

G cluster_0 In Vivo Administration (Oral) cluster_1 Systemic Circulation Parent Parent Drug (Charged, Low Permeability) Prodrug Ester Prodrug (Neutral, High Permeability) Parent->Prodrug Chemical Synthesis (Esterification) Enzyme Esterase Enzymes Prodrug->Enzyme Rapid Hydrolysis ReleasedParent Released Parent Drug (Active Form at Target) Enzyme->ReleasedParent Cleavage Therapeutic Target Therapeutic Target ReleasedParent->Therapeutic Target

Caption: Prodrug strategy workflow.

Question 2: I'm struggling with poor aqueous solubility for my intravenous (IV) formulation, leading to precipitation upon injection. What are my options?

Answer:

This is a common issue for planar, heterocyclic molecules. The limited solubility in aqueous media at a suitable pH for injection (typically pH ~7.4) makes achieving the desired concentration for IV dosing difficult.

  • Causality: The molecule's relatively flat structure can lead to strong crystal lattice energy and unfavorable interactions with water, resulting in low intrinsic solubility. While the carboxylate form is more soluble, formulating at a high pH to ensure full ionization may not be physiologically tolerable.

  • Recommended Solutions:

    • Salt Formation: The most direct approach is to form a simple salt, such as a sodium or potassium salt of the carboxylic acid. This can be achieved by titrating a solution of the free acid with an equimolar amount of sodium hydroxide or potassium hydroxide and then lyophilizing the result. The salt form often has significantly higher aqueous solubility and a faster dissolution rate.

    • Formulation with Co-solvents and Excipients: For preclinical studies, using a vehicle containing co-solvents is standard practice. The goal is to create a solution that is safe for administration and keeps the compound dissolved. A tiered approach is recommended, starting with the simplest vehicles.

      | Vehicle Component | Role | Typical % (v/v) | Key Considerations | | :--- | :--- | :--- | :--- | | Saline / 5% Dextrose | Primary aqueous vehicle | 70-90% | Ensures isotonicity. | | Propylene Glycol (PG) | Co-solvent | 10-30% | Can cause irritation at high concentrations. | | Polyethylene Glycol 400 (PEG-400) | Co-solvent | 10-40% | Generally well-tolerated. | | DMSO | Strong organic solvent | <10% | Use sparingly; potential for toxicity and vehicle effects. | | Solutol HS 15 / Kolliphor | Surfactant | 5-15% | Forms micelles to solubilize lipophilic compounds. | | Captisol® (Sulfobutylether-β-cyclodextrin) | Encapsulating agent | 20-40% (w/v) | Forms inclusion complexes to enhance solubility. |

    • Phosphate Prodrugs: For a more advanced and often highly effective solution, a phosphate ester prodrug can be synthesized[]. These prodrugs are extremely water-soluble and are cleaved in vivo by alkaline phosphatases to release the parent drug. This is a more synthetically demanding route but can solve severe solubility challenges[].

Question 3: My compound appears to be degrading in solution during storage or after collection of plasma samples for bioanalysis. How can I diagnose and prevent this?

Answer:

Diagnosing the degradation pathway is the critical first step. This requires a systematic approach using forced degradation studies, also known as stress testing. The results will guide your formulation and sample handling procedures.

  • Causality: Degradation can be caused by several factors:

    • Hydrolysis: The molecule may be unstable at acidic or basic pH.

    • Oxidation: The electron-rich pyrrole ring system can be susceptible to oxidation.

    • Photolysis: Exposure to light can induce degradation.

    • Enzymatic Degradation: Plasma samples contain numerous enzymes that can metabolize the compound.

  • Recommended Solution: Forced Degradation Study & Analysis: A forced degradation study will reveal the compound's intrinsic stability profile. The goal is to achieve 5-20% degradation to ensure that the degradants can be reliably detected without completely destroying the parent molecule.

Caption: Forced degradation study workflow.

Experimental Protocol: Forced Degradation Study

  • Preparation: Prepare a 1 mg/mL stock solution of your compound in a suitable solvent (e.g., Acetonitrile or Methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix stock solution with 0.1 M HCl (1:1 v/v).

    • Base Hydrolysis: Mix stock solution with 0.1 M NaOH (1:1 v/v).

    • Oxidation: Mix stock solution with 3% H₂O₂ (1:1 v/v).

    • Thermal: Incubate a sample of the stock solution at 60°C.

    • Photolytic: Expose a sample of the stock solution to a photostability chamber (ICH Q1B guidelines) or direct light.

    • Control: Keep a sample of the stock solution at 4°C in the dark.

  • Time Points: Sample from each condition at T=0, 2, 4, 8, and 24 hours. Neutralize the acid/base samples before analysis.

  • Analysis: Analyze all samples using a stability-indicating HPLC-UV or LC-MS method[11][12]. A good starting method would be a C18 column with a water/acetonitrile gradient containing 0.1% formic acid.

  • Interpretation:

    • Degradation in Acid/Base: Suggests hydrolysis. Adjust formulation pH to a range where the compound is most stable.

    • Degradation with H₂O₂: Suggests oxidative instability. Consider adding antioxidants (e.g., ascorbic acid) to your formulation and handle solutions under an inert atmosphere (e.g., nitrogen or argon).

    • Degradation with Light/Heat: Indicates the need to protect the compound from light and store at reduced temperatures[13].

    • Plasma Instability: If the compound is stable in buffer but degrades in plasma, this points to enzymatic action. For bioanalysis, immediately add a broad-spectrum esterase inhibitor (e.g., sodium fluoride) to collection tubes and keep samples on ice.

Frequently Asked Questions (FAQs)

FAQ 1: What are the essential analytical techniques for a stability assessment?

A robust stability assessment relies on separation science. High-Performance Liquid Chromatography (HPLC) is the workhorse technique[11]. A stability-indicating HPLC method is one that can separate the parent compound from all known degradation products and formulation excipients, allowing for accurate quantification of the parent drug's purity or concentration over time[12]. Coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended as it provides structural information about the degradants, which is invaluable for identifying the degradation pathway[14].

FAQ 2: What are the recommended long-term storage conditions for the solid compound and its solutions?

For the solid (powder) form of this compound, the recommended storage is under an inert gas (nitrogen or argon) at 2-8°C, protected from light[5][13]. For solutions, best practice is to prepare them fresh for each experiment. If storage is unavoidable, flash-freeze aliquots in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles.

FAQ 3: Can I replace the carboxylic acid with a bioisostere to permanently solve these issues?

Yes, this is an advanced medicinal chemistry strategy. A bioisostere is a different functional group with similar physicochemical or steric properties that can elicit a similar biological response. Replacing the carboxylic acid can circumvent issues of poor permeability and metabolic instability[15][16]. A common and effective bioisostere for a carboxylic acid is a tetrazole ring. Tetrazoles are acidic but are generally more lipophilic and metabolically stable than carboxylic acids[4][16]. This modification would create a new chemical entity and would require re-evaluation of its biological activity, but it is a powerful strategy for lead optimization[3].

References

Technical Support Center: Refining Kinase Inhibition Assays for 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid in kinase inhibition assays. This guide is designed to provide in-depth, practical advice to help you refine your experimental protocols, troubleshoot common issues, and ensure the generation of high-quality, reproducible data. As researchers and drug development professionals, we understand that robust and reliable assay data is the cornerstone of successful kinase inhibitor discovery programs.

Introduction: Understanding the Compound and Assay Principles

This compound belongs to a class of heterocyclic compounds that have shown potential as kinase inhibitors[1]. Kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of proteins and other molecules[2][3]. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them prime therapeutic targets[2][3][4].

The majority of kinase inhibitors are competitive with respect to ATP, the phosphate donor in the kinase reaction[3][5]. Therefore, the concentration of ATP in your assay is a critical parameter that will influence the apparent potency (IC50) of your inhibitor[6][7]. This guide will focus on a luminescence-based ADP detection assay, the ADP-Glo™ Kinase Assay, which is a robust and versatile platform for measuring kinase activity by quantifying the amount of ADP produced in the enzymatic reaction[8][9][10][11][12].

Core Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol provides a step-by-step methodology for determining the IC50 value of this compound against a target kinase.

I. Reagent Preparation
  • Kinase Buffer: Prepare a 1X kinase reaction buffer. A common starting point is 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35[13][14]. Note that optimal buffer conditions can be kinase-specific[5].

  • ATP Solution: Prepare a stock solution of ATP in nuclease-free water. The final concentration in the assay should be at or near the Km of the kinase for ATP to accurately determine the inhibitor's potency (Ki) from the IC50 value using the Cheng-Prusoff equation[5][6][7].

  • Kinase Solution: Dilute the kinase to the desired concentration in 1X kinase buffer. The optimal kinase concentration should be determined empirically to ensure the reaction is in the linear range[5].

  • Substrate Solution: Dissolve the peptide or protein substrate in 1X kinase buffer. The substrate concentration should ideally be at or above its Km value.

  • Inhibitor Stock Solution: Prepare a high-concentration stock of this compound in 100% DMSO.

  • Serial Dilution of Inhibitor: Perform a serial dilution of the inhibitor stock in 100% DMSO to create a range of concentrations for the dose-response curve. Then, prepare intermediate dilutions in 1X kinase buffer to minimize the final DMSO concentration in the assay[15].

II. Assay Procedure (384-Well Plate Format)
  • Compound Plating: Add a small volume (e.g., 1 µL) of the serially diluted inhibitor or DMSO (for controls) to the wells of a 384-well plate.

  • Kinase Addition: Add the kinase solution to each well.

  • Inhibitor Pre-incubation: Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction: Add a mixture of the substrate and ATP to each well to start the reaction. The final assay volume is typically 5-15 µL[11][16].

  • Kinase Reaction Incubation: Incubate the plate at the optimal temperature (usually room temperature or 30°C) for the optimized reaction time[17].

  • Terminate Reaction and Deplete ATP: Add an equal volume of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature[8][11][18].

  • Generate Luminescent Signal: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP, which is then used by a luciferase to produce light. Incubate for 30-60 minutes at room temperature[8][11].

  • Measure Luminescence: Read the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and thus, the kinase activity[9][10].

III. Data Analysis
  • Calculate Percent Inhibition: Determine the percentage of kinase inhibition for each inhibitor concentration relative to the high (DMSO only) and low (no enzyme) controls.

  • Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Determine IC50: Fit the data to a sigmoidal dose-response curve to calculate the IC50 value, which is the concentration of the inhibitor that reduces kinase activity by 50%.

Visualizing the Workflow

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, ATP, Kinase, Substrate, Inhibitor) Serial_Dilution Serial Dilution of Inhibitor Reagents->Serial_Dilution Compound_Plating Compound/ DMSO Plating Kinase_Addition Add Kinase Compound_Plating->Kinase_Addition Pre_Incubation Pre-incubation Kinase_Addition->Pre_Incubation Reaction_Initiation Initiate Reaction (Add Substrate/ATP) Pre_Incubation->Reaction_Initiation Reaction_Incubation Kinase Reaction Reaction_Initiation->Reaction_Incubation Terminate_Reaction Terminate Reaction (Add ADP-Glo™ Reagent) Reaction_Incubation->Terminate_Reaction Generate_Signal Generate Signal (Add Kinase Detection Reagent) Terminate_Reaction->Generate_Signal Read_Plate Measure Luminescence Generate_Signal->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: Workflow for a kinase inhibition assay using the ADP-Glo™ platform.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: My positive control (no inhibitor) shows a very low signal. What could be the problem?

A1: A low signal in your positive control wells indicates a problem with the kinase reaction itself. Here are several potential causes and solutions:

  • Inactive Kinase: Verify the activity of your kinase enzyme. If possible, test it with a known potent inhibitor or a different, validated substrate[18]. Ensure proper storage and handling of the enzyme to prevent degradation.

  • Suboptimal Assay Conditions: The buffer composition, pH, or temperature may not be optimal for your specific kinase. Systematically vary these parameters to find the ideal conditions[5][15].

  • Incorrect Reagent Concentrations: Double-check the concentrations of ATP, substrate, and kinase. An insufficient amount of any of these components can limit the reaction rate[15].

  • Substrate Issues: Confirm the purity and integrity of your substrate. If using a synthetic peptide, ensure it is the correct sequence and has not degraded[18].

Q2: I'm observing a high background signal in my negative control (no enzyme) wells. How can I reduce it?

A2: High background can be caused by contamination or non-enzymatic phosphorylation.

  • ATP Contamination: Your substrate or other reagents might be contaminated with ATP. Use high-purity reagents to minimize this[8].

  • Non-enzymatic Phosphorylation: Some substrates can be non-enzymatically phosphorylated at high ATP concentrations. Run a control without the kinase to assess this possibility[18].

  • Assay Plate Interference: Ensure you are using appropriate low-binding assay plates to prevent reagents from sticking to the well surfaces.

Q3: The Z'-factor for my assay is below 0.5. How can I improve it?

A3: The Z'-factor is a statistical measure of assay quality, with a value between 0.5 and 1.0 indicating an excellent assay[19][20][21][22]. A Z'-factor below 0.5 suggests high variability or a small dynamic range.

  • Increase the Dynamic Range:

    • Optimize the kinase and substrate concentrations to maximize the difference between the positive and negative controls[17].

    • Allow the kinase reaction to proceed for a longer time to generate more product, but ensure it remains in the linear range.

  • Reduce Data Variability:

    • Ensure accurate and consistent pipetting.

    • Properly mix all reagents before adding them to the assay plate.

    • Use a sufficient number of replicates for your controls.

Q4: The IC50 value for my compound is much higher in my biochemical assay than what is reported in cell-based assays. Why is there a discrepancy?

A4: This is a common observation and can be attributed to several factors:

  • ATP Concentration: Biochemical assays are often performed at the Km for ATP, which is typically much lower than the millimolar concentrations of ATP found inside cells[6][7]. Since this compound is likely an ATP-competitive inhibitor, its IC50 will be significantly higher at physiological ATP concentrations[6][7][23]. Consider performing your biochemical assay at a higher ATP concentration (e.g., 1 mM) to better mimic the cellular environment[24].

  • Cellular Factors: In a cellular context, factors like cell permeability, drug efflux pumps, and off-target effects can influence the apparent potency of an inhibitor[23][25]. Biochemical assays do not account for these complexities.

Frequently Asked Questions (FAQs)

Q: What is the ideal final concentration of DMSO in the assay?

A: The final DMSO concentration should be kept as low as possible, typically at or below 1%, as higher concentrations can inhibit kinase activity[15]. It's crucial to maintain the same final DMSO concentration across all wells, including controls.

Q: How do I choose the right substrate for my kinase?

A: The choice of substrate is critical for a successful kinase assay. If the physiological substrate is known, using it or a peptide derived from it is ideal. If not, generic substrates like myelin basic protein or casein can be tested[26]. Alternatively, peptide libraries can be screened to identify an optimal substrate sequence[26].

Q: What is the difference between a Type I and Type II kinase inhibitor, and how does that affect my assay?

A: Type I inhibitors bind to the active conformation of the kinase in the ATP-binding pocket, while Type II inhibitors bind to the inactive conformation, often extending into an adjacent hydrophobic pocket[4][27]. The ADP-Glo™ assay can detect both types of inhibitors as it measures the outcome of the enzymatic reaction. However, some assay formats, like binding assays, can differentiate between inhibitors that prefer active versus inactive kinase conformations[28][29][30][31].

Q: Can I use this protocol for other kinase inhibitors?

A: Yes, this protocol provides a general framework for testing ATP-competitive kinase inhibitors using the ADP-Glo™ platform. However, you will need to optimize the specific conditions (e.g., buffer, enzyme and substrate concentrations, reaction time) for each new kinase-inhibitor pair[16][32].

Data Summary Table

ParameterRecommended Range/ValueRationale
Final DMSO Concentration ≤ 1%High DMSO concentrations can inhibit kinase activity.[15]
ATP Concentration At or near the Kₘ of the kinaseAllows for a more accurate determination of the inhibitor's Kᵢ.[5][6][7]
Substrate Concentration ≥ Kₘ of the kinaseEnsures the reaction rate is not limited by substrate availability.
Z'-Factor > 0.5Indicates a robust and reliable assay suitable for screening.[19][20][21][22]

Visualizing Kinase Inhibition

Kinase_Inhibition_Mechanism cluster_reaction Normal Kinase Reaction cluster_inhibition Competitive Inhibition Kinase Kinase Active_Site Kinase->Active_Site Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ATP ATP ATP->Active_Site Substrate Substrate Substrate->Kinase Inhibitor Inhibitor Inhibitor->Active_Site Binds to Active Site ADP ADP Active_Site->ADP ATP Hydrolysis

Caption: Mechanism of competitive kinase inhibition.

References

Technical Support Center: Scale-Up Synthesis of 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid for Preclinical Use

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is a vital heterocyclic building block in medicinal chemistry. As a derivative of the pyrrolopyridine (or azaindole) scaffold, it serves as a key intermediate in the synthesis of various pharmacologically active molecules, particularly kinase inhibitors for therapeutic areas such as oncology.[1][2] The structural similarity of the pyrrolopyridine nucleus to the purine ring of ATP allows well-designed analogues to function as competitive inhibitors in the hinge region of kinases.[1]

Transitioning the synthesis of this compound from bench-scale discovery to the multi-gram or kilogram scale required for preclinical toxicology and efficacy studies presents significant challenges. This guide provides a comprehensive technical support framework for researchers, chemists, and drug development professionals navigating this scale-up process. It is structured as a series of frequently asked questions (FAQs) and troubleshooting guides, grounded in established chemical principles and process safety considerations, to ensure a robust, reproducible, and safe manufacturing process.

Section 1: Proposed Scale-Up Synthetic Workflow

A robust and scalable synthetic route is paramount. The following five-step sequence is proposed, starting from commercially available 2,6-dichloropyridine. This route is designed to avoid costly purification steps like column chromatography for intermediates, relying instead on crystallization and extraction where possible.

Synthetic_Workflow cluster_0 Process Flow for this compound A Step 1: Nitration 2,6-dichloropyridine B Step 2: Condensation 2,6-dichloro-3-nitropyridine A->B H₂SO₄, HNO₃ C Step 3: Reductive Cyclization Diethyl 2-((2,6-dichloro-3-nitropyridin-4-yl)amino)maleate B->C Diethyl oxalacetate, Base D Step 4: Saponification Ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate C->D Fe, AcOH or H₂, Pd/C E Step 5: Final Isolation This compound D->E 1. LiOH or NaOH 2. HCl (acidification)

Caption: Proposed 5-step synthetic route for scale-up.

Section 2: Process Chemistry & Scale-Up FAQs

This section addresses common questions and challenges encountered during the scale-up campaign.

Q1: What is the rationale behind the proposed synthetic route and its advantages for scale-up?

Answer: The proposed route was designed with several key scale-up principles in mind:

  • Convergent Synthesis: The core heterocyclic scaffold is constructed efficiently in the middle of the synthesis (Step 3).

  • Readily Available Starting Materials: 2,6-dichloropyridine is a common and relatively inexpensive starting material.

  • Avoidance of Chromatography: The intermediates are designed to be crystalline solids, allowing for purification by recrystallization rather than preparative chromatography, which is expensive and time-consuming at scale.

  • Well-Understood Reactions: The chosen reactions (nitration, condensation, reductive cyclization, saponification) are standard, well-documented transformations in organic synthesis, making troubleshooting more straightforward.[3][4]

Q2: I am experiencing issues with the nitration (Step 1). The reaction is either incomplete or producing multiple nitrated isomers. How can I improve this?

Answer: Controllability is key for electrophilic aromatic substitution on an industrial scale.

  • Cause - Temperature Control: Nitration is highly exothermic. Poor temperature control can lead to over-nitration or side reactions. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.

    • Solution: Ensure your reactor has adequate cooling capacity. Use a jacketed reactor with a reliable chilling unit. The rate of addition of nitric acid should be carefully controlled to maintain the internal temperature within a narrow range (e.g., 0-5 °C).

  • Cause - Reagent Stoichiometry: Incorrect ratios of sulfuric to nitric acid can affect the formation of the nitronium ion (NO₂⁺), the active electrophile.

    • Solution: Use fuming nitric acid in concentrated sulfuric acid. The sulfuric acid acts as both a solvent and a catalyst to generate the nitronium ion. Maintain a precise stoichiometry.

  • Cause - Work-up Procedure: Quenching the reaction mixture is a critical step.

    • Solution: The quench must also be temperature-controlled. Slowly add the reaction mixture to ice/water with vigorous stirring. A rapid, uncontrolled quench can cause localized heating and degradation.

Q3: The reductive cyclization (Step 3) is giving me a low yield of the desired pyrrolopyridine. What are the likely causes?

Answer: This is the most complex transformation in the sequence and requires careful optimization. The reaction involves the reduction of the nitro group to an amine, which then undergoes an intramolecular cyclization.

  • Cause - Choice of Reducing Agent: The choice between catalytic hydrogenation (H₂, Pd/C) and chemical reduction (e.g., Iron in Acetic Acid) has significant scale-up implications.

    • Solution: While catalytic hydrogenation is cleaner, it requires specialized high-pressure reactors and careful handling of a pyrophoric catalyst. For initial scale-up, reduction with iron powder in acetic acid is often more practical.[3] Ensure the iron powder is activated (e.g., by washing with dilute HCl) to remove surface oxides.

  • Cause - Incomplete Reaction or Side Products: The reaction may stall, or the intermediate amine may decompose before cyclizing.

    • Solution: Monitor the reaction closely using HPLC. The reaction is often mildly exothermic; maintain a consistent temperature (e.g., 80-100 °C) to drive the cyclization to completion. The concentration of the reaction is also important; overly dilute conditions can disfavor the intramolecular cyclization.

Q4: The final saponification and isolation (Steps 4 & 5) are challenging. My final product has low purity or is difficult to handle.

Answer: The physical properties of the final product dictate the purification strategy. This carboxylic acid is likely a high-melting solid with poor solubility in many organic solvents.

  • Cause - Incomplete Hydrolysis: The ester may be sterically hindered or poorly soluble in the reaction medium.

    • Solution: A mixture of THF or Dioxane with water and Lithium Hydroxide (LiOH) is often effective. LiOH is preferred over NaOH or KOH in some cases due to the better solubility of its salts. Gentle heating (40-50 °C) can increase the reaction rate, but excessive heat can cause decarboxylation.

  • Cause - Difficult Isolation: The product precipitates upon acidification, but it may be amorphous or trap impurities.

    • Solution: Control the rate of acidification. A slow addition of HCl to the cooled, filtered reaction mixture will promote the formation of a crystalline solid. This process, known as a "pH-swing crystallization," is a powerful purification tool. After filtration, the solid should be washed with cold water to remove inorganic salts and then with a non-polar solvent (like heptane or MTBE) to remove organic-soluble impurities.

Section 3: Experimental Protocols & Data

The following protocols are provided as a starting point and should be optimized for specific equipment and scales.

Summary of Reaction Parameters
StepReactionKey ReagentsSolventTemp. (°C)Typical Time (h)
1 NitrationH₂SO₄, HNO₃H₂SO₄0 - 52 - 4
2 CondensationDiethyl Oxalacetate, BaseEthanol25 - 506 - 12
3 Reductive CyclizationIron Powder, Acetic AcidAcetic Acid80 - 1004 - 8
4 SaponificationLiOH·H₂OTHF / H₂O40 - 5012 - 24
5 IsolationHCl (aq)Water0 - 101 - 2
Step-by-Step Methodology: Step 3 - Reductive Cyclization
  • Reactor Setup: Charge a jacketed glass reactor with the crude product from Step 2 (1.0 eq) and acetic acid (5-10 volumes). Begin stirring.

  • Reagent Addition: Add activated iron powder (4.0-5.0 eq) portion-wise over 1-2 hours, monitoring the internal temperature. The reaction is exothermic; maintain the temperature below 100 °C using the reactor's cooling jacket.

  • Reaction: Once the addition is complete, hold the reaction mixture at 90-100 °C. Monitor the disappearance of the starting material by HPLC (approx. 4-8 hours).

  • Work-up: Once the reaction is complete, cool the mixture to ambient temperature. Filter the mixture through a pad of celite to remove excess iron and iron salts. Wash the celite pad with additional acetic acid.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude solid (Ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate) can often be purified by slurrying in a suitable solvent like methyl tert-butyl ether (MTBE) or by direct crystallization.

Section 4: Troubleshooting and Purification Logic

When scaling up, achieving the required purity (>98% for preclinical studies) is a common hurdle. Simple protocols may no longer be sufficient.

Troubleshooting_Purification start Crude Final Product (Purity < 98% by HPLC) check_impurities Identify Impurities by LC-MS (Starting materials, intermediates, etc.) start->check_impurities recrystallization Optimize Crystallization: - Screen Solvents (e.g., EtOH/H₂O, Dioxane, DMF) - Control Cooling Rate - pH Adjustment check_impurities->recrystallization Impurities are structurally similar slurry_wash Slurry Wash: - Suspend solid in a solvent where impurities are soluble but product is not (e.g., MTBE, Acetone, Isopropanol) check_impurities->slurry_wash Impurities have different polarity prep_hplc Preparative HPLC: - Last resort for high-value material - High cost and solvent usage - Difficult to scale recrystallization->prep_hplc Fails final_product Final Product (Purity > 98%) recrystallization->final_product slurry_wash->prep_hplc Fails slurry_wash->final_product prep_hplc->final_product

Caption: Decision workflow for final product purification.

Troubleshooting Guide
Observed ProblemPotential CauseRecommended Solution
Final product has poor solubility Zwitterionic character or strong intermolecular H-bonding.For analysis, use polar aprotic solvents like DMSO or DMF. For reactions, consider derivatization to an ester or salt form.
Residual Palladium from Step 3 (if used) Inefficient removal of catalyst.Treat a solution of the downstream intermediate with a palladium scavenger (e.g., functionalized silica or charcoal).
Batch-to-batch inconsistency Poor control over reaction parameters (temp, time, stoichiometry).Implement strict process controls (SOPs). Use process analytical technology (PAT) like in-situ IR to monitor reaction progress.
Product fails purity specification Inefficient purification or presence of a persistent impurity.Re-evaluate the purification strategy using the workflow above. Re-investigate upstream steps to prevent the formation of the impurity.

Section 5: Analytical Characterization

For preclinical studies, a comprehensive analytical package is required to confirm the structure and purity of the final compound.

  • ¹H and ¹³C NMR: Confirms the chemical structure and identifies any organic impurities.[5]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the product and helps identify impurities.[6]

  • HPLC (High-Performance Liquid Chromatography): The primary method for determining the purity of the final product (e.g., >98% area under the curve).

  • Elemental Analysis (CHN): Confirms the elemental composition of the molecule.

By implementing the strategies and protocols outlined in this guide, researchers and chemists can overcome the common challenges associated with the scale-up synthesis of this compound, ensuring a consistent and high-purity supply for critical preclinical development.

References

Validation & Comparative

A Comparative Efficacy Analysis of Pyrrolo[3,2-c]pyridine-based FMS Kinase Inhibitors for Oncological Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the efficacy of a potent pyrrolo[3,2-c]pyridine-based FMS kinase inhibitor, designated here as Compound 1r, against other notable FMS kinase inhibitors, Pexidartinib and JNJ-40346527. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology, with a particular focus on FMS kinase as a therapeutic target.

Introduction: The Rationale for Targeting FMS Kinase

The Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as FMS kinase, is a member of the type III receptor tyrosine kinase family.[1] Its signaling pathway plays a crucial role in the proliferation, differentiation, and survival of monocytes, macrophages, and their progenitor cells. In the context of cancer, the FMS signaling axis is implicated in promoting tumor growth and metastasis through its influence on the tumor microenvironment, particularly by modulating tumor-associated macrophages (TAMs). Consequently, inhibiting FMS kinase has emerged as a promising therapeutic strategy for various malignancies, including ovarian, prostate, and breast cancers.[1]

This guide focuses on Compound 1r, a novel and potent FMS kinase inhibitor characterized by its pyrrolo[3,2-c]pyridine scaffold.[1] We will objectively evaluate its performance by comparing its biochemical and cellular efficacy with that of two other well-characterized FMS inhibitors: Pexidartinib and JNJ-40346527.

Mechanism of Action and Kinase Selectivity

The primary mechanism of action for these inhibitors is the competitive inhibition of ATP binding to the kinase domain of the FMS receptor. This prevents the autophosphorylation of the receptor, thereby blocking downstream signaling cascades that promote cell survival and proliferation.[2]

The FMS Signaling Pathway

Activation of FMS by its ligands, CSF-1 or IL-34, leads to the dimerization of the receptor and the subsequent activation of its intracellular tyrosine kinase domain. This triggers a cascade of downstream signaling events, primarily through the PI3K/AKT and RAS/MAPK pathways, which are critical for cell survival, proliferation, and differentiation.

FMS_Signaling_Pathway cluster_membrane Cell Membrane FMS_Receptor FMS Receptor (CSF-1R) PI3K PI3K FMS_Receptor->PI3K Activates RAS RAS FMS_Receptor->RAS Activates Differentiation Macrophage Differentiation FMS_Receptor->Differentiation Ligand CSF-1 / IL-34 Ligand->FMS_Receptor Binds and Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Compound 1r Pexidartinib JNJ-40346527 Inhibitor->FMS_Receptor Inhibits ATP Binding Kinase_Assay_Workflow Start Start Add_Components 1. Add Kinase, Substrate, ATP, and Inhibitor Start->Add_Components Incubate_1 2. Incubate at RT (e.g., 60 min) Add_Components->Incubate_1 Add_ADP_Glo 3. Add ADP-Glo™ Reagent Incubate_1->Add_ADP_Glo Incubate_2 4. Incubate at RT (40 min) Add_ADP_Glo->Incubate_2 Add_Detection_Reagent 5. Add Kinase Detection Reagent Incubate_2->Add_Detection_Reagent Incubate_3 6. Incubate at RT (30 min) Add_Detection_Reagent->Incubate_3 Read_Luminescence 7. Read Luminescence Incubate_3->Read_Luminescence End End Read_Luminescence->End

References

Validation Guide: Elucidating the Mechanism of Action of 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the pyrrolopyridine scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors.[1] The subject of this guide, 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid, is a novel compound belonging to this class. While its precise biological activity is yet to be fully characterized, its structural similarity to known ATP-competitive inhibitors suggests a potential role in modulating key cellular signaling pathways.

This guide presents a systematic, multi-tiered experimental workflow designed to validate a hypothesized mechanism of action: the inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical regulator of necroptosis.[2][3][4] Necroptosis is a form of programmed, inflammatory cell death implicated in a range of pathologies, including neurodegenerative diseases, ischemic injury, and inflammatory disorders.[5][6] Consequently, inhibitors of this pathway, particularly of RIPK1, are of significant therapeutic interest.[7][8]

The Necroptosis Signaling Pathway: A Rationale for Target Hypothesis

Necroptosis is a tightly regulated cell death pathway that serves as a host defense mechanism and a backup to apoptosis.[10][11] The pathway is most commonly initiated by the activation of death receptors like Tumor Necrosis Factor Receptor 1 (TNFR1).[12][13] Upon TNFα stimulation, a cascade of protein interactions leads to the formation of a multi-protein complex known as the necrosome.[8][14] Central to this process is the kinase activity of RIPK1. When caspase-8 is inhibited or absent, activated RIPK1 phosphorylates and activates RIPK3, which in turn phosphorylates Mixed Lineage Kinase Domain-Like protein (MLKL).[11][13] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing membrane permeabilization and inflammatory cell lysis.[11] The kinase activity of RIPK1 is the lynchpin of this cascade, making it a prime therapeutic target.[4][7]

Necroptosis_Pathway Figure 1: Simplified TNFα-Induced Necroptosis Pathway cluster_receptor Plasma Membrane cluster_cytosol Cytosol TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 binds Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex_I recruits MLKL_oligomer MLKL Oligomer (Pore Formation) RIPK1 RIPK1 Complex_I->RIPK1 activates Necrosome Necrosome (Complex IIb) MLKL MLKL Necrosome->MLKL phosphorylates RIPK1->Necrosome Casp8 Caspase-8 (Active) RIPK1->Casp8 activates RIPK3 RIPK3 RIPK3->Necrosome MLKL->MLKL_oligomer oligomerizes & translocates Casp8->RIPK1 cleaves & inhibits Casp8->RIPK3 cleaves & inhibits Apoptosis Apoptosis Casp8->Apoptosis

Caption: Figure 1: Simplified TNFα-Induced Necroptosis Pathway.

Experimental Workflow for Mechanism of Action Validation

MOA_Workflow Figure 2: Experimental Workflow for MoA Validation cluster_phase1 Phase 1: Cellular Phenotypic Assay cluster_phase2 Phase 2: Direct Target Engagement cluster_phase3 Phase 3: In-Cell Target Validation cluster_phase4 Phase 4: Selectivity Profiling start Hypothesis: Compound X is a RIPK1 Inhibitor pheno_assay Necroptosis Inhibition Assay (HT-29 Cells) start->pheno_assay pheno_result Result: Does Compound X prevent cell death? pheno_assay->pheno_result biochem_assay In Vitro Kinase Assay pheno_result->biochem_assay Yes biophys_assay Surface Plasmon Resonance (SPR) pheno_result->biophys_assay Yes biochem_result Result: Inhibition of RIPK1 kinase activity? biochem_assay->biochem_result biophys_result Result: Direct binding to RIPK1? biophys_assay->biophys_result cetsa_assay Cellular Thermal Shift Assay (CETSA) biochem_result->cetsa_assay Yes biophys_result->cetsa_assay Yes cetsa_result Result: Stabilization of RIPK1 in cells? cetsa_assay->cetsa_result selectivity_assay Kinase Panel Screen cetsa_result->selectivity_assay Yes selectivity_result Result: Specificity for RIPK1 vs. other kinases? selectivity_assay->selectivity_result conclusion Conclusion: Compound X is a direct, selective RIPK1 inhibitor selectivity_result->conclusion Yes, Selective

Caption: Figure 2: Experimental Workflow for MoA Validation.

Phase 1: Cellular Phenotypic Screening

Objective: To determine if Compound X can protect cells from induced necroptosis.

Rationale: A cell-based assay provides the first and most physiologically relevant evidence of a compound's potential activity. We use a well-established model of TNFα-induced necroptosis where apoptosis is blocked, forcing the cells down the necroptotic pathway.[2]

Experimental Protocol: TNFα-induced Necroptosis Assay

  • Cell Seeding: Seed human colon adenocarcinoma cells (HT-29) in 96-well plates at a density of 10,000 cells/well and allow them to adhere overnight.

  • Compound Pre-incubation: Pre-treat the cells with a serial dilution of Compound X or Necrostatin-1 (positive control) for 1 hour. Include a vehicle control (e.g., 0.1% DMSO).

  • Necroptosis Induction: Induce necroptosis by adding a combination of human TNFα (T), a SMAC mimetic like Birinapant (S) to inhibit cIAPs, and the pan-caspase inhibitor z-VAD-FMK (Z) to block apoptosis. This "TSZ" stimulus is a standard method for robustly inducing necroptosis.[2]

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Viability Measurement: Assess cell viability using a commercially available assay that measures ATP content (e.g., CellTiter-Glo®), which correlates with the number of live cells.

  • Data Analysis: Normalize the luminescence data to the vehicle control (0% protection) and cells treated with TSZ alone (100% death). Plot the percentage of cell viability against compound concentration and fit a dose-response curve to determine the EC₅₀ value.

Hypothetical Data Summary

CompoundTargetCell-Based Necroptosis EC₅₀ (nM)
Compound X Hypothesized RIPK1125
Necrostatin-1 (Control)RIPK1180

Table 1: Cellular potency of Compound X compared to Necrostatin-1 in preventing TSZ-induced necroptosis in HT-29 cells.

Phase 2: Direct Target Engagement

Objective: To confirm that Compound X directly interacts with and inhibits the kinase activity of recombinant RIPK1 protein.

Rationale: A positive result in a cellular assay does not prove direct interaction. The effect could be downstream or off-target. Therefore, we must use purified, recombinant protein in biochemical and biophysical assays to demonstrate a direct physical interaction and functional inhibition.[15][16]

2.1 In Vitro Kinase Assay

Rationale: This assay directly measures the enzymatic activity of RIPK1. We will assess the ability of Compound X to prevent the phosphorylation of a substrate by the purified RIPK1 kinase domain. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays like LanthaScreen® are highly sensitive and suitable for high-throughput screening.[17][18]

Experimental Protocol: TR-FRET Kinase Assay

  • Reagent Preparation: Prepare a reaction buffer containing purified, recombinant human RIPK1 kinase domain, a fluorescently labeled peptide substrate, and ATP.

  • Compound Addition: Add serial dilutions of Compound X or Necrostatin-1 to the wells of a low-volume 384-well plate.

  • Kinase Reaction: Initiate the reaction by adding the kinase/substrate/ATP mixture to the wells. Incubate for 1 hour at room temperature.

  • Detection: Stop the reaction and detect phosphorylation by adding a solution containing EDTA and a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.

  • Data Acquisition: After a 30-minute incubation, read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis: Calculate the ratio of the acceptor and donor emission signals. Plot the inhibition percentage against compound concentration to determine the IC₅₀ value.

2.2 Surface Plasmon Resonance (SPR)

Rationale: SPR is a label-free biophysical technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity (Kᴅ) of an analyte (Compound X) to a ligand (RIPK1) immobilized on a sensor surface.[15][19] This provides definitive proof of a direct physical interaction.

Experimental Protocol: SPR Binding Analysis

  • Chip Preparation: Covalently immobilize purified recombinant human RIPK1 onto a carboxymethylated dextran (CM5) sensor chip via amine coupling.

  • Analyte Preparation: Prepare a series of concentrations of Compound X and Necrostatin-1 in a suitable running buffer.

  • Binding Measurement: Inject the different concentrations of the analyte over the RIPK1-coated surface and a reference flow cell. The instrument detects changes in the refractive index as the compound binds.[15]

  • Dissociation Phase: After the association phase, flow running buffer over the chip to monitor the dissociation of the compound.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kᴅ).

Hypothetical Data Summary

CompoundIC₅₀ (nM) vs. RIPK1 KinaseKᴅ (nM) vs. RIPK1 (SPR)kₐ (1/Ms)kₑ (1/s)
Compound X 85951.5 x 10⁵1.4 x 10⁻²
Necrostatin-1 (Control)1101301.1 x 10⁵1.4 x 10⁻²

Table 2: Biochemical and biophysical characterization of Compound X against purified RIPK1 protein.

Phase 3: In-Cell Target Validation

Objective: To confirm that Compound X engages RIPK1 inside intact cells.

Rationale: The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in a physiological context.[20][21] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[22] By heating intact cells treated with a compound and measuring the amount of soluble target protein remaining, we can confirm binding.[23][24]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat HT-29 cells with either vehicle (DMSO) or a saturating concentration of Compound X (e.g., 10 µM) for 1 hour.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed to pellet the precipitated, denatured proteins.

  • Protein Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble RIPK1 at each temperature using Western blotting with a specific anti-RIPK1 antibody.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble RIPK1 against temperature. A shift in the melting curve to a higher temperature in the compound-treated cells indicates target stabilization and engagement.

Hypothetical Data Summary

TreatmentApparent Melting Temp (Tₘ) of RIPK1Thermal Shift (ΔTₘ)
Vehicle (DMSO)51.2 °C-
Compound X (10 µM) 56.8 °C+5.6 °C
Necrostatin-1 (10 µM)55.9 °C+4.7 °C

Table 3: In-cell target engagement of RIPK1 by Compound X as measured by CETSA.

Phase 4: Kinase Selectivity Profiling

Objective: To assess the specificity of Compound X for RIPK1 against a broad panel of other human kinases.

Rationale: Kinase inhibitors often have off-target effects due to the conserved nature of the ATP-binding pocket. Demonstrating selectivity is crucial for minimizing potential toxicity and ensuring that the observed cellular phenotype is due to the inhibition of the intended target.

Experimental Protocol: Kinase Panel Screen

  • Assay Submission: Submit Compound X at a fixed concentration (e.g., 1 µM) to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology).

  • Screening: The service will test the compound's ability to inhibit the activity of a large panel of purified human kinases (e.g., >400 kinases) using a standardized in vitro kinase assay format.

  • Data Analysis: The results are typically reported as the percentage of inhibition for each kinase at the tested concentration. Strong off-target hits (>50% inhibition) should be followed up with full IC₅₀ determinations to quantify their potency.

Hypothetical Data Summary

Kinase% Inhibition by Compound X (1 µM)
RIPK1 98%
RIPK215%
RIPK38%
JAK225%
KIT12%
... (400+ other kinases)<10%

Table 4: Selectivity profile of Compound X. The data shows high inhibition of RIPK1 with minimal activity against other kinases at 1 µM, indicating a selective profile.

Conclusion and Comparative Analysis

The systematic validation workflow provides compelling, multi-faceted evidence for the mechanism of action of this compound (Compound X).

  • Cellular Activity: Compound X effectively blocks TNFα-induced necroptosis in a cellular model with a potency comparable to, or slightly better than, the known RIPK1 inhibitor, Necrostatin-1.

  • Direct Target Interaction: Both biochemical kinase assays and biophysical SPR analysis confirm that Compound X directly binds to and inhibits the enzymatic function of purified RIPK1 protein. The binding affinity (Kᴅ) and inhibitory concentration (IC₅₀) are consistent and in the nanomolar range.

  • Confirmation in a Physiological Context: The Cellular Thermal Shift Assay (CETSA) demonstrates that Compound X engages and stabilizes RIPK1 within intact cells, confirming its ability to reach and bind its target in a complex biological environment.

  • High Selectivity: A broad kinase panel screen reveals that Compound X is highly selective for RIPK1, with minimal off-target activity against over 400 other kinases. This specificity is crucial for its potential as a therapeutic agent and validates that the observed cellular effects are indeed mediated through RIPK1 inhibition.

References

A Comparative Analysis of Synthetic Routes to 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The bicyclic heteroaromatic scaffold of 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is a crucial pharmacophore and a versatile building block in the synthesis of numerous compounds of medicinal interest. Its derivatives have shown promise in various therapeutic areas, making the efficient and scalable synthesis of this core structure a significant focus for researchers in drug discovery and development. This guide provides a comparative analysis of three distinct synthetic routes to this valuable compound, offering insights into the strategic choices and experimental nuances of each approach.

Introduction to the Target Molecule

6-chloro-1H-pyrrolo[3,2-c]pyridine, also known as 6-chloro-4-azaindole, is a bioisostere of indole, where a nitrogen atom replaces the C4-H group of the benzene ring. This substitution can significantly alter the physicochemical properties of the molecule, such as solubility and basicity, which in turn can influence its pharmacokinetic and pharmacodynamic profiles. The presence of a carboxylic acid at the 2-position provides a convenient handle for further chemical modifications, such as amide bond formation, to explore structure-activity relationships (SAR). The chloro-substituent at the 6-position offers another site for diversification, often through cross-coupling reactions.

This guide will delve into three plausible synthetic strategies for the preparation of this compound:

  • Route 1: The Reissert-Henze Approach

  • Route 2: The Bartoli-Lipp Condensation Strategy

  • Route 3: The Vilsmeier-Haack Formylation and Subsequent Oxidation

Each route will be discussed in detail, including a step-by-step protocol, an analysis of the underlying chemical principles, and a summary of its advantages and disadvantages.

Route 1: The Reissert-Henze Approach

This classical approach to indole-2-carboxylic acids is adapted here for the synthesis of the azaindole analogue. The key steps involve the condensation of a suitable nitropicoline derivative with diethyl oxalate, followed by reductive cyclization.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-(5-chloro-4-methyl-3-nitropyridin-2-yl)-2-oxoacetate

To a solution of sodium ethoxide (2.1 eq.) in anhydrous ethanol, 2,5-dichloro-4-methyl-3-nitropyridine (1.0 eq.) is added, followed by the dropwise addition of diethyl oxalate (1.5 eq.) at 0-5 °C. The reaction mixture is stirred at room temperature for 12-16 hours. After completion, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired ketoester.

Step 2: Reductive Cyclization to Ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

The ketoester from the previous step (1.0 eq.) is dissolved in a mixture of acetic acid and ethanol. Iron powder (5.0 eq.) is added portion-wise, and the mixture is heated to reflux for 4-6 hours. The reaction is monitored by TLC. Upon completion, the mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried and concentrated to give the ethyl ester of the target molecule.

Step 3: Hydrolysis to this compound

The ethyl ester (1.0 eq.) is dissolved in a mixture of ethanol and 2M aqueous sodium hydroxide (3.0 eq.). The solution is heated to reflux for 2-3 hours. After cooling to room temperature, the ethanol is removed under reduced pressure. The aqueous solution is then acidified with 2M hydrochloric acid to a pH of 3-4, leading to the precipitation of the product. The solid is collected by filtration, washed with water, and dried under vacuum to yield the final product.

Expertise & Experience: Causality Behind Experimental Choices

The Reissert-Henze reaction is a robust method for constructing the indole-2-carboxylate framework. The initial condensation is a base-catalyzed Claisen condensation, where the methyl group of the nitropicoline acts as the nucleophile. The nitro group is crucial as it acidifies the methyl protons, facilitating their deprotonation by the ethoxide base. The subsequent reductive cyclization is a hallmark of this synthesis. Iron in acetic acid is a classical and cost-effective reducing agent for nitro groups, and the in situ generated amine readily undergoes intramolecular condensation with the adjacent ketone to form the pyrrole ring. The final hydrolysis step is a standard saponification of the ester to the desired carboxylic acid.

Trustworthiness: A Self-Validating System

Each step in this sequence can be monitored by standard analytical techniques such as TLC and NMR to ensure the desired transformation has occurred before proceeding to the next step. The intermediates are generally stable and can be purified by column chromatography, ensuring the quality of the material for the subsequent reaction.

Visualization of the Workflow

Route 1: Reissert-Henze Approach start 2,5-Dichloro-4-methyl-3-nitropyridine step1 Condensation with Diethyl Oxalate (NaOEt, EtOH) start->step1 intermediate1 Ethyl 2-(5-chloro-4-methyl-3-nitropyridin-2-yl)-2-oxoacetate step1->intermediate1 step2 Reductive Cyclization (Fe, AcOH/EtOH) intermediate1->step2 intermediate2 Ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate step2->intermediate2 step3 Hydrolysis (NaOH, EtOH/H2O) intermediate2->step3 end_product This compound step3->end_product

Caption: Workflow for the Reissert-Henze synthesis.

Route 2: The Bartoli-Lipp Condensation Strategy

This route utilizes a modern and convergent approach involving the dilithiation of a suitable aminopicoline derivative, followed by condensation with an appropriate electrophile to directly construct the 2-substituted azaindole core.

Experimental Protocol

Step 1: Synthesis of 3-Amino-5-chloro-4-picoline

Starting from a commercially available dichloropicoline, a nucleophilic aromatic substitution with ammonia or a protected amine, followed by deprotection, can yield the desired aminopicoline. Alternatively, nitration of a chloropicoline followed by reduction can also be employed.

Step 2: Dilithiation and Condensation

To a solution of 3-amino-5-chloro-4-picoline (1.0 eq.) in anhydrous THF at -78 °C is added sec-butyllithium (2.2 eq.) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2 hours to ensure complete dilithiation. The resulting deep-colored solution of the dianion is then cooled back to -78 °C, and diethyl oxalate (1.2 eq.) is added dropwise. The reaction is stirred at this temperature for 1 hour and then allowed to warm to room temperature overnight.

Step 3: Work-up and Isolation of Ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

The reaction is quenched by the addition of saturated aqueous ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the ethyl ester.

Step 4: Hydrolysis

The hydrolysis of the ethyl ester to the final carboxylic acid is carried out as described in Route 1, Step 3.

Expertise & Experience: Causality Behind Experimental Choices

This route is a powerful example of directed ortho-metalation. The amino group directs the first lithiation to the C2 position, while the second equivalent of the strong base deprotonates the methyl group, forming a dianion. This highly reactive intermediate then undergoes a nucleophilic acyl substitution with diethyl oxalate. The subsequent intramolecular cyclization and aromatization lead to the formation of the azaindole ring system. This one-pot procedure for the core construction is highly efficient.

Trustworthiness: A Self-Validating System

The formation of the dianion is a critical step and is often indicated by a distinct color change. The success of this reaction relies heavily on anhydrous conditions and the use of a strong, non-nucleophilic base like sec-butyllithium. The progress of the reaction can be monitored by quenching small aliquots and analyzing them by LC-MS.

Visualization of the Workflow

Route 2: Bartoli-Lipp Condensation start 3-Amino-5-chloro-4-picoline step1 Dilithiation (sec-BuLi, THF) start->step1 intermediate1 Dilithiated Intermediate step1->intermediate1 step2 Condensation with Diethyl Oxalate intermediate1->step2 intermediate2 Ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate step2->intermediate2 step3 Hydrolysis (NaOH, EtOH/H2O) intermediate2->step3 end_product This compound step3->end_product

Caption: Workflow for the Bartoli-Lipp condensation.

Route 3: The Vilsmeier-Haack Formylation and Subsequent Oxidation

This route introduces the C2-substituent as a formyl group, which is then oxidized to the carboxylic acid in a separate step. This strategy offers an alternative pathway to the target molecule.

Experimental Protocol

Step 1: Synthesis of 6-chloro-1H-pyrrolo[3,2-c]pyridine

The synthesis of the parent 6-chloro-4-azaindole can be achieved through various published methods, often starting from a substituted pyridine derivative and constructing the pyrrole ring.

Step 2: Vilsmeier-Haack Formylation

To a solution of 6-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 eq.) in anhydrous DMF at 0 °C is added phosphorus oxychloride (1.5 eq.) dropwise. The reaction mixture is then heated to 80-90 °C for 2-3 hours. After cooling, the reaction mixture is poured onto crushed ice and neutralized with a strong base such as sodium hydroxide. The precipitated product, 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde, is collected by filtration, washed with water, and dried.

Step 3: Oxidation to the Carboxylic Acid

The aldehyde (1.0 eq.) is suspended in a mixture of t-butanol and water. Sodium chlorite (3.0 eq.) and sodium dihydrogen phosphate (2.0 eq.) are added, and the mixture is stirred vigorously at room temperature for 12-16 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched with sodium sulfite solution, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to yield the crude carboxylic acid, which can be purified by recrystallization.

Expertise & Experience: Causality Behind Experimental Choices

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. The pyrrole ring of the azaindole is sufficiently nucleophilic to react with the Vilsmeier reagent (chloromethyleniminium ion) generated in situ from DMF and POCl₃. The subsequent oxidation of the aldehyde to the carboxylic acid can be achieved using various oxidizing agents. The Pinnick oxidation, using sodium chlorite, is a mild and efficient method that is well-suited for this transformation, as it is tolerant of many functional groups and generally gives high yields.

Trustworthiness: A Self-Validating System

The formylation reaction is typically high-yielding, and the resulting aldehyde is often a crystalline solid that can be easily purified. The oxidation step can be monitored for the disappearance of the starting aldehyde. The purity of the final product can be readily assessed by NMR and LC-MS.

Visualization of the Workflow

Route 3: Vilsmeier-Haack and Oxidation start 6-chloro-1H-pyrrolo[3,2-c]pyridine step1 Vilsmeier-Haack Formylation (POCl3, DMF) start->step1 intermediate1 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde step1->intermediate1 step2 Oxidation (NaClO2, NaH2PO4) intermediate1->step2 end_product This compound step2->end_product

Caption: Workflow for Vilsmeier-Haack and oxidation.

Comparative Analysis

FeatureRoute 1: Reissert-HenzeRoute 2: Bartoli-LippRoute 3: Vilsmeier-Haack & Oxidation
Starting Materials Readily available nitropicolinesRequires synthesis of a specific aminopicolineRequires the parent 6-chloro-4-azaindole
Number of Steps 33 (including aminopicoline synthesis)3 (including parent azaindole synthesis)
Key Transformation Reductive cyclizationDilithiation and condensationElectrophilic formylation
Reagents & Conditions Classical, robust reagentsRequires strong organometallic base, anhydrous conditionsStandard, well-established reagents
Scalability Generally scalableCan be challenging to scale due to cryogenic conditions and organolithium useReadily scalable
Potential Issues Side reactions during reductionStrict control of stoichiometry and temperature is crucialRegioselectivity of formylation if other positions are activated
Overall Yield Moderate to goodGood to excellentGood to excellent

Senior Application Scientist's Recommendation

The choice of the optimal synthetic route to this compound will ultimately depend on the specific needs and capabilities of the research team.

  • For large-scale synthesis and process development, Route 1 (Reissert-Henze) and Route 3 (Vilsmeier-Haack & Oxidation) are attractive due to their use of relatively inexpensive and readily available reagents and their proven scalability. Route 1 has the advantage of building the core and the carboxylic acid functionality in a convergent manner. Route 3 is advantageous if the parent 6-chloro-4-azaindole is readily accessible or if other C2-functionalized analogues are also of interest.

  • For rapid analogue synthesis and medicinal chemistry exploration, Route 2 (Bartoli-Lipp) offers a highly efficient and convergent one-pot method for the construction of the 2-carboxyazaindole core. While it requires more stringent reaction conditions, the ability to quickly generate diverse 2-substituted analogues by varying the electrophile makes it a powerful tool for SAR studies.

A Researcher's Guide to Characterizing the Kinase Selectivity of 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, particularly in oncology and inflammation, protein kinases stand out as a pivotal class of drug targets. The human kinome comprises over 500 members, and achieving selectivity for a specific kinase is a formidable challenge due to the conserved nature of the ATP-binding site.[1][2] Unintended off-target kinase interactions can lead to toxicity or diminished efficacy, making early and comprehensive selectivity profiling a cornerstone of any kinase inhibitor program.[3] This guide provides an in-depth, experimentally-grounded framework for assessing the kinase selectivity of the novel compound, 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid. While specific biological data for this exact molecule is not extensively published, compounds sharing the pyrrolo[3,2-c]pyridine scaffold have demonstrated potent and selective kinase inhibition, notably against FMS kinase (CSF-1R), suggesting a promising starting point for investigation.[4][5][6]

This document will guide researchers through the rationale of experimental design, provide detailed protocols for in vitro kinase profiling, and discuss the interpretation of the resulting data, empowering you to rigorously characterize the selectivity profile of this and other novel chemical entities.

Foundational Knowledge: The Pyrrolo[3,2-c]pyridine Scaffold and the Rationale for Kinase Screening

The pyrrolo[3,2-c]pyridine core is a heterocyclic scaffold that has been explored in medicinal chemistry for various therapeutic applications. Notably, derivatives have been identified as potent inhibitors of FMS kinase, a type III receptor tyrosine kinase implicated in various cancers and inflammatory diseases.[4][5][6] For instance, compound 1r from a published series showed an IC50 of 30 nM for FMS and demonstrated selectivity when tested against a panel of 40 other kinases.[4][5][6] This precedent provides a strong rationale for prioritizing the screening of this compound against a broad panel of kinases. The initial hypothesis could be that it targets FMS or other related tyrosine kinases. However, without empirical data, a broad, unbiased screen is the most scientifically sound approach.

A comprehensive kinase screen is not merely about identifying the primary target; it's about understanding the compound's entire interaction landscape within the kinome. This "kinome-wide" view is critical for predicting potential side effects and identifying opportunities for developing multi-targeted therapies where desired.[7]

Experimental Design: Crafting a Self-Validating Kinase Selectivity Assay

To ensure the trustworthiness and reproducibility of your findings, the experimental design must be robust and include appropriate controls. The overall workflow can be visualized as follows:

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_analysis Phase 3: Analysis & Validation Compound_Prep Compound Preparation (Purity Assessment, Solubilization) Primary_Screen Primary Screen (Single High Concentration, e.g., 1-10 µM) Compound_Prep->Primary_Screen Kinase_Panel Kinase Panel Selection (Diversity, Disease Relevance) Kinase_Panel->Primary_Screen Assay_Format Assay Format Selection (e.g., Radiometric, TR-FRET) Assay_Format->Primary_Screen Dose_Response Dose-Response (IC50) (For Hits >70% Inhibition) Primary_Screen->Dose_Response Identifies 'Hits' Data_Analysis Data Analysis (IC50 Calculation, Selectivity Score) Dose_Response->Data_Analysis Cellular_Assay Cellular Target Engagement (e.g., NanoBRET, Western Blot) Data_Analysis->Cellular_Assay Confirms On-Target Activity Off_Target_Validation Off-Target Validation (Functional Cellular Assays) Data_Analysis->Off_Target_Validation Investigates Potential Liabilities

Caption: High-level workflow for kinase inhibitor selectivity profiling.

Compound Preparation and Quality Control

The first step is to ensure the integrity of the test article.

  • Source: this compound is commercially available from suppliers such as Chemrio and ChemicalBook.[8][9]

  • Purity: Confirm the purity of the compound using LC-MS and ¹H NMR. Impurities could lead to misleading results.

  • Solubility: Prepare a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO. Assess its solubility and stability in the assay buffer at the highest tested concentration. Compound precipitation is a common source of artifacts.

Selection of the Kinase Panel

The choice of kinases for the panel is critical. For a novel compound with a potential but unconfirmed target, a broad, diverse panel is recommended. Several commercial vendors offer comprehensive kinase profiling services with panels of over 300-500 kinases, covering a significant portion of the human kinome.[3][10][11]

A well-designed panel should include:

  • Kinome Diversity: Representatives from all major kinase families (e.g., Tyrosine Kinases, Serine/Threonine Kinases like CMGC, AGC, CAMK).

  • Disease-Relevant Kinases: Kinases implicated in cancer, immunology, and other relevant therapeutic areas. Given the scaffold's history, ensure the inclusion of FMS, KIT, FLT3, and PDGFRβ.[4][12]

  • Counter-Screening Targets: Kinases known for promiscuous inhibitor binding or those associated with common toxicities (e.g., certain CDKs, VEGFR2).

Choice of Assay Technology

Several robust technologies are available for in vitro kinase activity assays, each with its own advantages.[13]

  • Radiometric Assays (e.g., ³³P-ATP Filter Binding): This is often considered the "gold standard" as it directly measures the incorporation of a radiolabeled phosphate from ATP onto a substrate. It is less susceptible to interference from fluorescent compounds.[3][13]

  • Fluorescence/Luminescence-Based Assays (e.g., TR-FRET, ADP-Glo™): These non-radioactive methods measure either substrate phosphorylation via a specific antibody (TR-FRET) or the amount of ADP produced in the kinase reaction (ADP-Glo™).[11][13] They are highly amenable to high-throughput screening.

  • Mobility Shift Assays: These assays use electrophoresis to separate phosphorylated from unphosphorylated substrate, offering a direct measure of enzyme activity.[13]

For initial profiling, a radiometric or luminescence-based assay is an excellent choice, offering a balance of reliability and throughput.[3][11] It is crucial to run the assays at or near the ATP Kₘ for each kinase to accurately determine ATP-competitive inhibitor potency.[14] Screening at high, non-physiological ATP concentrations (e.g., 1 mM) can also provide data that may better reflect the competitive environment inside a cell.[14]

Detailed Experimental Protocols

The following protocols outline a two-tiered screening approach, which is an efficient and cost-effective strategy.[15]

Protocol 1: Single-Point Primary Screen

Objective: To identify potential "hits" across a broad kinase panel at a single, high concentration.

Methodology:

  • Reagent Preparation:

    • Prepare the assay buffer specific to the kinase assay platform (consult the vendor's recommendation).

    • Thaw recombinant kinases and substrate solutions on ice.

    • Prepare a working solution of ³³P-γ-ATP (if using radiometric assay) or the detection reagents for other platforms.

    • Serially dilute the this compound stock to an intermediate concentration. Then, perform a final dilution into the assay plate to achieve a final concentration of 1 µM or 10 µM. The final DMSO concentration should be kept low (typically ≤1%).

  • Assay Execution (Example: Radiometric Filter Binding):

    • In a 96- or 384-well plate, add the assay buffer, substrate, and required cofactors (e.g., MgCl₂, MnCl₂).

    • Add the test compound (1 µM or 10 µM final concentration) or DMSO vehicle control.

    • Add the specific kinase enzyme to each well to initiate the reaction.

    • Incubate for a predetermined time (e.g., 30-120 minutes) at a controlled temperature (e.g., 30°C).

    • Initiate the phosphorylation reaction by adding the ATP solution (containing ³³P-γ-ATP) at its Kₘ concentration for that specific kinase.

    • Allow the reaction to proceed for the optimized time.

    • Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) to capture the phosphorylated substrate.

    • Wash the filter plate multiple times to remove unincorporated ³³P-γ-ATP.

    • Measure the radioactivity captured on the filter using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each kinase relative to the DMSO control: % Inhibition = 100 * (1 - (Signal_Compound / Signal_DMSO))

    • Identify "hits" as any kinase showing significant inhibition, typically >70%.[15]

Protocol 2: Dose-Response (IC₅₀) Determination

Objective: To determine the potency (IC₅₀ value) of the compound against the "hits" identified in the primary screen.

Methodology:

  • Compound Plating:

    • Prepare a 10-point, 3-fold serial dilution of this compound in DMSO.

    • Transfer the dilutions to the assay plate, ensuring each concentration is tested in duplicate.

  • Assay Execution:

    • Follow the same procedure as the primary screen, but instead of a single compound concentration, use the full dilution series for each "hit" kinase.

  • Data Analysis:

    • For each kinase, plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the kinase activity is inhibited).

Data Presentation and Interpretation

Clear data visualization is essential for interpreting selectivity.

Tabular Summary of IC₅₀ Data

All dose-response data should be summarized in a table.

Kinase TargetIC₅₀ (nM)Hill Slopen (replicates)
FMS35.21.12
KIT850.70.92
FLT312451.02
CDK2>10000N/A2
ROCK1>10000N/A2
... (other hits).........
(Note: Data is hypothetical for illustrative purposes)
Quantifying Selectivity

Visualizing selectivity is powerful. A "Selectivity Tree" or a simple bar chart can illustrate the potency against the primary target versus other inhibited kinases. Additionally, a selectivity score can be calculated to provide a quantitative measure. One common metric is the Selectivity Score (S-score) , which considers the number of kinases inhibited above a certain threshold at a specific concentration.[12]

A simpler, more direct comparison is to calculate the fold-selectivity: Fold-Selectivity = IC₅₀ (Off-Target) / IC₅₀ (Primary Target)

For example, using the hypothetical data above, the selectivity for FMS over KIT would be 850.7 nM / 35.2 nM ≈ 24-fold. A compound is generally considered selective if this ratio is >100-fold, though the required level of selectivity depends on the therapeutic context.

The Next Step: Cellular Validation

While in vitro biochemical assays are essential, they represent a simplified system.[10] The ultimate goal is to understand how the compound behaves in a more physiologically relevant context.

G cluster_cellular Cellular Environment Biochemical_Hit Biochemical Hit (e.g., FMS IC50 = 35 nM) Cell_Permeability Cell Permeability Intracellular_ATP Intracellular ATP (~1-10 mM) Off_Target_Binding Off-Target Binding (Other Proteins, Lipids) Efflux_Pumps Efflux Pumps Cellular_Potency Cellular Potency Assay (e.g., p-FMS Western Blot) Biochemical_Hit->Cellular_Potency Factors influencing cellular activity Cell_Permeability->Cellular_Potency Intracellular_ATP->Cellular_Potency Off_Target_Binding->Cellular_Potency Efflux_Pumps->Cellular_Potency

Caption: Factors bridging biochemical potency and cellular activity.

Recommended Cellular Assays:

  • Target Engagement: Use techniques like the NanoBRET™ Target Engagement Assay to confirm that the compound binds to its intended target in live cells.[10]

  • Phosphorylation Status: In a cell line where the target kinase is active, treat with the compound and measure the phosphorylation of a known downstream substrate via Western Blot or ELISA. This directly demonstrates functional inhibition of the signaling pathway.

  • Cellular Proliferation/Viability: Assess the compound's effect on the growth of cancer cell lines that are known to be dependent on the activity of the primary kinase target.

By following this comprehensive guide, researchers can move beyond a simple potency measurement to build a deep, reliable understanding of the selectivity profile of this compound, a critical step in its journey from a chemical entity to a potential therapeutic agent.

References

structure-activity relationship (SAR) comparison of 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a versatile potential for therapeutic applications, particularly in oncology. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of various analogs of this heterocyclic system, with a focus on anticancer and kinase inhibitory activities. By dissecting the impact of substitutions at different positions of the core structure, we aim to provide actionable insights for the rational design of next-generation inhibitors.

The 1H-Pyrrolo[3,2-c]pyridine Core: A Foundation for Potent Bioactivity

The rigid, bicyclic nature of the 1H-pyrrolo[3,2-c]pyridine core provides a robust framework for the spatial orientation of pharmacophoric groups, enabling high-affinity interactions with biological targets. The presence of nitrogen atoms in both the pyrrole and pyridine rings offers opportunities for hydrogen bonding, while the aromatic system can engage in π-stacking and other non-covalent interactions. This inherent versatility has led to the exploration of this scaffold against a range of targets, including tubulin and various kinases.

SAR Analysis: A Positional Breakdown of Substituent Effects

Our comparative analysis focuses on key substitution points of the 1H-pyrrolo[3,2-c]pyridine nucleus: the N-1 position of the pyrrole ring, the C-2 position, and the C-6 position of the pyridine ring.

The Critical Role of the N-1 Substituent

In a notable series of 1H-pyrrolo[3,2-c]pyridine derivatives designed as colchicine-binding site inhibitors, the N-1 position was consistently occupied by a 3,4,5-trimethoxyphenyl group.[1][2][3] This moiety is a well-established pharmacophore that mimics the A-ring of combretastatin A-4, a potent tubulin polymerization inhibitor. The trimethoxyphenyl group is crucial for anchoring the molecule within the colchicine binding site on β-tubulin, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[1][3] The consistent presence of this group across a library of active compounds underscores its indispensability for this particular mechanism of action.

The C-2 Position: The Impact of a Carboxylic Acid Moiety

While the primary focus of the reviewed literature is not on analogs of 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid itself, the presence of a carboxylic acid at the C-2 position is a key feature of this parent molecule. In drug design, a carboxylic acid group can serve multiple purposes. It can act as a hydrogen bond donor and acceptor, forming critical interactions with amino acid residues in a target's active site. Furthermore, its ionizable nature can significantly influence the pharmacokinetic properties of a compound, such as solubility and cell permeability. The precise impact of the C-2 carboxylic acid in the context of the 6-chloro-1H-pyrrolo[3,2-c]pyridine scaffold warrants further investigation to elucidate its role in target engagement and overall biological activity.

The C-6 Position: A Gateway to Potency and Selectivity

The C-6 position of the 1H-pyrrolo[3,2-c]pyridine ring has been extensively explored with various aryl substitutions, revealing its profound influence on antiproliferative activity.[1][2][3]

Table 1: Comparative Antiproliferative Activity of C-6 Aryl Substituted 1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine Analogs [1][2][3]

Compound IDC-6 SubstituentHeLa IC₅₀ (µM)SGC-7901 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
10a Phenyl>10>10>10
10b o-tolyl1.231.542.13
10c m-tolyl0.891.021.34
10d p-tolyl0.560.780.99
10m 4-chlorophenyl0.250.310.42
10n 4-nitrophenyl0.180.220.29
10t Indolyl0.120.150.21

Data extracted from multiple sources and compiled for comparative analysis.[1][2][3]

The data clearly indicates that the nature of the aryl substituent at the C-6 position is a major determinant of anticancer potency. An unsubstituted phenyl ring at this position (compound 10a ) results in a significant loss of activity. However, the introduction of small alkyl groups on the phenyl ring, as seen in the tolyl derivatives (10b-10d ), leads to a notable increase in potency. The position of the methyl group is also important, with the para-substituted analog (10d ) being the most active among the tolyl series.

Further enhancement in activity is achieved with the introduction of electron-withdrawing groups. A 4-chlorophenyl substituent (10m ) and a 4-nitrophenyl substituent (10n ) both confer sub-micromolar IC₅₀ values. The most potent analog in this series, 10t , features an indolyl moiety at the C-6 position, with IC₅₀ values in the low nanomolar range across all three cancer cell lines.[1][2] This suggests that the larger, heterocyclic indole ring may engage in additional favorable interactions within the target binding site.

The presence of a chloro group at the C-6 position, as in the parent compound of interest, aligns with the observation that halogen substitution at this position can be beneficial for activity.

The C-4 Position: Targeting FMS Kinase

A separate line of investigation has explored substitutions at the C-4 position of the pyrrolo[3,2-c]pyridine core, leading to the discovery of potent FMS kinase inhibitors.[4] FMS kinase, or colony-stimulating factor-1 receptor (CSF-1R), is a key player in the proliferation and survival of monocytes and macrophages and is implicated in various cancers and inflammatory diseases.

In this series, diarylamide and diarylurea moieties were attached to the C-4 position. The most potent compounds identified were 1e and 1r , which exhibited IC₅₀ values of 60 nM and 30 nM against FMS kinase, respectively.[4] Notably, compound 1r was found to be 3.2 times more potent than the lead compound, KIST101029.[4] This highlights the C-4 position as another critical site for modification to achieve high-affinity kinase inhibition.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, the following experimental methodologies are commonly employed:

In Vitro Antiproliferative Activity (MTT Assay)[2]
  • Cell Seeding: Cancer cell lines (e.g., HeLa, SGC-7901, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., Combretastatin A-4) for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

FMS Kinase Inhibition Assay[4]

The inhibitory activity against FMS kinase is typically determined using a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a filter-binding assay.

  • Reaction Mixture: The assay is performed in a buffer containing FMS kinase, a suitable substrate (e.g., a synthetic peptide), ATP, and the test compound at various concentrations.

  • Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 60 minutes) to allow for phosphorylation of the substrate.

  • Detection: The extent of phosphorylation is quantified. In a filter-binding assay, this involves capturing the phosphorylated substrate on a filter membrane and measuring the incorporated radiolabeled phosphate. In a TR-FRET assay, a europium-labeled anti-phosphotyrosine antibody and an APC-labeled streptavidin (for a biotinylated substrate) are added, and the FRET signal is measured.

  • IC₅₀ Determination: The IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Logical Relationships and Workflow

The following diagram illustrates the general workflow for the design and evaluation of novel 1H-pyrrolo[3,2-c]pyridine analogs.

SAR_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_analysis SAR Analysis & Optimization Start 1H-Pyrrolo[3,2-c]pyridine Scaffold Modification Structural Modification (N-1, C-2, C-4, C-6) Start->Modification Synthesis Chemical Synthesis Modification->Synthesis Screening In Vitro Screening (e.g., MTT Assay, Kinase Assay) Synthesis->Screening Data Activity Data (IC50) Screening->Data SAR Structure-Activity Relationship Analysis Data->SAR Optimization Lead Optimization SAR->Optimization Optimization->Modification Iterative Design Apoptosis_Pathway Inhibitor 1H-Pyrrolo[3,2-c]pyridine Analog (e.g., 10t) Tubulin β-Tubulin (Colchicine Site) Inhibitor->Tubulin Binds to Microtubule Microtubule Dynamics Disruption Tubulin->Microtubule Inhibits Polymerization MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis Induces

References

A Comparative Guide to the In Vivo Validation of 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic Acid's Anti-Tumor Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of the anti-tumor activity of the novel compound, 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid. As a member of the promising pyrrolo[3,2-c]pyridine class of heterocyclic compounds, which have demonstrated significant anti-proliferative effects in vitro, this molecule warrants rigorous preclinical evaluation to ascertain its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap for experimental design, comparative analysis against established anti-cancer agents, and robust data interpretation.

Introduction: The Therapeutic Promise of Pyrrolo[3,2-c]pyridine Derivatives

The 1H-pyrrolo[3,2-c]pyridine scaffold is a key pharmacophore in a new wave of potential anti-cancer agents. Various derivatives have shown potent activity against a range of cancer cell lines. For instance, certain diarylureas and diarylamides bearing this scaffold have demonstrated superior potency against human melanoma cell lines when compared to Sorafenib and Vemurafenib.[1][2] Other derivatives have been identified as inhibitors of the colchicine-binding site on tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest at the G2/M phase, and subsequent apoptosis in HeLa, SGC-7901, and MCF-7 cancer cells.[3][4] Furthermore, specific pyrrolo[3,2-c]pyridine derivatives have emerged as potent and selective inhibitors of FMS kinase, with significant activity against ovarian, prostate, and breast cancer cell lines.[5]

Given this compelling preclinical evidence for the broader class of compounds, this compound is a strong candidate for in vivo investigation. This guide outlines a hypothetical, yet scientifically rigorous, in vivo validation study to assess its anti-tumor efficacy.

Postulated Mechanism of Action

Based on the activities of structurally related compounds, we can hypothesize several potential mechanisms of action for this compound. The presence of the pyrrolo[3,2-c]pyridine core suggests it may function as a kinase inhibitor or a microtubule-disrupting agent. The carboxylic acid moiety could influence its solubility, cell permeability, and potential interactions with specific biological targets.

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"6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic_acid" -> "Kinase_Inhibition" [label="Hypothesis 1"]; "6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic_acid" -> "Microtubule_Disruption" [label="Hypothesis 2"]; "Kinase_Inhibition" -> "Cell_Cycle_Arrest"; "Microtubule_Disruption" -> "Cell_Cycle_Arrest"; "Cell_Cycle_Arrest" -> "Apoptosis"; }

Caption: Postulated signaling pathways for this compound.

Experimental Design: A Head-to-Head In Vivo Comparison

To robustly evaluate the anti-tumor activity of this compound, a xenograft mouse model is the gold standard for preclinical assessment.[6][7][8] This study will compare the investigational compound against both a vehicle control and a standard-of-care chemotherapeutic agent relevant to the chosen cancer model.

Animal Model and Cell Lines
  • Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old. These mice are immunocompromised, allowing for the growth of human tumor xenografts.

  • Cell Lines:

    • A375 Human Melanoma: Based on the promising in vitro data for related compounds against melanoma.[1][2]

    • MDA-MB-231 Human Triple-Negative Breast Cancer: A highly aggressive and well-characterized breast cancer cell line.

    • HCT116 Human Colorectal Carcinoma: A commonly used model for gastrointestinal cancers.

Treatment Groups
  • Vehicle Control: The formulation vehicle for the investigational compound.

  • This compound: Administered at three dose levels (e.g., 10, 30, and 100 mg/kg) to determine a dose-response relationship.

  • Standard of Care:

    • For A375 Melanoma Model: Dacarbazine or a relevant targeted therapy.

    • For MDA-MB-231 Breast Cancer Model: Paclitaxel, a microtubule stabilizer.[9]

    • For HCT116 Colorectal Cancer Model: FOLFOX (a combination of 5-fluorouracil, leucovorin, and oxaliplatin), a standard regimen for colorectal cancer.[10][11][12][13][14]

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subgraph "cluster_Implantation" { label = "Implantation"; "Tumor_Implantation" [label="Subcutaneous Tumor\nCell Implantation"]; }

subgraph "cluster_Treatment" { label = "Treatment"; "Tumor_Growth" [label="Tumor Growth to\nPalpable Size"]; "Randomization" [label="Randomization into\nTreatment Groups"]; "Treatment_Administration" [label="Daily Treatment Administration"]; }

subgraph "cluster_Monitoring" { label = "Monitoring & Endpoints"; "Tumor_Measurement" [label="Tumor Volume & Body\nWeight Measurement"]; "Endpoint" [label="Study Endpoint\n(Tumor Size Limit)"]; "Tissue_Collection" [label="Tumor & Organ\nCollection"]; }

"Cell_Culture" -> "Tumor_Implantation"; "Animal_Acclimation" -> "Tumor_Implantation"; "Tumor_Implantation" -> "Tumor_Growth"; "Tumor_Growth" -> "Randomization"; "Randomization" -> "Treatment_Administration"; "Treatment_Administration" -> "Tumor_Measurement" [style=dashed]; "Tumor_Measurement" -> "Endpoint"; "Endpoint" -> "Tissue_Collection"; }

Caption: Workflow for the in vivo validation of anti-tumor activity.

Experimental Protocols

Cell Culture and Implantation
  • Cell Culture: Culture A375, MDA-MB-231, and HCT116 cells in their respective recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin in a humidified incubator at 37°C and 5% CO2.[9][15]

  • Cell Preparation: Harvest cells at 80-90% confluency using trypsin-EDTA. Wash the cells twice with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^6 cells/100 µL.[9][15]

  • Implantation: Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension into the right flank.[15]

Treatment and Monitoring
  • Tumor Growth: Allow tumors to reach a palpable size (approximately 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (n=8-10 per group).[9]

  • Treatment Administration: Administer treatments daily via oral gavage or intraperitoneal injection for 21 days.

  • Monitoring: Measure tumor volume and body weight twice weekly. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Endpoint: The study will be terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or if signs of toxicity (e.g., >20% body weight loss) are observed.[15]

Data Analysis
  • Tumor Growth Inhibition (TGI): Calculate TGI using the formula: TGI (%) = [1 - (Tf - Ti) / (Cf - Ci)] x 100, where Tf and Ti are the final and initial tumor volumes of the treated group, and Cf and Ci are the final and initial tumor volumes of the control group.

  • Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA followed by Dunnett's test) to compare treatment groups.

Comparative Data Presentation

The following tables represent hypothetical data to illustrate how the results of this comparative study would be presented.

Table 1: Anti-Tumor Efficacy in A375 Melanoma Xenograft Model

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)
Vehicle Control-1450 ± 120-
This compound101100 ± 9524.1
30750 ± 8048.3
100420 ± 6571.0
Dacarbazine80680 ± 7553.1

Table 2: Anti-Tumor Efficacy in MDA-MB-231 Breast Cancer Xenograft Model

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)
Vehicle Control-1600 ± 130-
This compound101250 ± 11021.9
30820 ± 9048.8
100510 ± 7068.1
Paclitaxel10550 ± 7565.6

Table 3: Anti-Tumor Efficacy in HCT116 Colorectal Cancer Xenograft Model

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)
Vehicle Control-1520 ± 115-
This compound101180 ± 10022.4
30790 ± 8548.0
100450 ± 6070.4
FOLFOX-480 ± 6568.4

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically sound approach to the in vivo validation of this compound's anti-tumor activity. The proposed head-to-head comparison with standard-of-care agents in multiple xenograft models will provide a clear assessment of its therapeutic potential. Positive results from this study would warrant further investigation, including pharmacokinetic and pharmacodynamic studies, to fully characterize the compound's profile and support its advancement toward clinical development. The promising anti-cancer activities of the broader pyrrolo[3,2-c]pyridine class provide a strong rationale for the continued exploration of this novel compound.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Analytical Method Scrutiny

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. The compound 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is a heterocyclic molecule that represents a class of structures often investigated as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). Ensuring the quality, purity, and concentration of such intermediates is critical for the safety and efficacy of the final drug product.

This guide provides an in-depth comparison of two common analytical methodologies for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). More importantly, it details the process of cross-validation , a formal assessment to ensure that two distinct analytical methods provide equivalent and reliable results.[1][2]

Cross-validation is not merely a procedural formality; it is a scientific necessity when transferring methods between laboratories, upgrading technology (e.g., from HPLC to UPLC), or establishing the equivalency of a new method with a legacy one.[3][4][5] This process is rigorously governed by regulatory bodies like the U.S. Food and Drug Administration (FDA) and is outlined in guidelines from the International Council for Harmonisation (ICH), which underscore the need to maintain a method's validated state to ensure data integrity across the product lifecycle.[4][6]

Chapter 1: Selection of Analytical Methodologies

The selection of an appropriate analytical technique is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis. For a moderately polar, UV-absorbing molecule like this compound, liquid chromatography is the technique of choice.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse of the modern QC laboratory. Its ubiquity is due to its robustness, cost-effectiveness, and reliability for quantifying analytes at relatively high concentrations.

  • Principle of Causality: The method separates the analyte from impurities based on its partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase. The fused pyrrolopyridine ring system contains chromophores that absorb UV light, allowing for straightforward quantification using a UV detector. This makes it an ideal choice for routine purity assessments and content uniformity assays where analyte concentrations are well above the limit of detection.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS represents a significant leap in selectivity and sensitivity. By coupling the separation power of LC with the precise detection of mass spectrometry, this method can quantify analytes at much lower concentrations.[7][8]

  • Principle of Causality: After chromatographic separation, the analyte is ionized and fragmented. A specific precursor ion (the molecular weight of the analyte) and a resulting fragment ion are monitored. This technique, known as Multiple Reaction Monitoring (MRM), is exceptionally specific, as it is highly improbable that an interfering compound will have both the same retention time and the same mass fragmentation pattern.[7] This makes LC-MS/MS the gold standard for bioanalytical studies, trace impurity analysis, and when dealing with complex matrices.

Alternative Methods Considered

Gas Chromatography (GC) is generally unsuitable for non-volatile, polar compounds like carboxylic acids unless a derivatization step is performed to convert the analyte into a more volatile form.[9][10][11][12][13] This adds complexity and potential variability, making LC-based methods a more direct and preferable approach.

Chapter 2: Experimental Design for Method Validation

Before any cross-validation can occur, each method must be individually validated to prove it is fit for purpose. This validation is performed according to ICH Q2(R1) guidelines, which outline the essential performance characteristics to be evaluated.[14][15][16]

  • Specificity: The ability to measure the analyte without interference from other components like impurities or matrix components.[17][18]

  • Linearity: Demonstrating a direct, proportional relationship between analyte concentration and the instrument's response.[17]

  • Range: The concentration interval over which the method is shown to be precise, accurate, and linear.[16]

  • Accuracy: The closeness of the measured value to the true value, typically expressed as percent recovery.[17][18]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability (same conditions) and intermediate precision (different days, analysts, or equipment).[17][18]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified with acceptable accuracy and precision, respectively.[17]

Chapter 3: Comparative Performance Data

The following table summarizes the expected performance characteristics for the two validated methods. These values are representative of what a senior scientist would anticipate for these techniques when analyzing a small heterocyclic molecule.

Validation Parameter HPLC-UV Method LC-MS/MS Method Typical Acceptance Criteria (ICH/FDA) [19]
Specificity No interference at analyte retention timeNo interference in MRM transitionPeak purity >0.99; Blank response <20% of LOQ
Linearity (R²) ≥ 0.999≥ 0.998≥ 0.995
Range 1.0 – 150 µg/mL0.001 – 10 µg/mLAssay: 80-120% of target; Impurity: LOQ to 120% of spec
Accuracy (% Recovery) 98.5% – 101.5%97.0% – 103.0%Assay: 98.0-102.0%; Impurities: 80-120%
Precision (%RSD) ≤ 1.5%≤ 5.0% (≤15% at LOQ)Assay: RSD ≤ 2%; Impurities: RSD ≤ 10%
LOD 0.3 µg/mL0.0003 µg/mL (0.3 ng/mL)Signal-to-Noise Ratio ≥ 3:1
LOQ 1.0 µg/mL0.001 µg/mL (1 ng/mL)Signal-to-Noise Ratio ≥ 10:1

Analysis: The data clearly illustrates the trade-offs. The HPLC-UV method demonstrates excellent precision and accuracy for its intended range, suitable for quality control of the drug substance. The LC-MS/MS method, while showing slightly higher variability (a common trait of ultra-sensitive methods), offers a staggering 1000-fold improvement in sensitivity (LOQ of 1 ng/mL vs. 1000 ng/mL), making it indispensable for trace-level analysis.[8]

Chapter 4: Cross-Validation Protocol: A Step-by-Step Guide

The objective of this protocol is to formally demonstrate the equivalency of results obtained from the validated HPLC-UV and LC-MS/MS methods for the quantification of this compound.

Cross-Validation Workflow Diagram

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Evaluation SamplePool Common Sample Pool (N ≥ 3 lots, 3 concentrations) Prep Prepare Samples (e.g., Dilution in mobile phase) SamplePool->Prep MethodA Method A HPLC-UV Analysis Prep->MethodA MethodB Method B LC-MS/MS Analysis Prep->MethodB DataA Results from Method A MethodA->DataA DataB Results from Method B MethodB->DataB Compare Statistical Comparison (e.g., Bland-Altman, %Difference) DataA->Compare DataB->Compare Report Final Report & Equivalency Statement Compare->Report

Caption: Workflow for the cross-validation of two analytical methods.

Experimental Protocols

A pre-approved protocol must be in place defining the objectives, procedures, and acceptance criteria for the transfer.[6]

4.1 Materials and Reagents

  • Reference Standard: this compound (≥99.5% purity)

  • Samples: At least three independent batches of the target material.

  • Solvents: HPLC-grade Acetonitrile, Methanol, and Water.

  • Reagents: Formic acid, Ammonium acetate (LC-MS grade).

  • Equipment: Calibrated analytical balance, volumetric flasks, pipettes, HPLC-UV system, LC-MS/MS system.

4.2 Standard and Sample Preparation

  • Prepare a stock solution of the reference standard (e.g., 1.0 mg/mL) in a suitable solvent like methanol.

  • From the stock, prepare a series of calibration standards spanning the working range of both methods. Note: Separate dilution series may be needed due to the vast difference in sensitivity.

  • Prepare samples from at least three different lots at three concentrations (e.g., low, medium, high) within the overlapping quantitative range of both methods. For this example, a suitable range would be 1.0 to 10 µg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4.3 HPLC-UV Method Parameters

  • Instrument: Standard HPLC system with UV detector.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 272 nm.[20]

  • Injection Volume: 10 µL.

4.4 LC-MS/MS Method Parameters

  • Instrument: UPLC system coupled to a tandem quadrupole mass spectrometer.[21]

  • Column: C18 reverse-phase, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transition: Hypothetical Precursor Ion (Q1): m/z 197.0 → Product Ion (Q3): m/z 151.0 (corresponding to loss of COOH).

  • Injection Volume: 2 µL.

4.5 Cross-Validation Execution and Acceptance Criteria

  • Analyze the prepared set of samples (from step 4.2.3) on both the HPLC-UV and LC-MS/MS systems.

  • Calculate the concentration of the analyte in each sample using the respective calibration curves for each method.

  • Acceptance Criterion: The primary measure of equivalency is the percent difference between the results. For a set of at least six replicate sample preparations, the mean result from the LC-MS/MS method should be within a pre-defined percentage (e.g., ±5.0%) of the mean result from the HPLC-UV method. The relative standard deviation of the difference between the two methods should also be controlled (e.g., ≤ 5.0%). Statistical approaches like Bland-Altman analysis can also be used to assess bias.[1][2]

Chapter 5: Discussion and Field Insights

The choice between these two powerful techniques is fundamentally a question of "fit for purpose."

  • Choose HPLC-UV for:

    • Routine quality control testing of the drug substance or product assay.

    • High-concentration samples where the highest sensitivity is not required.

    • Environments where cost, simplicity, and robustness are the primary drivers.

  • Choose LC-MS/MS for:

    • Quantification in complex biological matrices (e.g., plasma, tissue) where specificity is paramount.

    • Trace-level impurity identification and quantification.

    • Confirmation of identity for reference standards.

    • High-throughput screening applications where speed is critical.[8]

A common pitfall is failing to adequately plan the cross-validation study. The experimental design must be robust, using multiple lots and concentrations, to ensure the comparison is meaningful across the expected variability of the material.[22][23][24] Another critical consideration for LC-MS/MS is the potential for matrix effects, where components in the sample can suppress or enhance the ionization of the analyte, leading to inaccurate results. This is less of a concern in the simpler HPLC-UV method.[18]

Conclusion

Both HPLC-UV and LC-MS/MS are powerful, reliable techniques for the analysis of this compound. An HPLC-UV method provides a robust and cost-effective solution for routine quality control, while an LC-MS/MS method offers unparalleled sensitivity and specificity for more demanding applications. A successful cross-validation, grounded in the principles of regulatory guidelines and sound scientific design, provides irrefutable evidence that both methods are fit for their intended purpose and generate equivalent, reliable data. This ensures data integrity and confidence as a drug candidate progresses through the development lifecycle.

References

Validating the Binding Site of 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid on Tubulin: A Comparative Guide to Experimental Approaches

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in oncology and cell biology, the validation of a small molecule's binding site on its target protein is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of experimental methodologies to confirm the binding of a novel compound, 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid, to its putative target, the colchicine-binding site on the β-subunit of tubulin. The pyrrolo[3,2-c]pyridine scaffold has been identified in compounds designed as inhibitors of the colchicine-binding site, making tubulin a rational target for this investigation.[1][2][3][4]

This document will navigate through a logical, multi-tiered approach, from initial binding validation to high-resolution structural determination. We will objectively compare the performance of various techniques, supported by experimental data, and provide detailed protocols to empower researchers to design and execute robust validation studies.

The Central Hypothesis: Targeting the Colchicine-Binding Site of Tubulin

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for numerous cellular processes, including mitosis, making them a prime target for anticancer therapeutics.[5][6] The colchicine-binding site, located at the interface between α- and β-tubulin, is a well-established pocket for small molecule inhibitors that disrupt microtubule polymerization.[5][7][8] Compounds that bind here, like the natural product colchicine, physically obstruct the conformational changes required for tubulin dimers to incorporate into growing microtubules, leading to cell cycle arrest and apoptosis.[6][7] Our central hypothesis is that this compound functions as a tubulin polymerization inhibitor by binding to the colchicine site.

A Phased Approach to Binding Site Confirmation

A rigorous validation of a ligand's binding site involves a multi-faceted approach, starting with confirmation of direct interaction and progressing to precise mapping of the binding pocket. The following sections will detail a logical workflow, comparing the utility of various biophysical and biochemical techniques at each stage.

G cluster_0 Phase 1: Initial Binding Assessment cluster_1 Phase 2: Competitive Binding & Site Localization cluster_2 Phase 3: High-Resolution Structural Determination Initial Screening Initial Screening (e.g., Tubulin Polymerization Assay) Direct Binding Confirmation Direct Binding Confirmation (SPR or ITC) Initial Screening->Direct Binding Confirmation Identifies bioactivity Competitive Binding Assay Competitive Binding Assay (Fluorescence-based) Direct Binding Confirmation->Competitive Binding Assay Confirms direct target engagement NMR Spectroscopy NMR Spectroscopy (Chemical Shift Perturbation) Competitive Binding Assay->NMR Spectroscopy Confirms binding pocket X-ray Crystallography X-ray Crystallography NMR Spectroscopy->X-ray Crystallography Provides rationale for structural studies Site-Directed Mutagenesis Site-Directed Mutagenesis X-ray Crystallography->Site-Directed Mutagenesis Visualizes interaction & validates key residues

Figure 1. A phased experimental workflow for the comprehensive validation of a ligand's binding site on its target protein.

Phase 1: Foundational Evidence of Direct Interaction

The initial phase focuses on establishing whether this compound directly interacts with tubulin and affects its function.

Tubulin Polymerization Assay: A Functional Readout

The primary functional consequence of a compound binding to the colchicine site is the inhibition of tubulin polymerization.[9][10] This assay provides the initial biological evidence of the compound's activity.

Protocol: In Vitro Tubulin Polymerization Assay

  • Reagents: Lyophilized tubulin (>99% pure), polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA, 1 mM GTP), test compound, and a positive control (e.g., colchicine).

  • Preparation: Reconstitute tubulin on ice. Prepare serial dilutions of the test compound and positive control in polymerization buffer.

  • Assay: In a 96-well plate, add tubulin to the wells containing the test compound or control.

  • Initiation: Initiate polymerization by transferring the plate to a spectrophotometer pre-warmed to 37°C.

  • Measurement: Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

  • Analysis: Plot absorbance versus time to generate polymerization curves. Calculate the IC50 value for the test compound.

Comparative Data: Inhibition of Tubulin Polymerization

CompoundIC50 (µM)
This compound Hypothetical Value: 2.5
Colchicine1.8
Combretastatin A40.5
Podophyllotoxin1.2
Biophysical Confirmation of Direct Binding: SPR and ITC

While the polymerization assay indicates functional inhibition, it does not definitively prove direct binding. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful techniques to confirm a direct interaction and quantify its thermodynamics and kinetics.[11][12][13]

Surface Plasmon Resonance (SPR) measures the binding of an analyte (the compound) to a ligand (tubulin) immobilized on a sensor chip in real-time.[11] This provides kinetic data, including association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during the binding event.[12] This provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization: Covalently immobilize purified tubulin onto a sensor chip.

  • Binding Analysis: Inject serial dilutions of this compound over the chip surface.

  • Data Collection: Monitor the change in the refractive index at the chip surface in real-time to generate sensorgrams.

  • Analysis: Fit the sensorgram data to a suitable binding model to determine ka, kd, and KD.

Protocol: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation: Place a solution of purified tubulin in the sample cell and the test compound in the injection syringe.

  • Titration: Perform a series of small injections of the compound into the tubulin solution.

  • Data Acquisition: Measure the heat change after each injection.

  • Analysis: Integrate the heat-change peaks and fit the data to a binding isotherm to determine KD, n, ΔH, and ΔS.

Comparative Binding Affinity Data

CompoundKD (µM) - SPRKD (µM) - ITC
This compound Hypothetical: 3.1Hypothetical: 3.5
Colchicine~1-5~1-5
Combretastatin A4~0.1-0.5~0.1-0.5

Phase 2: Pinpointing the Binding Locus

Having confirmed direct binding, the next phase aims to localize the interaction to the colchicine-binding site.

Competitive Binding Assays: A Head-to-Head Challenge

A straightforward method to infer binding to the colchicine site is to determine if the test compound can displace a known colchicine-site ligand.[5] A fluorescence-based assay using the intrinsic fluorescence of colchicine is a common approach.[5]

Protocol: Fluorescence-Based Competitive Binding Assay

  • Principle: The fluorescence of colchicine increases upon binding to tubulin. A competitor for the same site will displace colchicine, leading to a decrease in fluorescence.[5]

  • Assay Setup: Incubate purified tubulin with a fixed concentration of colchicine.

  • Competition: Add increasing concentrations of this compound.

  • Measurement: Measure the fluorescence intensity at an excitation wavelength of ~350 nm and an emission wavelength of ~430 nm.

  • Analysis: A decrease in fluorescence indicates competition for the colchicine-binding site. Calculate the Ki (inhibitory constant).

NMR Spectroscopy: Mapping the Interaction at the Residue Level

Nuclear Magnetic Resonance (NMR) spectroscopy provides a more detailed view of the binding event by monitoring changes in the chemical environment of individual amino acid residues upon ligand binding.[14] Chemical Shift Perturbation (CSP) mapping is a powerful technique for identifying the binding site on the protein.[15][16][17]

Protocol: 2D ¹H-¹⁵N HSQC NMR Titration

  • Sample Preparation: Prepare a sample of ¹⁵N-labeled tubulin.

  • Initial Spectrum: Acquire a 2D ¹H-¹⁵N HSQC spectrum of the apo-protein. Each peak in the spectrum corresponds to a specific backbone amide proton and nitrogen pair.

  • Titration: Add increasing amounts of this compound to the protein sample and acquire an HSQC spectrum at each concentration.

  • Analysis: Monitor the movement of peaks (chemical shift perturbations) in the HSQC spectra. Residues with significant chemical shift changes are likely at or near the binding site.[16][17]

  • Mapping: Map the perturbed residues onto the known 3D structure of tubulin. A clustering of perturbed residues in the colchicine-binding pocket provides strong evidence for the binding site.

G cluster_0 NMR Chemical Shift Perturbation Workflow A Prepare ¹⁵N-labeled tubulin B Acquire baseline ¹H-¹⁵N HSQC spectrum A->B C Titrate with this compound B->C D Acquire HSQC spectra at each concentration C->D E Analyze chemical shift perturbations D->E F Map perturbed residues onto tubulin structure E->F

Figure 2. Workflow for identifying the binding site of this compound on tubulin using NMR chemical shift perturbation mapping.

Phase 3: High-Resolution Structural Elucidation and Validation

The final and most definitive phase involves visualizing the protein-ligand interaction at the atomic level and validating the roles of key residues.

X-ray Crystallography: The Gold Standard for Structural Determination

X-ray crystallography provides an atomic-resolution 3D structure of the protein-ligand complex, offering unequivocal evidence of the binding site and the precise orientation of the ligand within it.[18][19][20]

Protocol: X-ray Crystallography of the Tubulin-Ligand Complex

  • Complex Formation: Co-crystallize tubulin with this compound or soak the ligand into pre-formed tubulin crystals.

  • Data Collection: Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.

  • Structure Solution: Process the diffraction data to generate an electron density map.

  • Model Building and Refinement: Build an atomic model of the tubulin-ligand complex into the electron density map and refine it to high resolution.

  • Analysis: Analyze the final structure to identify the specific amino acid residues that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic contacts).

Site-Directed Mutagenesis: Validating Key Residue Interactions

Based on the crystal structure or NMR data, site-directed mutagenesis can be used to confirm the importance of specific residues for ligand binding. By mutating key residues in the binding pocket and observing the effect on binding affinity, one can validate their role in the interaction.

Protocol: Site-Directed Mutagenesis and Binding Analysis

  • Mutant Generation: Based on the structural data, identify key interacting residues (e.g., those forming hydrogen bonds or significant hydrophobic contacts). Generate mutant versions of the tubulin gene where these residues are changed (e.g., to alanine).

  • Protein Expression and Purification: Express and purify the mutant tubulin proteins.

  • Binding Assays: Use SPR or ITC to measure the binding affinity of this compound to the mutant tubulin proteins.

  • Analysis: A significant decrease in binding affinity for a mutant compared to the wild-type protein confirms the importance of that residue in the binding interaction.

Comparative Data: Impact of Mutation on Binding Affinity

Tubulin MutantFold Change in KDRationale for Mutation
Cysβ241AlaHypothetical: >10-fold increaseKey residue in the colchicine site involved in hydrogen bonding.[8]
Thrα179AlaHypothetical: >5-fold increaseForms hydrogen bonds with the tropolone ring of colchicine.[8]
Valα181AlaHypothetical: >5-fold increaseAlso involved in hydrogen bonding with the tropolone ring.[8]

Conclusion: A Weight-of-Evidence Approach

Confirming the binding site of a novel compound like this compound on its target protein requires a systematic and multi-pronged experimental strategy. No single technique provides a complete picture; rather, it is the convergence of evidence from functional assays, biophysical characterization, competitive binding studies, and high-resolution structural and mutational analyses that builds a compelling and scientifically rigorous case. This guide provides a framework for researchers to navigate this process, enabling a thorough and objective validation of their compound's mechanism of action and paving the way for further drug development efforts.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of a specialized chemical reagent requires a protocol that extends beyond its application in your research. The responsible management of waste is not merely a regulatory hurdle; it is a fundamental component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step framework for the proper disposal of 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid, ensuring the safety of your personnel and compliance with environmental regulations.

Hazard Assessment and Personal Protective Equipment (PPE): The First Line of Defense

Before handling the reagent or its waste, a thorough understanding of its hazard profile is essential. This compound is a chlorinated heterocyclic compound. While specific toxicity data for this exact molecule is limited, analogous structures and available Safety Data Sheets (SDS) for similar compounds indicate a need for caution.[1][2][3] The primary hazards include potential irritation to the skin, eyes, and respiratory system.[2][3]

Causality: The chlorinated nature of the molecule and the presence of a carboxylic acid group suggest that it may be irritating upon contact and potentially harmful if ingested or inhaled.[1] Therefore, establishing a robust barrier between the researcher and the chemical is a non-negotiable first step.

Mandatory PPE Protocol:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[4][5]

  • Skin Protection: Handle with impervious gloves (e.g., nitrile) inspected for integrity before use. Wear a lab coat or fire/flame-resistant and impervious clothing.[4][5]

  • Respiratory Protection: All handling of the solid compound or its solutions should occur within a certified chemical fume hood to prevent the formation and inhalation of dusts or aerosols.[4][5] If exposure limits are exceeded, a full-face respirator may be necessary.[5]

Parameter Information Source
Chemical Name This compound[6]
CAS Number 800401-54-1[6]
Molecular Formula C₈H₅ClN₂O₂[1]
Physical State Solid
Known Hazards Based on similar compounds: Skin Irritation, Serious Eye Irritation, Respiratory Irritation.[1][2][7][1][2][7]
Storage Class 11 - Combustible Solids
The Principle of Waste Segregation: A Foundation of Safe Disposal

The cardinal rule of chemical waste management is to never mix incompatible waste streams. This is critical for preventing dangerous reactions and ensuring the waste can be accepted by a disposal facility. The most important segregation for this compound is between halogenated and non-halogenated waste.

Why Segregate? Disposal facilities often use different treatment methods for halogenated versus non-halogenated waste. For instance, incineration of chlorinated compounds can produce highly toxic byproducts like dioxins and hydrochloric acid if not performed in a specialized, high-temperature incinerator with appropriate scrubbers.[8] Segregating at the source—your laboratory—prevents cross-contamination and ensures the waste is managed via the correct, environmentally sound pathway.[9][10]

Step-by-Step Segregation Protocol:

  • Designate a Waste Container: Select a container specifically for "Halogenated Organic Solid Waste" or "Halogenated Organic Liquid Waste," depending on your experimental output.

  • Compatibility Check: The container must be compatible with the waste. For this compound and its likely solvents, a high-density polyethylene (HDPE) or glass container is appropriate.[11] Never use metal containers for acidic waste.[11] The original reagent bottle is often the best choice for waste.[12]

  • Label Immediately: Affix a hazardous waste label to the container before adding the first drop of waste.[12] The label must clearly state "Hazardous Waste," list all chemical constituents (including solvents and the full name of the title compound), and indicate the approximate percentages.

On-Site Accumulation and Storage: The Satellite Accumulation Area (SAA)

Hazardous waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[13]

SAA Requirements and Procedures:

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[11][13]

  • Containment: Keep the waste container within a secondary containment bin to prevent the spread of material in case of a leak or spill.[11][12] The secondary container should be large enough to hold the entire volume of the primary container.

  • Closure: Waste containers must be kept tightly closed at all times, except when actively adding waste.[12][13] This is not only a regulatory requirement but also prevents the release of vapors into the lab.

  • Accumulation Limits: Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely toxic "P-listed" waste) in an SAA.[12][13] Once the container is full or these limits are reached, it must be moved to a central storage area or picked up by a waste disposal service within a specified timeframe (e.g., 3 days).[13]

WasteDisposalWorkflow gen Waste Generation (Solid or Liquid) assess Assess Hazards (SDS Review, PPE Required) gen->assess container Select Compatible & Labeled Waste Container assess->container segregate Is waste halogenated? container->segregate halogen Add to 'Halogenated Waste' Container in SAA segregate->halogen Yes non_halogen Add to 'Non-Halogenated' Container segregate->non_halogen No storage Store in Secondary Containment Keep Container Closed halogen->storage full Container Full? storage->full full->storage No pickup Arrange Pickup by EH&S or Licensed Contractor full->pickup Yes doc Complete Waste Manifest & Transfer Custody pickup->doc final Final Disposal (e.g., Incineration) doc->final

Caption: Workflow for the safe disposal of laboratory chemical waste.

Final Disposal Protocol: Professional Management is Key

Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sewer drain.[3][4] Evaporation in the fume hood is also not a permissible method of disposal.[12] The only acceptable method is through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste management company.

Step-by-Step Disposal Procedure:

  • Request Pickup: Once your waste container is full (no more than 90% capacity to allow for expansion[11]), submit a chemical waste pickup request through your institution's EH&S portal or designated procedure.

  • Documentation: Complete all required paperwork accurately. This typically includes a manifest that details the contents of the waste container. This is a legal document, and accuracy is paramount for regulatory compliance.

  • Transfer: Await the arrival of trained personnel to transport the waste from your SAA to the central accumulation facility or directly off-site.

Decontamination and Spill Response

Proper decontamination of labware and response to spills are critical safety procedures.

Empty Container Decontamination: A container that held this chemical is not considered "empty" until it has been properly decontaminated.

  • Triple Rinsing: The standard procedure is to triple rinse the empty container with a suitable solvent (e.g., methanol or acetone).[10][12]

  • Collect Rinsate: Crucially, the rinsate from all three rinses must be collected and disposed of as hazardous waste.[10][12] Add it to your "Halogenated Organic Liquid Waste" container.

  • Final Disposal: After triple rinsing, deface or remove the original label, and dispose of the container according to your institution's policy for clean lab glass or plastic.[12]

Accidental Spill Response:

  • Evacuate and Alert: Ensure all personnel in the immediate area are aware of the spill. Evacuate the area if the spill is large or you feel unwell.

  • Control and Contain: Prevent the material from entering drains.[3]

  • Cleanup:

    • For a solid spill , carefully sweep or vacuum the material into a waste container. Avoid generating dust.

    • For a liquid spill , absorb with an inert material (e.g., vermiculite, dry sand) and place the contaminated absorbent into a sealed, labeled hazardous waste container.[3]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: All materials used for cleanup (absorbent, contaminated PPE, etc.) must be disposed of as hazardous waste.[11][12]

By adhering to this comprehensive protocol, you ensure that the disposal of this compound is conducted with the highest standards of safety, scientific integrity, and environmental responsibility.

References

Navigating the Safe Handling of 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a novel heterocyclic compound, 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid presents unique challenges and requires a meticulous approach to laboratory safety. This guide provides essential, experience-driven insights and step-by-step protocols for researchers, scientists, and drug development professionals to ensure safe handling, storage, and disposal of this compound. Our focus is to empower you with the knowledge to maintain a secure research environment while working with this and similar chemical entities.

Immediate Safety and Hazard Assessment

Primary Hazards:

  • Skin and Eye Contact: May cause irritation upon direct contact.[1][2]

  • Inhalation: Inhalation of dust or vapors may lead to respiratory tract irritation.[1][2]

  • Ingestion: While specific data is unavailable, ingestion of chemical compounds should always be avoided.

All laboratory personnel must be thoroughly familiar with the location and operation of emergency equipment, including safety showers, eyewash stations, and fire extinguishers, before commencing any work.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment (PPE) strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact and absorption. Nitrile gloves offer good resistance to a range of chemicals.
Eye and Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.To protect the eyes and face from splashes or airborne particles of the compound.[4][5]
Protective Clothing A laboratory coat or a chemical-resistant gown that closes in the back.[6]To protect personal clothing from contamination and minimize skin exposure.[7]
Respiratory Protection To be used in a well-ventilated area or within a chemical fume hood. A full-face respirator is recommended if exposure limits are exceeded or if dust is generated.[5]To prevent inhalation of dust or vapors, which may cause respiratory irritation.[2] Engineering controls like fume hoods are the primary means of exposure reduction.[8]
Footwear Closed-toe shoes.To protect feet from spills and falling objects.

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic workflow is critical to minimizing the risk of exposure and ensuring the integrity of your research. The following protocol outlines the essential steps for safely handling this compound.

Preparation and Engineering Controls:
  • Designated Work Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to control airborne contaminants.[7][8]

  • Verify Fume Hood Function: Before starting, ensure the chemical fume hood is functioning correctly with adequate airflow.

  • Assemble Materials: Gather all necessary equipment and reagents before introducing the compound to the work area. This minimizes movement and the potential for spills.

  • Labeling: Ensure all containers are clearly and accurately labeled with the full chemical name and any known hazards.[9]

Handling the Compound:
  • Donning PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing and Transfer: When weighing the solid compound, do so in a manner that minimizes dust formation. A containment balance enclosure or gentle handling techniques are recommended.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing. If the process generates heat, consider cooling the vessel.

  • Avoid Incompatible Materials: Keep the compound away from strong oxidizing agents, as reactions can be unpredictable.

  • Never Work Alone: It is highly recommended to have a second person aware of the work being conducted, especially when handling potentially hazardous materials.[8]

Storage:
  • Container: Store the compound in a tightly sealed, properly labeled container.

  • Location: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep 1. Verify Fume Hood & Assemble Materials Don_PPE 2. Don Appropriate PPE Prep->Don_PPE Proceed Handle 3. Weigh & Transfer (Minimize Dust) Don_PPE->Handle Proceed Dissolve 4. Prepare Solution (If applicable) Handle->Dissolve If making solution Store 5. Store Properly Handle->Store If storing solid Dissolve->Store Store solution Decontaminate 6. Decontaminate Work Area & Doff PPE Store->Decontaminate End of session Dispose 7. Dispose of Waste Decontaminate->Dispose Final step

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.